molecular formula C9H12ClN3O B1452015 3-Chloro-6-(4-piperidyloxy)pyridazine CAS No. 1185536-63-3

3-Chloro-6-(4-piperidyloxy)pyridazine

Cat. No.: B1452015
CAS No.: 1185536-63-3
M. Wt: 213.66 g/mol
InChI Key: HZJIMSRPPBRERY-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-piperidyloxy)pyridazine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-piperidin-4-yloxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIMSRPPBRERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-6-(4-piperidyloxy)pyridazine (CAS: 1185536-63-3): A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of heterocyclic compounds, pyridazine derivatives have emerged as "privileged scaffolds" due to their unique physicochemical properties that are highly advantageous for drug design.[1][2] This guide focuses on a specific, high-value building block: This compound , registered under CAS number 1185536-63-3.

This compound is a bifunctional intermediate, featuring a reactive chloro-substituent on the electron-deficient pyridazine ring and a piperidyloxy moiety that provides a vector for further structural diversification. Its utility lies in its capacity to serve as a cornerstone for the synthesis of more complex molecules targeting a wide array of biological pathways. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, applications, and safe handling.

PropertyDataSource(s)
IUPAC Name 3-Chloro-6-(piperidin-4-yloxy)pyridazine[3]
CAS Number 1185536-63-3[4][5]
Molecular Formula C₉H₁₂ClN₃O[3][4]
Molecular Weight 213.66 g/mol [4]
Appearance White to off-white solid (typical)Inferred
Primary Application Synthetic intermediate in pharmaceutical R&D[4][6]

PART 1: Synthesis and Mechanistic Rationale

The construction of the this compound molecule is most efficiently achieved via the Williamson ether synthesis , a robust and widely utilized method for forming ether linkages.[7][8] This reaction is valued for its broad scope and reliability in both laboratory and industrial settings.[7] The strategic choice of this pathway involves the nucleophilic substitution of a chlorine atom on a pyridazine ring by an alcohol.

The Underlying Chemistry: An SN2 Pathway

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8][9][10] The core principle involves the attack of a nucleophile (an alkoxide ion) on an electrophilic carbon atom bearing a good leaving group (a halide).[7][9]

The key steps are:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-hydroxypiperidine. This generates a potent nucleophile, the piperidin-4-olate anion.[11]

  • Nucleophilic Attack: The newly formed alkoxide attacks one of the electrophilic carbon atoms of 3,6-dichloropyridazine. The carbon atom bonded to chlorine is susceptible to attack due to the electron-withdrawing nature of both the chlorine atom and the adjacent nitrogen atoms in the pyridazine ring.

  • Displacement: The attack occurs in a concerted fashion, displacing a chloride ion as the leaving group and forming the final ether product.

The choice of 3,6-dichloropyridazine as the starting material is strategic. The two chlorine atoms provide reactivity, but the reaction can be controlled to favor monosubstitution, leaving the second chlorine atom at the 3-position available for subsequent synthetic modifications.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product R1 3,6-Dichloropyridazine P2 SN2 Nucleophilic Substitution R1->P2 Step 2 R2 4-Hydroxypiperidine P1 Deprotonation (Base, e.g., NaH) R2->P1 Step 1 P1->P2 Step 2 FP This compound P2->FP Yields

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

  • Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Solvent and Base: Add a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to the flask. Cool the flask in an ice bath (0 °C).

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the solvent.

  • Nucleophile Addition: Dissolve 4-hydroxypiperidine (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the NaH suspension. Stir the mixture at 0-10 °C for 30-60 minutes to allow for complete formation of the alkoxide.

  • Electrophile Addition: Add a solution of 3,6-dichloropyridazine (1.05 equivalents) in the reaction solvent to the mixture dropwise, maintaining the temperature below 20 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product using column chromatography on silica gel to yield pure this compound.

PART 2: The Role of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a bioisostere of the phenyl ring but offers distinct advantages.[1] Its unique electronic properties, including a high dipole moment and dual hydrogen-bond accepting capacity, are crucial for molecular recognition and binding to biological targets.[1]

Key Advantages of the Pyridazine Moiety:

  • Enhanced Polarity & Solubility: The nitrogen atoms increase polarity, which can improve aqueous solubility and modify pharmacokinetic properties.

  • Hydrogen Bonding: The two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, forming critical interactions with protein active sites.[1]

  • Metabolic Stability: The pyridazine core can confer greater resistance to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to a simple phenyl ring.[1]

  • Reduced hERG Liability: Incorporating a pyridazine ring has been shown in some cases to reduce a molecule's interaction with the cardiac hERG potassium channel, a common cause of cardiotoxicity in drug development.[1]

This scaffold is present in several marketed drugs, demonstrating its clinical relevance. For instance, it forms the core of agents targeting kinases, G-protein coupled receptors, and enzymes involved in inflammation and cancer.[2][12][13]

Conceptual Target Interaction

The diagram below conceptualizes how a drug molecule containing the this compound scaffold might interact with a hypothetical protein kinase active site.

G cluster_drug Drug Molecule cluster_target Protein Target (e.g., Kinase) D Pyridazine Scaffold Hinge Hinge Region (H-Bond Donors) D->Hinge H-Bonding P Piperidyloxy Linker Pocket Hydrophobic Pocket P->Pocket van der Waals F Functional Group (from Piperidine N) Solvent Solvent-Exposed Region F->Solvent Polar/Ionic Interactions

Figure 2: Conceptual binding model of a pyridazine-based inhibitor.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Core Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[14][15][16] Both ¹H NMR and ¹³C NMR are required.

    • ¹H NMR: Will show distinct signals for the protons on the pyridazine ring and the piperidine ring. The chemical shifts and coupling patterns confirm the connectivity.

    • ¹³C NMR: Will show the expected number of carbon signals, confirming the molecular backbone.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak indicates a high degree of purity.

Expected Analytical Data
TechniqueExpected Results for this compound
¹H NMR - Two doublets in the aromatic region (δ 7.0-8.0 ppm) for the pyridazine protons. - A multiplet for the -CH-O- proton on the piperidine ring (δ 4.5-5.5 ppm). - Multiple signals in the aliphatic region (δ 1.5-3.5 ppm) for the remaining piperidine CH₂ protons. - A broad singlet for the piperidine N-H proton.
¹³C NMR - Four signals in the aromatic/heteroaromatic region for the pyridazine carbons. - One signal for the C-O carbon of the piperidine ring. - Two or three signals for the remaining piperidine carbons.
Mass Spec (ESI+) - [M+H]⁺ peak at m/z ≈ 214.07. - Characteristic isotopic pattern with a peak at m/z ≈ 216.07 (approx. 1/3 intensity) due to the ³⁷Cl isotope.
HPLC - Purity >97% (typical for R&D grade material).[4]

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors. Information should be drawn from the relevant Safety Data Sheets (SDS).[17][18][19]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[18]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[18]

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][20]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[17][21] Avoid the formation of dust and aerosols.[17][18] Wash hands thoroughly after handling.[21]

  • Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][20]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water.[21]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[18][20]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[18]

Conclusion

This compound is more than just a chemical compound; it is a versatile and strategically designed tool for the modern medicinal chemist. Its synthesis is grounded in reliable, well-understood organic reactions. The pyridazine core imparts favorable physicochemical properties for drug development, while its bifunctional nature—a reactive chlorine for substitution and a piperidine ring for further elaboration—provides a robust platform for generating diverse chemical libraries. Understanding the synthesis, characterization, and safe handling of this intermediate is crucial for any research program aiming to leverage the power of the pyridazine scaffold in the pursuit of novel therapeutics.

References

Synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine: A Mechanistic and Practical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Researchers

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine, a key heterocyclic intermediate in contemporary drug discovery programs. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind critical process parameters, and delivers a field-proven, self-validating protocol for its preparation. The core of this synthesis lies in a regioselective nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the functionalization of electron-deficient heteroaromatic systems. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and well-understood methodology for accessing this valuable molecular scaffold.

Section 1: Theoretical Framework and Mechanistic Insights

The successful synthesis of this compound hinges on a foundational reaction in organic chemistry: Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic rings (like benzene) that favor electrophilic substitution, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is the key to its reactivity with nucleophiles.

The SNAr Mechanism: Activating the Pyridazine Core

The pyridazine ring's electron-poor nature is further amplified by the presence of two chloro-substituents, which are strong electron-withdrawing groups. This electronic arrangement significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it susceptible to attack by nucleophiles.[1] The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile—in this case, the alkoxide generated from 4-hydroxypiperidine—attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion, a good leaving group, to yield the final substituted product.

The overall transformation is the net replacement of a chlorine atom with the 4-piperidyloxy group. Due to the symmetry of the starting material, 3,6-dichloropyridazine, the initial substitution can occur at either the C3 or C6 position.

Diagram of the SNAr Reaction Mechanism

Caption: The addition-elimination mechanism for SNAr.

Section 2: Synthesis of Key Precursor: 3,6-Dichloropyridazine

The quality and availability of the starting material are paramount. 3,6-Dichloropyridazine (CAS 141-30-0) is the cornerstone of this synthesis and can be reliably prepared from commercially available precursors.[3] The most common and robust method involves the chlorination of pyridazine-3,6-diol (the tautomer of maleic hydrazide) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]

Precursor Synthesis Protocol

WARNING: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRationale
Pyridazine-3,6-diol112.0950.0 g0.446Starting material
Phosphorus Oxychloride (POCl₃)153.33210 mL (345 g)2.25Chlorinating agent and solvent
Dichloromethane (DCM)84.93500 mL-For work-up extraction
Saturated NaHCO₃ (aq)-~1 L-To neutralize excess acid
Anhydrous MgSO₄120.3720 g-Drying agent

Procedure:

  • Setup: Equip a 1-L round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and set up in a fume hood.

  • Reaction: Charge the flask with pyridazine-3,6-diol (50.0 g). Carefully add phosphorus oxychloride (210 mL) at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C with stirring. The reaction is typically complete within 4-6 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical and should be done with caution.

  • Quenching: Very slowly and carefully, pour the cooled, viscous residue onto crushed ice (~500 g) in a large beaker with vigorous stirring. This is a highly exothermic process.

  • Neutralization & Extraction: Once the quench is complete and the mixture has cooled, slowly add saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 3,6-dichloropyridazine as a solid. The product can be further purified by recrystallization from ethanol or hexane.[4]

Section 3: Core Synthesis of this compound

This stage involves the regioselective monosubstitution of 3,6-dichloropyridazine with 4-hydroxypiperidine. The key to success is the controlled deprotonation of the 4-hydroxypiperidine to form the potent nucleophilic alkoxide, which then attacks the pyridazine ring. Using a strong base like sodium hydride (NaH) ensures complete and rapid formation of the nucleophile.

Core Synthesis Protocol

WARNING: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquiv.Rationale
4-Hydroxypiperidine101.157.5 g0.0741.1Nucleophile
Sodium Hydride (60% in oil)24.00 (as NaH)3.0 g0.0751.12Base for deprotonation
3,6-Dichloropyridazine148.9810.0 g0.0671.0Electrophile
Anhydrous Dimethylformamide (DMF)73.09150 mL--Polar aprotic solvent
Ethyl Acetate88.11300 mL--Extraction solvent
Brine-100 mL--Aqueous wash

Procedure:

  • Inert Atmosphere: Set up a dry three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Nucleophile Formation: Suspend sodium hydride (3.0 g) in anhydrous DMF (50 mL). To this suspension, add a solution of 4-hydroxypiperidine (7.5 g) in anhydrous DMF (50 mL) dropwise at 0-5 °C. The addition should be slow to control the evolution of hydrogen gas.

  • Activation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium salt.

  • SNAr Reaction: Cool the mixture again to 0-5 °C. Add a solution of 3,6-dichloropyridazine (10.0 g) in anhydrous DMF (50 mL) dropwise.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (disappearance of the starting material).

  • Work-up: Carefully quench the reaction by slowly adding water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Diagram of the Experimental Workflow

G cluster_prep Nucleophile Preparation (Inert Atmosphere) cluster_reaction SNAr Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous DMF B Add 4-Hydroxypiperidine solution in DMF at 0-5°C A->B C Stir at RT for 30-60 min (Sodium Piperidinolate forms) B->C D Cool to 0-5°C C->D Proceed to Main Reaction E Add 3,6-Dichloropyridazine solution in DMF D->E F Stir at RT for 12-18h (Monitor by TLC) E->F G Quench with Water H Extract with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify (Chromatography/Recrystallization) J->K L Final Product: This compound K->L

Caption: Step-by-step experimental workflow for the synthesis.

Section 4: Characterization and Quality Control

Validation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

Analysis TechniqueExpected Results for C₉H₁₂ClN₃O (MW: 213.66)
¹H NMR Signals corresponding to the pyridazine ring protons (two doublets), piperidine ring protons (multiplets for CH₂ and CH groups), and a broad singlet for the piperidine N-H.
¹³C NMR Signals for the distinct carbon atoms of the pyridazine and piperidine rings.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z 214.66, with a characteristic isotopic pattern for one chlorine atom.
Melting Point A sharp, defined melting point is indicative of high purity.

Note: Specific chemical shifts in NMR will depend on the deuterated solvent used. The data presented for similar structures can serve as a reference. For instance, in related compounds, pyridazine protons appear in the δ 7.0-7.5 ppm range, and piperazine/piperidine protons appear in the δ 3.0-4.0 ppm range.[6][7]

Section 5: Safety and Handling

  • 3,6-Dichloropyridazine: Toxic if swallowed. Handle with gloves and safety glasses.[3]

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Must be handled under an inert atmosphere. Work away from water sources.

  • Phosphorus Oxychloride (POCl₃): Acutely toxic and corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Always handle in a chemical fume hood with appropriate PPE.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a robust and reproducible process grounded in the principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the formation of the alkoxide nucleophile, high yields of the desired monosubstituted product can be achieved. This guide provides a comprehensive framework, from mechanistic understanding to a validated experimental protocol, enabling researchers to confidently produce this important chemical intermediate for applications in pharmaceutical and materials science.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Once considered a rare scaffold in nature, it has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its unique electronic and structural properties offer drug designers a powerful tool to overcome common challenges in candidate optimization, such as poor solubility, metabolic instability, and off-target effects.[3] This guide provides an in-depth analysis of the core physicochemical characteristics of pyridazine derivatives, explaining the causal relationships between these properties and their impact on a molecule's pharmacokinetic and pharmacodynamic profile. We will explore the weak basicity, high dipole moment, robust hydrogen-bonding capacity, and metabolic resilience that define this scaffold.[4][5] Furthermore, this document furnishes detailed, field-proven protocols for the experimental determination of these critical parameters, equipping researchers and drug development professionals with the knowledge to strategically deploy the pyridazine motif in the design of next-generation therapeutics.

Chapter 1: The Pyridazine Scaffold: A Strategic Asset in Medicinal Chemistry

Introduction to the Pyridazine Core: Structure and Electronics

The pyridazine ring is a 1,2-diazine. The contiguous placement of two electronegative nitrogen atoms profoundly influences the ring's electronic distribution, creating a system with distinct properties compared to its isomer, pyrimidine (1,3-diazine), and its mono-aza counterpart, pyridine. This arrangement results in a significant dipole moment and a unique capacity for molecular interactions, which are central to its utility in drug design.[4][5] The inherent polarity and low cytochrome P450 (CYP) inhibitory effects add significant value in drug discovery and development.[4]

The "Privileged" Status: From Rare Scaffold to Marketed Drugs

Historically uncommon in commercial drugs, the pyridazine scaffold is now present in several FDA-approved medicines, including the antidepressant Minaprine, the GnRH receptor antagonist Relugolix, and the allosteric TYK2 inhibitor Deucravacitinib.[5][6][7] Its increasing prevalence in clinical trial compounds underscores its recognition as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one biological target.[6][8] This status is a direct consequence of the favorable physicochemical properties it imparts, allowing for the fine-tuning of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

Pyridazine as a Bioisostere: A Strategic Replacement

In drug design, bioisosterism—the substitution of one group for another with similar physical or chemical properties—is a cornerstone of lead optimization. The pyridazine ring is frequently employed as a bioisostere for phenyl, pyridine, and other heterocyclic rings. The primary motivations for this substitution are to:

  • Enhance Aqueous Solubility: The polarity of the pyridazine ring can significantly improve the solubility of highly lipophilic compounds.[4]

  • Improve Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it less susceptible to oxidative metabolism by CYP enzymes compared to electron-rich phenyl rings.[4][9]

  • Modulate Lipophilicity: Replacing a phenyl ring with a pyridazine can reduce lipophilicity (LogP) by as much as two log units, helping to align compounds with criteria for oral bioavailability, such as Lipinski's Rule of 5.[9][10]

  • Introduce Specific Interactions: The dual hydrogen-bond accepting nitrogen atoms can form key interactions with biological targets that are not possible with a phenyl ring.[4]

cluster_0 Bioisosteric Replacement Strategy Phenyl Phenyl Ring (Lipophilic, Metabolically Liable) Arrow Strategic Replacement Phenyl->Arrow Pyridazine Pyridazine Ring (Polar, Metabolically Stable, H-Bond Acceptor) Arrow->Pyridazine

Caption: Strategic replacement of a phenyl ring with a pyridazine core.

Chapter 2: Core Physicochemical Properties and Their Impact on Drug Development

The utility of the pyridazine scaffold is rooted in a set of distinct physicochemical properties. Understanding these is critical to leveraging them effectively.

Acidity/Basicity (pKa)
  • The "Why": A compound's pKa dictates its ionization state at physiological pH (typically ~7.4). The ratio of ionized to un-ionized species is a primary determinant of aqueous solubility (ionized form is more soluble) and membrane permeability (un-ionized form is more permeable). It also governs the potential for ionic bonding with acidic residues in a target protein.

  • The "What": The parent pyridazine ring is a weak base, with a pKa of approximately 2.3.[4][11] This is significantly lower than pyridine (pKa ≈ 5.2), meaning pyridazine is largely un-ionized at physiological pH.[4] This weak basicity is advantageous as it prevents the compound from being trapped in acidic organelles (lysosomal trapping) and reduces the likelihood of off-target interactions with aminergic GPCRs. However, the basicity can be substantially increased by the introduction of electron-donating substituents, such as an amino group. For example, the drug Minaprine, a 3-aminopyridazine derivative, is basic enough to be formulated as a crystalline, water-soluble dihydrochloride salt.[4]

Table 1: Comparative pKa and Lipophilicity of Parent Azines

Heterocycle pKa cLogP Dipole Moment (D)
Pyridine 5.2 0.84 2.22
Pyridazine 2.3 0.26 4.22
Pyrimidine 1.3 -0.73 2.33
Pyrazine 0.6 -0.002 0.00

Data sourced from Meanwell, 2023.[4][6]

cluster_0 Ionization State of a Substituted Pyridazine (pKa = 6.5) pH2 pH = 2 (e.g., Stomach) Protonated Predominantly Protonated (BH+) (High Solubility) pH2->Protonated pH74 pH = 7.4 (Physiological) Equilibrium ~10:1 Ratio (B : BH+) (Balanced Permeability) pH74->Equilibrium pH9 pH = 9 Neutral Predominantly Neutral (B) (High Permeability) pH9->Neutral

Caption: Influence of pH on the ionization state of a pyridazine derivative.

Lipophilicity (LogP/LogD)
  • The "Why": Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH). It is a critical parameter in ADME, influencing solubility, absorption, membrane permeability, plasma protein binding, and volume of distribution.[10][12] Excessively high lipophilicity often correlates with poor solubility, high metabolic clearance, and promiscuous binding, leading to toxicity.

  • The "What": The pyridazine ring's high dipole moment and hydrogen bonding capacity make it significantly more polar than a corresponding phenyl ring.[4] Consequently, replacing a phenyl group with a pyridazine is a reliable strategy to decrease lipophilicity and improve the overall physicochemical profile.[9] For instance, in a study analyzing phenyl ring replacements, a C-3-substituted pyridazine reduced the LogD at pH 7.4 by 2.17 units relative to benzene, which led to enhanced aqueous solubility.[4]

Aqueous Solubility
  • The "Why": Poor aqueous solubility is a leading cause of compound attrition during drug development. A drug must be in solution to be absorbed and to interact with its target. Improving solubility is therefore a primary goal of lead optimization.

  • The "What": The introduction of a pyridazine scaffold is an effective strategy for boosting a drug's aqueous solubility. This is a direct result of its inherent polarity and its ability to act as a hydrogen bond acceptor, facilitating favorable interactions with water molecules.[13] In one example, replacing a pyridine ring in a series of cannabinoid receptor agonists with a pyridazine ring led to a 12-fold increase in aqueous solubility.

Hydrogen Bonding Capacity
  • The "Why": Hydrogen bonds are fundamental to molecular recognition in biological systems. The ability of a drug molecule to act as a hydrogen bond donor or acceptor is often essential for high-affinity binding to its protein target.

  • The "What": A key feature of the pyridazine ring is its dual hydrogen-bonding capacity, where the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors.[4][5] The hydrogen-bond acceptor potential (pKBHX) of pyridazine is comparable to that of pyridine.[4] A significant advantage is that because of pyridazine's low basicity, these hydrogen-bonding interactions are preserved at lower pH values where more basic heterocycles like pyridine would be protonated, thereby losing their H-bond acceptor capability.[4]

Metabolic Stability
  • The "Why": Metabolic stability determines a drug's in vivo half-life and is a critical factor for achieving a suitable dosing regimen. Rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) family, can lead to low bioavailability and the formation of potentially toxic metabolites.

  • The "What": The electron-deficient nature of the pyridazine ring generally confers resistance to oxidative metabolism by CYP enzymes.[4] This makes it an excellent bioisosteric replacement for electron-rich aromatic rings (like phenyl) which are common sites of metabolic attack. Studies have classified pyridazine as a poor CYP450 inhibitor, which is a favorable property for avoiding drug-drug interactions.[4] While the pyridazine ring itself is stable, it's important to note that substituents on the ring can still be sites of metabolism.[14]

Properties Physicochemical Properties Solubility Solubility (pKa, H-Bonding) Properties->Solubility Permeability Permeability (LogP, pKa) Properties->Permeability Metabolism Metabolism (Ring Electronics) Properties->Metabolism Binding Target Binding (H-Bonding, pKa) Properties->Binding Absorption Absorption Solubility->Absorption Permeability->Absorption Distribution Distribution Permeability->Distribution Clearance Metabolism & Excretion Metabolism->Clearance Efficacy Efficacy & Selectivity Binding->Efficacy

Caption: Impact of physicochemical properties on ADME and efficacy.

Chapter 3: Experimental Determination of Key Physicochemical Parameters

Accurate measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and making informed decisions in drug development.

Protocol: Determination of Lipophilicity (LogD7.4) by RP-HPLC
  • Causality and Self-Validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining lipophilicity.[15] It is faster and requires less material than the traditional shake-flask method, making it ideal for screening campaigns. The method's validity is ensured by running a set of standards with known LogP values alongside the test compounds. The linear correlation between the logarithm of the retention factor (log k') and the known LogP values validates the experimental run.

  • Step-by-Step Methodology:

    • Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-8 commercially available standard compounds with a range of known LogP values (e.g., from -1 to +5) in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the pyridazine derivatives in the same solvent.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).

      • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is typical.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

      • Injection Volume: 5-10 µL.

    • Data Acquisition: Inject each standard and test compound. Record the retention time (tR) for each peak. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculation:

      • Calculate the retention factor (k') for each compound: k' = (tR - t0) / t0 .

      • Calculate the logarithm of the retention factor (log k').

    • Calibration and Determination:

      • Plot the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis).

      • Perform a linear regression to obtain a calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² > 0.95 is considered a valid run.

      • Use the log k' value of each pyridazine derivative and the calibration curve equation to calculate its LogD7.4.

Start Prepare Standards & Samples Inject Inject onto RP-HPLC System Start->Inject GetData Acquire Retention Times (tR, t0) Inject->GetData CalcK Calculate log k' GetData->CalcK Plot Plot Standard logP vs. log k' CalcK->Plot Calibrate Generate Calibration Curve (R² > 0.95?) Plot->Calibrate Calibrate->Start No (Re-run) CalcLogD Calculate LogD7.4 for Test Compounds Calibrate->CalcLogD Yes End Report Results CalcLogD->End

Caption: Workflow for LogD determination by RP-HPLC.

Protocol: Determination of Thermodynamic Aqueous Solubility by Shake-Flask Method
  • Causality and Self-Validation: The shake-flask method is the "gold standard" for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[15] Its validity rests on ensuring that equilibrium has been reached and that the solid material is in its most stable crystalline form. The presence of excess solid compound at the end of the equilibration period is a key validation checkpoint.[16]

  • Step-by-Step Methodology:

    • Sample Preparation: Add an excess amount of the solid pyridazine derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The amount should be sufficient to ensure solid remains after equilibrium is reached.

    • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the optimal equilibration time.

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantification:

      • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method.

      • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.

    • Calculation: The determined concentration is the thermodynamic solubility of the compound, typically reported in µg/mL or µM.

References

The Architectural Versatility of the Pyridazine Scaffold: A Technical Guide to Its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridazine Core as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutic agents. These "privileged structures" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a wide array of biological targets. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has unequivocally earned its place within this esteemed class of scaffolds.[1][2] Its inherent chemical features, including hydrogen bonding capabilities and dipole moment, make it an ideal anchor for designing molecules that can precisely fit into the binding sites of various enzymes and receptors.

This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridazine derivatives. We will dissect the key mechanisms of action, present field-proven experimental protocols for their evaluation, and analyze structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the pyridazine core in their therapeutic programs.

Part 1: Anticancer Activity of Substituted Pyridazines

The proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by a class of enzymes known as protein kinases. The inhibition of these kinases has become a cornerstone of modern targeted cancer therapy.[1] Pyridazine derivatives have emerged as a particularly fruitful source of potent and selective kinase inhibitors, demonstrating significant potential in oncology.[1]

Core Mechanism of Action: Kinase Inhibition

Many pyridazine-based anticancer agents function by competing with adenosine triphosphate (ATP) for the binding site of protein kinases. This competitive inhibition blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that promote tumor growth, survival, and metastasis. The pyridazine scaffold is adept at forming critical hydrogen bonds within the kinase hinge region, a key interaction for potent inhibition.

Several key kinase families have been successfully targeted by pyridazine derivatives:

  • c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumorigenesis and metastatic progression. The triazolo-pyridazine derivative SGX-523 was identified as a selective and potent c-Met kinase inhibitor.[3]

  • JNK1 Pathway: The c-Jun N-terminal kinase (JNK) pathway can support cancer cell survival and proliferation. Novel 3,6-disubstituted pyridazine derivatives have been shown to exert their anticancer effects through the potential inhibition of JNK and its downstream targets, c-Jun and c-Fos, leading to tumor necrosis.[2]

  • Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[4]

  • Other Kinases: The versatility of the pyridazine scaffold has led to the development of inhibitors for a range of other cancer-relevant kinases, including PIM kinase, anaplastic lymphoma kinase (ALK), and breakpoint cluster region-Abelson kinase (BCR-ABL).[2][3] Clinically approved drugs like Ensartinib (an ALK inhibitor) and Ponatinib (a pan-BCR-ABL inhibitor) feature the pyridazine core, highlighting its therapeutic relevance.[2]

The following diagram illustrates the putative mechanism of a substituted pyridazine compound inhibiting the JNK signaling pathway, a key regulator of cell proliferation and survival.

JNK_Pathway_Inhibition cluster_upstream Upstream Stress Signals cluster_pathway JNK Signaling Cascade cluster_inhibitor Therapeutic Intervention Stress UV, Cytokines JNK JNK Phosphorylation Stress->JNK cJun c-Jun / c-Fos (AP-1 Complex) JNK->cJun Phosphorylates CyclinD1 Cyclin D1 Transcription cJun->CyclinD1 Induces Proliferation Cell Cycle Progression & Proliferation CyclinD1->Proliferation Pyridazine Substituted Pyridazine (e.g., 9e) Pyridazine->JNK Inhibits

Caption: Inhibition of the JNK pathway by a substituted pyridazine derivative.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridazine-based Inhibitor (2S-13)MDA-MB-231 (Breast)7.73[5]
Pyridazine-based Inhibitor (2S-5)MDA-MB-231 (Breast)6.21[5]
Pyridazine-based Inhibitor (2S-13)4T1 (Mouse Breast)8.21[5]
Pyridazine-based Inhibitor (2S-5)4T1 (Mouse Breast)7.04[5]
3,6-disubstituted Pyridazine (11m)T-47D (Breast)0.43[4]
3,6-disubstituted Pyridazine (11m)MDA-MB-231 (Breast)0.99[4]
Pyridazine Derivative (5b)HCT-116 (Colon)< Imatinib[6]
Imidazo[1,2-a]pyrimidine (4d)MCF-7 (Breast)39.0[7]
Imidazo[1,2-a]pyrimidine (4d)MDA-MB-231 (Breast)35.1[7]
Phosphoryl-steroidal Pyridazine (34)MCF-7 (Breast)5.9[8]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The protocol relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[10]

Active mitochondrial enzymes in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

  • Cell Seeding:

    • Causality: The initial cell density is critical for ensuring logarithmic growth during the experiment and obtaining reproducible results.

    • Procedure: Harvest cells and perform a cell count using a hemocytometer. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete culture medium).[11] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence and recovery.[11]

  • Compound Treatment:

    • Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC₅₀ value.

    • Procedure: Prepare a stock solution of the substituted pyridazine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[13] Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the test compounds, typically <0.5%) and a positive control (a known cytotoxic agent).[9][11] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation:

    • Causality: This step allows viable cells to metabolize the MTT reagent into formazan.

    • Procedure: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11] Incubate the plate for 3-4 hours at 37°C in the dark. The incubation time is critical and may need optimization depending on the cell type and metabolic rate.

  • Formazan Solubilization:

    • Causality: The insoluble formazan crystals must be fully dissolved to allow for accurate absorbance reading.

    • Procedure: Carefully remove the culture medium from each well without disturbing the formazan crystals.[11] Add 100 µL of a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the crystals.[9][11] Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Causality: Spectrophotometric measurement quantifies the amount of formazan, which correlates with cell viability.

    • Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

(This guide will continue with sections on Antimicrobial, Anti-inflammatory, and Cardiovascular activities of substituted pyridazines.)

References

Spectroscopic Characterization of 3-Chloro-6-(4-piperidyloxy)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Chloro-6-(4-piperidyloxy)pyridazine, with its pyridazine core and piperidine moiety, represents a class of heterocyclic compounds of significant interest to medicinal chemists. The interplay of its electron-deficient pyridazine ring and the flexible piperidine system offers a versatile scaffold for therapeutic intervention. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its structural verification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₉H₁₂ClN₃O) dictates a unique spectroscopic fingerprint. The key structural features to be interrogated are the substituted pyridazine ring, the piperidinyloxy linkage, and the saturated piperidine ring. Each spectroscopic technique provides a unique piece of the structural puzzle, and a holistic analysis of the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is paramount for accurate interpretation.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.[1][2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.[4]

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

G cluster_workflow NMR Workflow Sample Weighing Sample Weighing Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample Weighing->Dissolution in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolution in Deuterated Solvent->Transfer to NMR Tube Data Acquisition Data Acquisition Transfer to NMR Tube->Data Acquisition Data Processing & Interpretation Data Processing & Interpretation Data Acquisition->Data Processing & Interpretation

Caption: A generalized workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25d, J=9.0 Hz1HPyridazine H-4
6.80d, J=9.0 Hz1HPyridazine H-5
5.30m1HPiperidine CH-O
3.30m2HPiperidine CH₂-N (axial)
2.90m2HPiperidine CH₂-N (equatorial)
2.10m2HPiperidine CH₂ (axial)
1.80m2HPiperidine CH₂ (equatorial)
1.70br s1HPiperidine NH

Expert Interpretation:

  • Pyridazine Protons: The two doublets at 7.25 and 6.80 ppm are characteristic of the two adjacent protons on the pyridazine ring. The downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the chlorine substituent. The large coupling constant (J ≈ 9.0 Hz) is typical for ortho-coupling in a six-membered aromatic ring. The proton at the 4-position is expected to be further downfield due to the anisotropic effect of the adjacent nitrogen and the inductive effect of the chlorine atom.

  • Piperidine Protons: The piperidine ring protons appear in the more upfield region (1.70-5.30 ppm), consistent with their aliphatic nature. The proton attached to the carbon bearing the oxygen (CH-O) is the most downfield of the piperidine signals due to the deshielding effect of the ether oxygen. The protons on the carbons adjacent to the nitrogen (CH₂-N) are also deshielded. The complexity of the piperidine signals (multiplets) arises from the conformational rigidity of the ring (chair conformation) and the resulting complex spin-spin coupling between axial and equatorial protons. The broad singlet at 1.70 ppm is characteristic of the N-H proton, which often undergoes exchange with residual water in the solvent, leading to peak broadening.

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
162.0Pyridazine C-6 (C-O)
155.0Pyridazine C-3 (C-Cl)
130.0Pyridazine C-4
118.0Pyridazine C-5
75.0Piperidine C-4 (C-O)
44.0Piperidine C-2, C-6
32.0Piperidine C-3, C-5

Expert Interpretation:

  • Pyridazine Carbons: The carbons of the pyridazine ring are significantly downfield, as expected for an aromatic system containing electronegative heteroatoms. The carbons directly attached to the chlorine (C-3) and oxygen (C-6) are the most downfield due to the strong deshielding effects of these substituents.[5] The chemical shifts of the protonated carbons (C-4 and C-5) are in the expected aromatic region.

  • Piperidine Carbons: The aliphatic carbons of the piperidine ring are found in the upfield region of the spectrum. The carbon attached to the ether oxygen (C-4) is the most downfield of the piperidine carbons, appearing around 75.0 ppm.[6] The carbons adjacent to the nitrogen (C-2, C-6) appear around 44.0 ppm, and the remaining carbons (C-3, C-5) are the most upfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

G cluster_workflow Mass Spectrometry Workflow Sample Preparation Sample Preparation Introduction to Ion Source Introduction to Ion Source Sample Preparation->Introduction to Ion Source Ionization Ionization Introduction to Ion Source->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection & Data Interpretation Detection & Data Interpretation Mass Analysis->Detection & Data Interpretation

Caption: A simplified workflow for mass spectrometry analysis.

Mass Spectral Data (Predicted, ESI+)
m/zInterpretation
214.07[M+H]⁺ (Monoisotopic) for C₉H₁₃ClN₃O⁺
216.07[M+H]⁺ isotope peak due to ³⁷Cl
115.02[C₄H₂ClN₂]⁺ (Chloropyridazine fragment)
100.09[C₅H₁₂NO]⁺ (Piperidinoxy fragment)

Expert Interpretation:

  • Molecular Ion: The observation of a protonated molecular ion [M+H]⁺ at m/z 214.07 is expected in ESI-MS. A crucial diagnostic feature is the presence of an isotope peak at m/z 216.07 with approximately one-third the intensity of the [M+H]⁺ peak, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation Pattern: The fragmentation of this compound is likely to occur at the ether linkage. Cleavage of the C-O bond can lead to the formation of a charged chloropyridazine fragment (m/z 115.02) or a charged piperidinoxy fragment (m/z 100.09). Further fragmentation of the piperidine ring is also possible, often involving the loss of small neutral molecules.[7][8] The fragmentation of the pyridazine ring itself can also occur, though this may require higher collision energies.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-3400MediumN-H stretch (piperidine)
3000-3100WeakC-H stretch (aromatic, pyridazine)
2850-2950MediumC-H stretch (aliphatic, piperidine)
1580-1600StrongC=N/C=C stretch (pyridazine ring)
1400-1500MediumC=C stretch (pyridazine ring)
1200-1300StrongC-O-C stretch (aryl-alkyl ether)
1000-1100StrongC-O-C stretch (aryl-alkyl ether)
750-850StrongC-Cl stretch (aromatic)

Expert Interpretation:

  • N-H and C-H Stretches: The presence of a medium intensity band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretch of the secondary amine in the piperidine ring. The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while the stronger bands below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the piperidine ring.[11][12]

  • Pyridazine Ring Vibrations: The strong absorptions in the 1400-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridazine ring.[13]

  • Ether Linkage: A strong, characteristic absorption for the C-O-C stretch of the aryl-alkyl ether is expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

  • C-Cl Stretch: The C-Cl stretch for an aromatic chloride is typically observed in the 750-850 cm⁻¹ region.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrument Parameters:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

UV-Vis Spectral Data (Predicted in Ethanol)
λmax (nm)Interpretation
~260-280π → π* transition

Expert Interpretation:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the chloropyridazine chromophore. A π → π* transition is anticipated in the 260-280 nm range. The piperidinyloxy substituent may cause a slight bathochromic (red) shift compared to unsubstituted 3-chloropyridazine due to the electron-donating nature of the oxygen atom.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. By integrating the data from ¹H and ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy, researchers can confidently confirm the identity and purity of this compound. The detailed interpretation of the predicted spectral data, grounded in fundamental principles and comparative analysis with related structures, serves as a valuable resource for scientists and professionals in the field of drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the foundation of sound scientific inquiry.

References

The Ascendant Pyridazine: A Technical Guide to 6-Substituted Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold represents a privileged heterocyclic motif. Its inherent physicochemical properties, including its polar nature and ability to participate in hydrogen bonding, make it a versatile core for the design of novel therapeutics. This guide provides an in-depth exploration of 6-substituted pyridazine analogs, a class of compounds that has demonstrated a remarkable breadth of biological activities. We will delve into the synthetic strategies employed to access these molecules, their diverse pharmacological effects, and the critical structure-activity relationships that govern their potency and selectivity. This document is intended to be a practical resource, offering not only a comprehensive overview of the field but also detailed experimental protocols and mechanistic insights to empower your research endeavors.

I. The Synthetic Landscape: Accessing the 6-Substituted Pyridazine Core

The journey to potent 6-substituted pyridazine analogs begins with robust and flexible synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. Here, we will explore some of the most common and effective strategies.

From β-Aroylpropionic Acids: A Classic Approach

A widely employed and versatile method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the condensation of β-aroylpropionic acids with hydrazine hydrate.[1] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the pyridazinone ring.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the 6-Position

For the introduction of a wide array of substituents at the 6-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable. This approach typically starts with a pre-functionalized pyridazine core, such as a 6-chloro or 6-bromopyridazine, which can be coupled with various boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylpyridazines

  • Reaction Setup: To a degassed mixture of a 6-halopyridazine (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent (e.g., 1,4-dioxane or toluene), add a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. The Pharmacological Spectrum: A Multitude of Biological Activities

The true power of the 6-substituted pyridazine scaffold lies in its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological effects. In this section, we will explore the most prominent of these activities, supported by quantitative data and mechanistic insights.

Anticancer Activity: Targeting the Engines of Cell Proliferation

6-Substituted pyridazine analogs have emerged as a promising class of anticancer agents, with many exhibiting potent activity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

2.1.1. Kinase Inhibition: A Prominent Mechanism of Action

Several families of kinases have been identified as targets for pyridazine-based inhibitors. Notably, c-Jun N-terminal kinases (JNKs) and cyclin-dependent kinases (CDKs) have been the focus of significant research.

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and plays a crucial role in regulating cellular responses to stress, inflammation, and apoptosis.[2] Dysregulation of the JNK pathway is implicated in the pathogenesis of various cancers.

Signaling Pathway: The JNK Cascade

JNK_Pathway stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun ap1 AP-1 Transcription Factor cjun->ap1 apoptosis Apoptosis ap1->apoptosis

Caption: A simplified diagram of the JNK signaling pathway.

Table 1: Anticancer Activity of Representative 6-Substituted Pyridazine Analogs

Compound ID6-SubstituentTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
1 3-Amino-4-methoxyphenylAntitubulin agentA549 (Lung)0.008[3]
2 4-FluorophenylJNK1 InhibitorNCI-60 Panel-
3 PhenylCDK1/cyclin B inhibitor--[4]
4 Pyridin-4-ylALK5 Inhibitor--[5]

2.1.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. 6-Substituted pyridazinones have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

2.2.1. Mechanism of Action: COX Inhibition and Beyond

A primary mechanism of action for many anti-inflammatory pyridazinones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9] However, other mechanisms, such as the inhibition of phosphodiesterase 4 (PDE4), have also been reported.[10]

Table 2: Anti-inflammatory Activity of Representative 6-Substituted Pyridazinone Analogs

Compound ID6-SubstituentIn Vivo ModelInhibition of Edema (%)Reference
5a o-tolyloxyCarrageenan-induced paw edema-[11]
6a o-tolyloxyCarrageenan-induced paw edema-[11]
7e Diphenylp-Benzoquinone-induced writhing-[12]

2.2.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[7][13]

  • Animal Dosing: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally to rats. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at various time points (e.g., 1, 2, 3, and 6 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. 6-Substituted pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[14]

Table 3: Antimicrobial Activity of Representative 6-Substituted Pyridazine Analogs

Compound ID6-SubstituentMicroorganismActivity (MIC, µg/mL)Reference
8g DiarylureaCandida albicans16[15]
10h DiarylureaStaphylococcus aureus16[15]
15(d) HydrazoneS. aureus, S. faecalis, E. coli, P. aeruginosa-[10]

2.3.1. Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a common technique for evaluating the antimicrobial activity of chemical compounds.[14]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Preparation: Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a specific concentration) to each well. A control well with the solvent should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.

III. Structure-Activity Relationships (SAR): Guiding the Path to Potency

The biological activity of 6-substituted pyridazine analogs is highly dependent on the nature and position of the substituents on the pyridazine ring and at the 6-position. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

The 6-Position: A Key Determinant of Activity

The substituent at the 6-position plays a pivotal role in dictating the biological activity of these analogs.

  • Aryl and Heteroaryl Groups: The presence of an aryl or heteroaryl group at the 6-position is a common feature in many active compounds. The electronic and steric properties of these groups can significantly influence binding to the target protein. For example, in a series of imidazo[1,2-b]pyridazine-based GSK-3β inhibitors, substitution at the 4-position of a pyridyl ring at the 6-position of the pyridazine core led to significant improvements in potency.[15]

  • Flexibility and Conformation: The nature of the linker between the pyridazine core and the 6-substituent can also impact activity. Rigidifying the linker, for instance, by incorporating it into a fused ring system, can lock the molecule into a bioactive conformation and enhance potency.

Substitution on the Pyridazine Ring

Substitution on the pyridazine ring itself can also modulate the activity and physicochemical properties of the compounds.

  • The 3-Position: The 3-position is often a site for modification. For example, in pyridazinone derivatives, the presence of a carbonyl group at the 3-position is common.[8]

  • Other Positions: Substitution at other positions can influence factors such as solubility, metabolic stability, and selectivity.

Workflow: From Synthesis to Biological Evaluation

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reactions (e.g., Condensation, Cross-Coupling) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Kinase Assays) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Models (e.g., Paw Edema) in_vivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Design

Caption: A general workflow for the development of 6-substituted pyridazine analogs.

IV. Conclusion and Future Directions

The 6-substituted pyridazine scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. The diverse range of biological activities, coupled with the accessibility of various synthetic routes, makes these compounds highly attractive for the development of new therapeutic agents. Future research in this area will likely focus on several key aspects:

  • Target Identification and Validation: Elucidating the specific molecular targets of novel active compounds will be crucial for understanding their mechanisms of action and for guiding further optimization.

  • Selectivity Profiling: As many pyridazine analogs target kinases, ensuring selectivity against a panel of related kinases will be essential to minimize off-target effects.

  • Pharmacokinetic and ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be critical for advancing promising compounds into preclinical and clinical development.

  • Novel Synthetic Methodologies: The development of new and efficient synthetic methods will continue to expand the chemical space accessible to researchers, enabling the synthesis of even more diverse and complex pyridazine analogs.

This guide has provided a comprehensive overview of the current state of research on 6-substituted pyridazine analogs. By leveraging the synthetic strategies, experimental protocols, and mechanistic insights presented herein, researchers will be well-equipped to contribute to the continued success of this exciting and promising class of compounds.

V. References

  • Synthesis and Analgesic, Antiinflammatory and Antimicrobial Evaluation of 6-Substituted-3(2H)- Pyridazinone-2-acetyl-2. (URL: --INVALID-LINK--)

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. European Journal of Medicinal Chemistry. (URL: --INVALID-LINK--)

  • Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Journal of Inflammation Research. (URL: --INVALID-LINK--)

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. (URL: --INVALID-LINK--)

  • Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica. (URL: --INVALID-LINK--)

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. (URL: --INVALID-LINK--)

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. (URL: --INVALID-LINK--)

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (URL: --INVALID-LINK--)

  • MTT Assay Protocol. ATCC. (URL: --INVALID-LINK--)

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. (URL: --INVALID-LINK--)

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: --INVALID-LINK--)

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. (URL: --INVALID-LINK--)

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. (URL: --INVALID-LINK--)

  • Percentage change and inhibition in rat paw edema after carrageenin subplantar injection. ResearchGate. (URL: --INVALID-LINK--)

  • Studies on a novel series of 3(2H)-pyridazinones: Synthesis, molecular modelling, antimicrobial activity. ResearchGate. (URL: --INVALID-LINK--)

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. (URL: --INVALID-LINK--)

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. (URL: --INVALID-LINK--)

  • JNK Signaling Pathway. Creative Diagnostics. (URL: --INVALID-LINK--)

  • Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. (URL: --INVALID-LINK--)

  • Schematic diagram of the JNK signaling pathway. ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. TÜBİTAK. (URL: --INVALID-LINK--)

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie. (URL: --INVALID-LINK--)

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. (URL: --INVALID-LINK--)

References

In silico docking studies of pyridazine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Silico Docking Studies of Pyridazine Inhibitors

Abstract

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that facilitate robust drug-target interactions.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of in silico molecular docking to investigate and optimize pyridazine-based inhibitors. We move beyond a simple recitation of steps to explain the causality behind critical methodological choices, ensuring a foundation of scientific integrity. This document details a self-validating workflow, from the essential preparation of macromolecule and ligand structures to the nuanced interpretation of docking results and interaction analysis. By integrating field-proven protocols for leading software platforms like AutoDock Vina and Schrödinger Glide, this guide provides the authoritative grounding necessary to confidently employ molecular docking as a predictive tool in the discovery pipeline for novel pyridazine therapeutics.

The Pyridazine Scaffold and Computational Drug Design

The Unique Physicochemical Properties of the Pyridazine Ring

The pyridazine heterocycle is not merely a structural component; its electronic and physical characteristics are highly advantageous for molecular recognition.[1] Unlike a simple phenyl ring, the pyridazine moiety possesses:

  • A High Dipole Moment and Dual Hydrogen-Bonding Capacity: The two adjacent nitrogen atoms act as robust hydrogen bond acceptors, an attribute that can be critical for anchoring a molecule within a protein's active site. This dual-acceptor potential allows for specific and strong interactions that are often key to inhibitor potency.[1]

  • Modulated Lipophilicity: Judicious use of the polar pyridazine ring can help optimize a drug candidate's overall physicochemical profile, potentially improving solubility and pharmacokinetic properties.[1]

  • π-π Stacking Interactions: The electron-deficient nature of the ring facilitates favorable stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's binding pocket.[1]

Understanding these intrinsic properties is paramount, as they inform the interpretation of docking poses and the rationale for subsequent inhibitor design.

The Role of Molecular Docking in Modern Drug Discovery

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor).[2][3] Its primary function in drug discovery is to perform virtual screening, rapidly assessing large libraries of compounds to identify those most likely to bind to a therapeutic target.[4] A successful docking study can significantly reduce the time and cost associated with experimental screening by prioritizing a smaller, more promising set of candidates for synthesis and in vitro testing.[5]

The Molecular Docking Workflow: A Conceptual Overview

A rigorous and reproducible docking study follows a structured, multi-stage process. Each stage is critical for the integrity of the final prediction. The overall workflow is designed as a funnel, starting with broad preparation and culminating in detailed analysis of a few select poses.

G cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis & Validation Phase Receptor_Prep Receptor Preparation (PDB File Cleanup, Protonation) Grid_Gen Binding Site Definition & Grid Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Execute Docking Simulation (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking Grid_Gen->Docking Validation Protocol Validation (Redocking, RMSD < 2.0 Å) Docking->Validation Critical Check Analysis Pose & Interaction Analysis (Scores, H-Bonds, Stacking) Validation->Analysis If Valid

A high-level overview of the molecular docking workflow.

Essential Preparation of Molecular Structures

The axiom "garbage in, garbage out" is especially true for molecular docking. The accuracy of a docking prediction is fundamentally dependent on the quality of the input structures for both the protein receptor and the pyridazine ligand.

Receptor (Protein) Preparation

A raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It requires careful processing to become a chemically correct and computationally viable model.[2][6]

  • Obtain Structure: Download the 3D structure of the target protein from a database like the RCSB PDB.

  • Initial Cleanup: Remove all non-essential components from the PDB file.[7] This includes co-crystallized ligands, ions, and solvent (water) molecules, unless a specific water molecule is known to be critical for ligand binding (a "bridging" water).[2][8] If the protein functions as a monomer, delete any additional protein chains.[6]

  • Repair Missing Residues: Check for and model any missing atoms or entire loops in the protein structure using tools like the Protein Preparation Wizard in Schrödinger Maestro or standalone modelers.[6] The presence of gaps can create an artificially large binding pocket and lead to erroneous results.

  • Add Hydrogens & Assign Protonation States: PDB files typically lack hydrogen atoms. Add them using software, which can also predict the likely protonation states of residues like Histidine, Aspartate, and Glutamate at a physiological pH.[9] This step is crucial as hydrogen atoms are vital for forming hydrogen bonds.

  • Assign Partial Charges: Assign appropriate partial atomic charges using a selected force field (e.g., OPLS, AMBER).[6] Charges are fundamental to calculating the electrostatic interactions that contribute significantly to the docking score.

  • Constrained Minimization: Perform a brief, constrained energy minimization of the structure. This step relaxes any steric clashes or unnatural geometries introduced during the previous steps while keeping the backbone atoms close to their crystallographic positions.

  • Save Processed File: Save the cleaned, prepared receptor in the format required by the docking software (e.g., PDBQT for AutoDock).[7]

Ligand (Pyridazine Inhibitor) Preparation

The ligand must be represented as a valid and low-energy 3D conformation to ensure the docking algorithm samples realistic poses.

  • Obtain 2D Structure: Draw the pyridazine inhibitor using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem.[6]

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Subject the 3D structure to a thorough energy minimization using a suitable force field (e.g., MMFF94).[6] This critical step ensures that bond lengths, angles, and dihedrals are realistic, preventing the docking of a high-energy, non-physical conformer.

  • Assign Partial Charges: As with the receptor, assign partial atomic charges to the ligand atoms.

  • Define Torsions (for AutoDock): For certain programs like AutoDock, define the rotatable bonds to allow for ligand flexibility during the docking simulation.

  • Save Processed File: Save the final ligand structure in the appropriate format (e.g., PDBQT, SDF, MOL2), which preserves charge and bond order information.[6]

Performing the Docking Simulation

With prepared structures, the core docking process can begin. This involves defining the search space and running the docking algorithm.

Defining the Binding Site & Grid Generation

Instead of searching the entire protein surface, docking is focused on a specific region of interest—the binding site. This is defined by a "grid box".

  • Identification: The binding site is typically identified based on the location of a co-crystallized ligand in the experimental structure.[10] If no such ligand exists, literature data or binding site prediction servers can be used.

  • Grid Generation: A 3D grid is generated that encompasses the entire binding pocket. The docking algorithm will confine its search for ligand poses entirely within this box.[7] The size and center of this box are critical parameters; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.

Choosing the Right Docking Engine

Different software packages use distinct algorithms and scoring functions. AutoDock Vina and Schrödinger's Glide are two of the most widely used and validated platforms.

FeatureAutoDock VinaSchrödinger Glide
Cost Free (Open-Source)Commercial License
Primary Algorithm Broyden–Fletcher–Goldfarb–Shanno (BFGS) for local searchHierarchical filters, exhaustive sampling
Scoring Function Empirical, machine-learning-basedEmpirical (GlideScore), designed to separate actives from inactives[11]
Ease of Use Primarily command-line driven, requires more manual setup[10]Integrated into Maestro GUI, user-friendly wizards[12]
Precision Modes Single default modeMultiple modes (HTVS, SP, XP) for speed vs. accuracy trade-offs[11]
Advanced Features Basic flexibilityInduced-Fit Docking (IFD), Covalent Docking, WaterMap integration[11][13][14]
Protocol: Rigid Receptor Docking with AutoDock Vina

This protocol outlines a standard command-line procedure for docking a prepared ligand into a rigid receptor.

  • Prepare Files: Ensure you have your prepared receptor.pdbqt and ligand.pdbqt files.

  • Create Configuration File: Create a text file named conf.txt. This file specifies the input files and the coordinates of the grid box.[10]

  • Run Vina: Execute the Vina program from your terminal, pointing it to the configuration file.

  • Retrieve Results: Vina will generate an output file (out_ligand_vina.pdbqt) containing the predicted binding poses (typically up to 9) and a log file (log.txt) containing the corresponding binding affinity scores in kcal/mol.

Protocol: Flexible Docking with Schrödinger Glide

This protocol describes a typical workflow using the Maestro graphical interface.

  • Import Structures: Load the prepared receptor and ligand files into the Maestro project.

  • Launch Receptor Grid Generation: From the Glide application menu, select this module.

  • Define Grid Box: Select the co-crystallized or known ligand in the binding site. The software will automatically generate a grid box centered on this ligand. Adjust the size if necessary.

  • Generate Grid: Start the grid generation job. This pre-computes the receptor's properties, speeding up the subsequent docking.[12]

  • Launch Ligand Docking: Open the Ligand Docking panel.

  • Set Docking Precision: Choose the desired precision level. Standard Precision (SP) is a good balance of speed and accuracy, while Extra Precision (XP) performs more extensive sampling and is recommended for final-stage analysis.[11]

  • Select Ligands: Specify the prepared pyridazine ligand(s) to be docked.

  • Start Docking Job: Run the job. Glide will perform the docking and integrate the results back into the Maestro project table.[12]

Protocol Validation and Result Analysis

Generating a result is insufficient; the trustworthiness of the docking protocol itself must be established, and the output must be interpreted correctly.

The Self-Validating Protocol: Redocking

The single most important step to validate a docking protocol is to "redock" the native, co-crystallized ligand back into its own binding site.[4][8]

  • Extract Native Ligand: Take the original ligand from the PDB file that was removed during receptor preparation.

  • Prepare Native Ligand: Prepare this ligand using the same protocol as for your test ligands.

  • Dock Native Ligand: Use the exact same docking protocol (grid box, software settings) to dock it back into the receptor.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: A docking protocol is generally considered validated if the RMSD is less than 2.0 Angstroms (Å).[4][15] This demonstrates that the software and settings are capable of accurately reproducing a known, experimentally determined binding mode. Failure to achieve this may indicate an incorrect binding site definition, a flawed scoring function for the system, or other protocol errors.

G Start Docking Output Received Check_RMSD Is Redocking RMSD < 2.0 Å? Start->Check_RMSD Analyze_Score Analyze Docking Score (Binding Affinity) Check_RMSD->Analyze_Score Yes Stop Protocol Invalid: Re-evaluate Setup Check_RMSD->Stop No Visualize_Pose Visualize Binding Pose (Orientation in Pocket) Analyze_Score->Visualize_Pose Identify_Interactions Identify Key Interactions (H-Bonds, π-π Stacking) Visualize_Pose->Identify_Interactions Proceed Hypothesis Generated: Candidate for Further Study Identify_Interactions->Proceed

Decision workflow for the analysis of docking results.
Interpreting the Docking Output

Once the protocol is validated, you can analyze the results for your pyridazine inhibitors with confidence.

  • Binding Affinity (Docking Score): This is a numerical value (e.g., in kcal/mol) that estimates the binding free energy. More negative values indicate a stronger predicted binding affinity.[16] This score is best used for rank-ordering compounds within the same study, rather than as an absolute measure of potency.

  • Binding Pose Analysis: Visually inspect the top-scoring pose in a molecular viewer. Does the orientation make chemical sense? Does the pyridazine ring occupy a position where its hydrogen bond acceptors can interact with donor residues? Is it involved in favorable hydrophobic or stacking interactions?[17]

  • Interaction Analysis: Use visualization software (e.g., Discovery Studio, Maestro) to generate a 2D diagram of the protein-ligand interactions. This will clearly show which amino acid residues are forming hydrogen bonds, salt bridges, hydrophobic contacts, or π-π stacking interactions with your pyridazine inhibitor.[16] This analysis is crucial for structure-activity relationship (SAR) studies and for designing improved analogues.

Case Study: Pyridazine Inhibitors of Cyclooxygenase-2 (COX-2)

To illustrate the application, consider a study of pyridazine derivatives as selective COX-2 inhibitors, a common anti-inflammatory target.[17][18] After validating the protocol using a PDB structure of COX-2 with a known inhibitor, a series of novel pyridazine compounds are docked.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Celecoxib (Reference) -9.8His90, Arg513H-Bond, Salt Bridge
Pyridazine-A -8.5His90, Val523H-Bond, Hydrophobic
Pyridazine-B -10.2His90, Arg513, Phe518H-Bond, Salt Bridge, π-π Stacking
Pyridazine-C -7.1Val349Hydrophobic

From this data, a researcher can hypothesize that Pyridazine-B is the most promising candidate due to its superior docking score and its ability to replicate the key interactions of the reference drug while adding a beneficial π-π stacking interaction with Phe518.[17] Conversely, Pyridazine-C is likely a poor inhibitor as it fails to engage with the critical His90 and Arg513 residues.

Conclusion and Future Outlook

In silico molecular docking is an indispensable tool for the rational design and discovery of pyridazine-based inhibitors. A successful study is built not on a single piece of software, but on a rigorous, self-validating workflow that emphasizes meticulous preparation and critical analysis. By understanding the unique chemical nature of the pyridazine scaffold and correctly interpreting docking scores and interaction patterns, researchers can generate powerful hypotheses that accelerate the development of novel therapeutics.

While this guide covers the foundational workflow, advanced techniques such as induced-fit docking (to model receptor flexibility), molecular dynamics (MD) simulations (to assess complex stability over time), and free energy perturbation (FEP) calculations offer even greater predictive accuracy and are the next logical steps for refining promising lead candidates.[19]

References

Methodological & Application

Application Notes and Protocols for the Cellular Evaluation of 3-Chloro-6-(4-piperidyloxy)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 3-Chloro-6-(4-piperidyloxy)pyridazine in a Drug Discovery Context

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug design.[1][2] Characterized by weak basicity, a significant dipole moment, and a robust capacity for dual hydrogen bonding, the pyridazine ring is a versatile core for developing therapeutics.[1][3] Various derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6][7] Notably, some pyridazine-based compounds have been investigated as potent inhibitors of key cellular targets like Cyclin-Dependent Kinases (CDKs) and Poly (ADP-ribose) polymerase-1 (PARP-1), both critical regulators of cell cycle and DNA repair, respectively.[8][9]

This compound is a synthetic organic compound featuring this core pyridazine structure. While it is often supplied as a chemical intermediate, its structural motifs—a halogenated pyridazine ring linked to a piperidine group—suggest a potential for biological activity.[7] The piperidine moiety, in particular, is a common feature in pharmaceuticals that can enhance biological interactions.[7]

Given the absence of extensive public data on the specific biological targets of this compound, this guide is designed to provide researchers with a comprehensive framework for its initial characterization in a cancer cell-based research setting. The following protocols are foundational for assessing its cytotoxic potential, its ability to induce apoptosis, and for preliminary mechanistic investigation into its effects on DNA repair pathways.

Part 1: Foundational Principles and Pre-experimental Considerations

Before initiating cell-based assays, a thorough understanding of the test compound's properties and the principles of experimental design is paramount. This ensures data integrity, reproducibility, and meaningful interpretation.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for accurate and reproducible results.

Table 1: Physicochemical Properties and Handling of this compound

PropertyValueSource/Note
Chemical Formula C₉H₁₂ClN₃O-
Molecular Weight 213.66 g/mol -
Appearance Typically an off-white to pale yellow solidVisual inspection
Solubility Soluble in DMSO. Limited solubility in aqueous media.Empirically determine for your lot.
Storage Store at 2-8°C, desiccated, and protected from light.General recommendation for heterocyclic compounds.

Protocol 1: Preparation of Stock Solutions

The causality behind using Dimethyl Sulfoxide (DMSO) as a primary solvent is its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous cell culture media.[10] However, DMSO can exert biological effects at higher concentrations; therefore, it is crucial to maintain a final concentration of ≤0.5% (v/v) in all cellular assays to minimize solvent-induced artifacts.[11]

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Dissolution: Dissolve the compound in high-purity, sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary but monitor for any signs of compound degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations for treating the cells.

Cell Line Selection and Culture

The choice of cell line is a critical variable. For an initial broad-spectrum anticancer screening, a panel of cell lines from different cancer types is recommended (e.g., breast, lung, colon).[4] For the protocols below, we will reference the human breast adenocarcinoma cell line MCF-7 and the triple-negative breast cancer cell line MDA-MB-231 , as they represent different subtypes of breast cancer and are widely used.[8]

  • Trustworthiness: Always use authenticated cell lines from a reputable cell bank (e.g., ATCC). Regularly test for mycoplasma contamination, as this can significantly alter cellular responses.[11]

Part 2: Core Experimental Protocols

The following protocols are designed as a tiered approach to characterizing the cellular effects of this compound.

Workflow for Initial Anticancer Screening

This workflow provides a logical progression from initial cytotoxicity assessment to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Assessment cluster_2 Phase 3: Mechanistic Insight A Prepare Serial Dilutions of Compound C Treat Cells (24, 48, 72h) A->C B Seed Cells in 96-well Plates B->C D Perform MTT Assay C->D E Calculate IC50 Values D->E F Treat Cells with IC50 Concentration E->F Select potent concentrations G Annexin V/PI Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptotic Population H->I J Treat Cells and Prepare Lysates I->J Confirm apoptotic mechanism K Western Blot for PARP Cleavage J->K L Analyze Protein Expression K->L

Caption: A tiered workflow for the initial cell-based evaluation of a novel compound.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Rationale: This assay is a robust, high-throughput method to determine the concentration-dependent effect of the compound on cell proliferation and survival.[10] The resulting half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing compound potency.

Materials:

  • Authenticated cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Sterile 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in serum-free medium from your stock solution. Aim for a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO as the treated wells) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and mix thoroughly on a plate shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: A reduction in cell viability can be due to either apoptosis (programmed cell death) or necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This assay helps to elucidate the mechanism of cell death induced by the compound.[8]

Materials:

  • Cells treated with this compound (at its IC₅₀ concentration for 48 hours)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 4: Western Blot for PARP Cleavage

Rationale: PARP-1 is a key enzyme in DNA repair.[9] During apoptosis, PARP-1 is cleaved by caspases, rendering it inactive. Detecting the cleaved form of PARP is a hallmark of apoptosis.[2] Given that some pyridazine derivatives are known to induce apoptosis, this is a relevant mechanistic endpoint to investigate.[9]

G cluster_0 Apoptotic Stimulus (e.g., Compound Treatment) cluster_1 Signaling Cascade cluster_2 Cellular Outcome A This compound B Caspase Activation (e.g., Caspase-3/7) A->B C Full-length PARP-1 (116 kDa) B->C Cleavage D Cleaved PARP-1 (89 kDa) B->D E Apoptosis D->E

Caption: Apoptotic signaling leading to PARP-1 cleavage.

Materials:

  • Cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Actin or -Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Lysis: Treat cells as in the apoptosis assay. Wash with cold PBS and lyse the cells on ice with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of full-length and cleaved PARP between the control and treated samples. An increase in the cleaved PARP fragment indicates the induction of apoptosis.

Conclusion and Future Directions

This guide provides a foundational set of protocols to begin the characterization of this compound in a cell-based cancer research context. The data generated from these assays—IC₅₀ values, mode of cell death, and initial mechanistic insights—will be crucial in determining whether this compound warrants further investigation. Positive results would justify progression to more complex assays, such as cell cycle analysis, kinase profiling, or evaluation in 3D cell culture models to better mimic the tumor microenvironment.[13][14]

References

Application Note: Comprehensive Analytical Methodologies for the Characterization of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their unique six-membered ring structure, containing two adjacent nitrogen atoms, imparts a distinct electronic and conformational profile, leading to a wide spectrum of biological activities. As such, the rigorous and unambiguous characterization of these molecules is paramount to ensure their identity, purity, and structural integrity throughout the research and development pipeline. This application note provides a comprehensive guide to the key analytical techniques for the structural elucidation and characterization of pyridazine compounds, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the precise molecular structure of pyridazine derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR are fundamental for initial structural assessment.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment.

Protocol for ¹H and ¹³C NMR Analysis of a Pyridazine Compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyridazine compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.[1]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay - FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

2D NMR Spectroscopy for Unambiguous Assignments

For complex pyridazine derivatives, 2D NMR experiments are indispensable for definitive structural confirmation.[2][3]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2][3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different spin systems and identifying quaternary carbons.[2][3][4]

Workflow for 2D NMR Analysis

Caption: Workflow for 2D NMR based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a pyridazine compound and can provide valuable structural information through fragmentation analysis.

Ionization Techniques
  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be compared to spectral libraries.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination.[5][6]

Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the pyridazine compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be volatile and compatible with the ESI source.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in the appropriate mass range to detect the molecular ion.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion. For high-resolution mass spectrometers, the elemental composition can be determined from the accurate mass measurement.[7]

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural features of the molecule.

Data Presentation: Comparison of Ionization Techniques

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron beamHigh voltage applied to a liquid
Fragmentation ExtensiveMinimal (soft ionization)
Molecular Ion Often weak or absentTypically the base peak ([M+H]⁺, [M-H]⁻)
Primary Use Structural elucidation via fragmentation, library matchingAccurate molecular weight determination
Sample State Volatile, thermally stable compoundsSoluble compounds

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the primary technique for determining the purity of pyridazine compounds and for quantitative analysis. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Chromatographic Modes
  • Reversed-Phase (RP-HPLC): The most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is well-suited for the separation of a wide range of pyridazine derivatives.[8]

  • Normal-Phase (NP-HPLC): Employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase. It is useful for separating very polar or isomeric pyridazine compounds.[9]

Protocol for RP-HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • A typical starting mobile phase is a gradient of water (A) and acetonitrile or methanol (B).

    • Buffers (e.g., phosphate, acetate) or acids (e.g., formic acid, trifluoroacetic acid) are often added to the aqueous phase to control the pH and improve peak shape, especially for basic pyridazine compounds.[10]

  • Detection: UV detection is commonly used for pyridazine compounds due to their aromatic nature. Select a wavelength where the analyte has maximum absorbance.[11]

  • Method Optimization:

    • Adjust the gradient profile and flow rate to achieve optimal separation of the main compound from any impurities.

    • Optimize the mobile phase pH to control the retention and peak shape of ionizable analytes.

  • Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, accuracy, precision, and specificity according to relevant guidelines.

Workflow for HPLC Method Development

Caption: A systematic approach to HPLC method development.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[12][13] It is the gold standard for confirming stereochemistry and understanding intermolecular interactions.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • This is often the most challenging step. High-quality single crystals are essential for successful analysis.

    • Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[14][15][16][17]

    • The choice of solvent or solvent system is critical and often requires screening.[15]

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[12]

    • The crystal is placed in a diffractometer, and X-ray diffraction data are collected by rotating the crystal in the X-ray beam.[18][19]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map.[12]

    • The atomic positions are refined to best fit the experimental data, resulting in a final crystal structure.

Vibrational and Electronic Spectroscopy: Functional Group and Conjugation Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[20][21][22]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid pyridazine compound directly onto the ATR crystal. For solids, apply pressure to ensure good contact.[21][23]

  • Sample Spectrum: Acquire the FTIR spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, N-H, C-N).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.[24][25][26][27]

Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the pyridazine compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the appropriate wavelength range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Summary of Spectroscopic Techniques

TechniqueInformation ObtainedSample State
FTIR Presence of functional groupsSolid, Liquid
UV-Vis Electronic transitions, conjugationSolution

References

Application Note: Structural Elucidation of 3-Chloro-6-(4-piperidyloxy)pyridazine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridazine Derivatives

Pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The subject of this guide, 3-Chloro-6-(4-piperidyloxy)pyridazine (CAS No. 1185536-63-3), is a versatile building block in the synthesis of novel therapeutic agents. The presence of the reactive chloro-substituent, the pyridazine core, and the piperidyloxy moiety makes it a valuable scaffold for developing compounds with a wide range of pharmacological properties. Accurate structural confirmation is a critical first step in the drug discovery pipeline, ensuring the integrity of subsequent biological and toxicological studies. This guide provides the foundational analytical protocols for such confirmation using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution.[2][3][4] For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known effects of substituents on the pyridazine ring and piperidine systems, the following chemical shifts are predicted. These predictions are grounded in the general principles of NMR spectroscopy and data from analogous pyridazine derivatives.[2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H-4, H-57.0 - 7.5 (two doublets)120 - 130Protons on the pyridazine ring, deshielded by the electronegative nitrogen atoms and the chlorine atom. The ether linkage at C-6 will influence their precise shift.
H-piperidine (CH-O)5.2 - 5.5 (multiplet)70 - 75The proton on the carbon bearing the ether oxygen is significantly deshielded.
H-piperidine (axial)1.8 - 2.0 (multiplet)30 - 35Axial protons on the piperidine ring.
H-piperidine (equatorial)2.1 - 2.3 (multiplet)30 - 35Equatorial protons on the piperidine ring, often slightly more deshielded than axial protons.
H-piperidine (N-H)1.5 - 2.5 (broad singlet)-The N-H proton of the piperidine ring is exchangeable and often appears as a broad signal. Its chemical shift can be concentration and solvent dependent.
C-3-155 - 160Carbon attached to the electronegative chlorine atom is significantly deshielded.
C-6-160 - 165Carbon bearing the piperidyloxy group is highly deshielded due to the electronegative oxygen.
C-4, C-5-120 - 130Carbons on the pyridazine ring.
C-piperidine (CH-O)-70 - 75The carbon atom directly attached to the ether oxygen.
C-piperidine (adjacent to CH-O)-30 - 35Carbons adjacent to the carbon bearing the ether oxygen.
Experimental Protocol for NMR Analysis

This protocol is designed to yield high-resolution NMR spectra suitable for structural confirmation.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and filter plug (glass wool)

  • Vortex mixer

Protocol Steps:

  • Sample Preparation:

    • Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it must fully dissolve the sample without reacting with it.

    • Vortex the vial until the sample is completely dissolved.

    • Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean NMR tube to remove any particulate matter which can degrade spectral quality.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of approximately 220 ppm, centered around 100 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Interpret calibrate->integrate

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers insights into its structure. Electrospray Ionization (ESI) is a suitable soft ionization technique for this nitrogen-containing heterocyclic compound, as it typically produces a protonated molecular ion with minimal fragmentation.[2][3][5]

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₉H₁₂ClN₃O, with a monoisotopic mass of 213.0696 g/mol .

Table 2: Predicted m/z Values for Key Ions

IonPredicted m/zRationale
[M+H]⁺214.0774The protonated molecular ion, expected to be the base peak in ESI-MS. The isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) should be observed at m/z 216.
[M-C₅H₉N]⁺ or [M-C₅H₁₀N]⁺~114 or ~113Cleavage of the piperidine ring, a common fragmentation pathway for such structures.
[C₄H₂ClN₂]⁺~113Fragmentation of the pyridazine ring itself.
Experimental Protocol for ESI-MS Analysis

Materials:

  • This compound solution (1-10 µg/mL)

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Formic acid (for promoting protonation)

Protocol Steps:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a high-purity solvent.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates the formation of [M+H]⁺ ions.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

  • Infusion and Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize source parameters such as capillary voltage (typically 3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the [M+H]⁺ ion (m/z 214.1) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum to identify characteristic fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways, which provides further structural confirmation.

Visualization of the Predicted Fragmentation

Fragmentation_Pathway M [M+H]⁺ m/z = 214.0774 C₉H₁₃ClN₃O⁺ frag1 [C₄H₃ClN₃O]⁺ m/z = 144.0043 M->frag1 - C₅H₁₀N frag2 [C₅H₁₀NO]⁺ m/z = 100.0762 M->frag2 - C₅H₃ClN₂ frag3 [C₄H₂ClN₂]⁺ m/z = 112.9906 frag1->frag3 - H₂O, -N

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a powerful and definitive approach for the structural elucidation of this compound. The protocols and predictive data presented in this application note serve as a robust guide for researchers to confirm the identity and purity of this important chemical intermediate. Adherence to these methodologies will ensure high-quality, reliable data, which is fundamental for advancing research and development in the pharmaceutical industry.

References

Application Notes & Protocols: Development of Novel Pyridazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and versatile nature as a pharmacophore have propelled the development of a multitude of compounds with a broad spectrum of biological activities.[2][3][4] Pyridazine derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective agents, making them a focal point for drug discovery efforts.[2][4][5][6][7]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of modern synthetic strategies for creating novel pyridazine derivatives, detailed protocols for their characterization, and robust methodologies for screening their biological activity. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document aims to empower researchers to accelerate their pyridazine-based drug discovery programs.

Part 1: Synthesis of Novel Pyridazine Derivatives

The synthetic route to pyridazine derivatives is diverse, allowing for the creation of a wide array of substituted analogs. The choice of a specific synthetic methodology is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthetic Methodology: Condensation of γ-Ketoacids with Hydrazines

A foundational and widely employed method for the synthesis of 3(2H)-pyridazinones involves the condensation of γ-ketoacids with hydrazines. This reaction is valued for its reliability and the accessibility of the starting materials.

Protocol 1: Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

This protocol describes a general procedure for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives, a common starting point for further functionalization.

Materials:

  • Substituted β-aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Appropriate solvents for TLC and column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted β-aroylpropionic acid (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative.[8]

Rationale for Experimental Choices:

  • Solvent: Ethanol and glacial acetic acid are commonly used solvents as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures. Acetic acid can also act as a catalyst.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting ketoacid.

  • TLC Monitoring: TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

  • Column Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting materials or side products, ensuring high purity for subsequent steps and biological testing.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one start Substituted β-aroylpropionic acid + Hydrazine Hydrate reaction Reflux in Ethanol/Acetic Acid (4-6h) start->reaction workup Cooling & Solvent Removal reaction->workup purification Column Chromatography workup->purification product Pure 6-aryl-4,5-dihydropyridazin-3(2H)-one purification->product

Caption: General synthetic workflow for 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives.

Part 2: Characterization of Novel Pyridazine Derivatives

The unambiguous structural elucidation of newly synthesized compounds is a critical step in drug discovery. A combination of spectroscopic techniques is employed to confirm the chemical structure and purity of the pyridazine derivatives.

Standard Analytical Techniques
TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR identifies the number and types of protons, while 13C NMR identifies the number and types of carbon atoms.[8][9]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the structure.[8][9]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule, such as carbonyl (C=O) and amine (N-H) groups, which are common in pyridazine derivatives.[10]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compound.

Protocol 2: General Procedure for Compound Characterization

  • Sample Preparation: Prepare a dilute solution of the purified pyridazine derivative in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis. For MS and IR, the sample can be analyzed neat or as a solution. For HPLC, dissolve the compound in the mobile phase.

  • 1H and 13C NMR Spectroscopy: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton and carbon environments.[8][9]

  • Mass Spectrometry: Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The molecular ion peak ([M+H]+ or [M]+) should correspond to the calculated molecular weight of the target compound.[8][9]

  • Infrared Spectroscopy: Record the IR spectrum and identify characteristic absorption bands for key functional groups. For example, a strong absorption around 1650-1700 cm-1 would indicate the presence of a carbonyl group in a pyridazinone ring.[10]

  • Purity Analysis (HPLC): Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV). The purity is determined by the percentage of the area of the main peak relative to the total peak area.

Part 3: In-Vitro Biological Screening

Once a library of novel pyridazine derivatives has been synthesized and characterized, the next crucial step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest. Given the broad anticancer potential of pyridazines, a common primary screen is a cell viability assay.[11][12]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized pyridazine derivatives (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives and the positive control in the complete medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

Biological Screening Workflow

G cluster_screening In-Vitro Anticancer Screening Workflow start Synthesized Pyridazine Derivatives cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding treatment Treat Cells with Compounds (48-72h) cell_seeding->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: A typical workflow for evaluating the anticancer activity of novel pyridazine derivatives using the MTT assay.

Part 4: Hypothetical Signaling Pathway Inhibition

To illustrate the potential mechanism of action of a novel pyridazine derivative, consider the inhibition of a key signaling pathway involved in cancer progression, such as the JNK1 pathway.[14]

Hypothetical Signaling Pathway Diagram

G cluster_pathway Hypothetical Inhibition of JNK1 Pathway by a Pyridazine Derivative stress Cellular Stress jnkk JNK Kinase stress->jnkk jnk1 JNK1 jnkk->jnk1 cjun c-Jun jnk1->cjun apoptosis Apoptosis cjun->apoptosis pyridazine Pyridazine Derivative pyridazine->jnk1

References

Application Notes and Protocols for High-Throughput Screening of Pyridazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold - A Privileged Structure in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems, make it a versatile scaffold for the design of novel therapeutics.[1] Pyridazine-containing compounds have demonstrated a broad spectrum of biological activities, with several approved drugs and numerous candidates in clinical development targeting a range of diseases.[1]

Historically, pyridazine derivatives have been successfully developed as anticancer agents, often targeting protein kinases.[2][3] Their ability to form key hydrogen bonds and engage in π-π stacking interactions within the ATP-binding pocket of kinases makes them potent and selective inhibitors.[4][5][6] Beyond oncology, pyridazine-based molecules have shown promise as modulators of G protein-coupled receptors (GPCRs) and ion channels, highlighting the broad applicability of this chemical motif in addressing diverse therapeutic needs.[2]

The exploration of vast chemical space is paramount in modern drug discovery. Large, diverse collections of pyridazine derivatives, known as pyridazine libraries, serve as a rich starting point for identifying novel hit compounds. High-throughput screening (HTS) is the engine that drives this exploration, enabling the rapid evaluation of tens of thousands to millions of compounds against a specific biological target. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of robust HTS assays tailored for the screening of pyridazine libraries against key drug target classes.

Pillar 1: Strategic Assay Selection for Pyridazine Library Screening

The success of any HTS campaign hinges on the selection of an appropriate assay format that is sensitive, robust, and relevant to the biological target. The choice of assay technology should be guided by the target class and the specific question being addressed (e.g., inhibition, activation, modulation).

Target Class-Specific Assay Technologies

The diverse biological activities of pyridazine derivatives necessitate a range of HTS assay formats. Below is a summary of recommended primary screening assays for the most common targets of pyridazine libraries.

Target ClassPrimary HTS Assay FormatPrincipleThroughput
Protein Kinases Fluorescence Polarization (FP)HighHigh
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)HighHigh
Luminescence-Based (e.g., ADP-Glo™)HighHigh
G Protein-Coupled Receptors (GPCRs) Calcium Mobilization Assays (for Gq-coupled GPCRs)HighHigh
cAMP Assays (for Gs/Gi-coupled GPCRs)HighHigh
Reporter Gene AssaysHighHigh
Ion Channels Automated Patch-Clamp ElectrophysiologyHighMedium-High
Membrane Potential-Sensitive DyesHighHigh
Ion Flux AssaysHighHigh

Pillar 2: The Imperative of Rigorous Assay Validation

Before embarking on a full-scale HTS campaign, it is critical to rigorously validate the chosen assay to ensure the generation of high-quality, reproducible data. Assay validation is a multi-step process that establishes the performance characteristics of the assay.[7][8]

Key Assay Validation Parameters

A robust HTS assay should meet the following criteria:

  • Signal Window: A sufficient difference between the signals of the positive and negative controls.

  • Reproducibility: Consistency of the assay results within and between plates, and across different days.

  • Sensitivity: The ability of the assay to detect the desired biological activity at a relevant concentration.

  • DMSO Tolerance: The assay should be tolerant to the concentration of dimethyl sulfoxide (DMSO) used to solubilize the library compounds, typically 0.1% to 1%.[9]

The Z'-Factor: A Quantitative Measure of Assay Quality

The Z'-factor (Z-prime) is a statistical parameter that has become the gold standard for quantifying the quality of an HTS assay.[10][11] It takes into account both the signal window and the data variation, providing a single value that reflects the assay's suitability for HTS. The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (SDpositive_control + SDnegative_control)) / |Meanpositive_control - Meannegative_control|

Where:

  • SD = Standard Deviation

  • Mean = Average

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the positive and negative controls with low data variability. Ideal for HTS.[10][12][13]
0 to 0.5AcceptableThe assay is suitable for HTS, but may require more stringent hit confirmation.[10][12][13]
< 0UnacceptableThe signal from the positive and negative controls overlaps, making it difficult to distinguish true hits. The assay requires significant optimization.[10][12]

A pilot screen using a small, diverse set of compounds is highly recommended to assess the Z'-factor and other performance parameters before committing to a large-scale screen.[9]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for two common HTS assays suitable for screening pyridazine libraries against protein kinases and Gq-coupled GPCRs.

Workflow 1: Screening for Protein Kinase Inhibitors using Fluorescence Polarization (FP)

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate. In the absence of an active kinase, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, a larger phosphopeptide-antibody complex is formed, which tumbles more slowly, leading to an increase in fluorescence polarization. Inhibitors of the kinase will prevent phosphorylation, resulting in a low polarization signal.

Diagram of the HTS Workflow for a Kinase FP Assay:

HTS_Workflow_Kinase_FP cluster_prep Plate Preparation cluster_dispensing Reagent Dispensing cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis Compound_Plate Pyridazine Library in DMSO Dispense_Compound Dispense Compounds (nanoliter volumes) Compound_Plate->Dispense_Compound Transfer Assay_Plate 384-Well Assay Plate Dispense_Kinase Add Kinase & Substrate Mix Assay_Plate->Dispense_Kinase Dispense_Compound->Assay_Plate to Incubate_1 Incubate at RT Dispense_Kinase->Incubate_1 Initiate Kinase Reaction Dispense_Antibody Add Antibody & Tracer Mix Incubate_2 Incubate at RT Dispense_Antibody->Incubate_2 Allow Binding Incubate_1->Dispense_Antibody Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Data_Analysis Calculate Z' & Identify Hits Read_Plate->Data_Analysis

Caption: HTS workflow for a kinase fluorescence polarization assay.

Detailed Protocol:

Materials:

  • Purified protein kinase of interest

  • Fluorescently labeled peptide substrate

  • Phospho-specific antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase inhibitors for positive control (e.g., Staurosporine)

  • DMSO for negative control

  • 384-well, low-volume, black assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each compound from the pyridazine library stock plates (typically 10 mM in DMSO) to the 384-well assay plates. Also, include wells with the positive control inhibitor and DMSO-only negative controls.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate/ATP solution in assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed. The optimal incubation time should be determined during assay development.[1]

  • Stop/Detection Reagent Addition: Prepare a 2X stop/detection solution containing EDTA (to stop the kinase reaction) and the phospho-specific antibody/tracer in assay buffer. Add 5 µL of this solution to each well.

  • Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the Z'-factor using the positive and negative control wells to assess assay quality.[10]

    • Normalize the data to the controls and calculate the percent inhibition for each compound.

    • Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Troubleshooting:

  • Low Z'-factor:

    • Optimize reagent concentrations (kinase, substrate, ATP, antibody).

    • Adjust incubation times.

    • Ensure proper mixing of reagents.

  • High variability:

    • Check for dispensing errors from the liquid handler.

    • Ensure consistent temperature and incubation times across all plates.

    • Evaluate the quality and stability of the reagents.

Workflow 2: Screening for GPCR Modulators using a Calcium Mobilization Assay

Principle: This cell-based assay is suitable for Gq-coupled GPCRs, which upon activation, trigger the release of intracellular calcium (Ca²⁺).[14][15] Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. When an agonist binds to the receptor, the resulting increase in intracellular Ca²⁺ is detected as an increase in fluorescence intensity. Antagonists will block this response.

Diagram of a Gq-Coupled GPCR Signaling Pathway:

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Pyridazine Agonist GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Fluorescence Increased Fluorescence Ca_release->Fluorescence Causes ER Ca²⁺ Store ER->Ca_release Releases Ca²⁺ IP3R->ER Opens Channel

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium mobilization.[16][17]

Detailed Protocol:

Materials:

  • Mammalian cells stably expressing the Gq-coupled GPCR of interest (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Known agonist for the GPCR (positive control).

  • Known antagonist for the GPCR (for antagonist screening mode).

  • 384-well, black-walled, clear-bottom, cell culture-treated plates.

  • Automated liquid handling system.

  • Fluorescence imaging plate reader (e.g., FLIPR® or FlexStation®).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[14]

  • Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, including probenecid if necessary.[14] Remove the cell culture medium and add the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Addition and Reading (Agonist Screen):

    • Place the cell plate and the compound plate into the fluorescence imaging plate reader.

    • The instrument will first read a baseline fluorescence for 10-20 seconds.

    • The instrument's integrated pipettor will then add the compounds from the pyridazine library to the cell plate.

    • Immediately after compound addition, the instrument will continue to read the fluorescence kinetically for 1-3 minutes to capture the calcium response.

  • Compound Addition and Reading (Antagonist Screen):

    • First, add the pyridazine library compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

    • Then, add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Monitor the fluorescence as described for the agonist screen. Antagonists will reduce or block the agonist-induced calcium signal.

  • Data Analysis:

    • The primary data is the change in fluorescence intensity over time.

    • Calculate the maximum fluorescence signal or the area under the curve for each well.

    • Determine the Z'-factor using agonist-only (positive control) and vehicle-only (negative control) wells.

    • For agonist screens, identify compounds that elicit a response above a certain threshold.

    • For antagonist screens, identify compounds that inhibit the agonist response by a certain percentage.

Troubleshooting:

  • Low signal-to-background ratio:

    • Optimize cell seeding density.

    • Ensure efficient dye loading.

    • Use a known potent agonist to confirm cell responsiveness.[18]

  • High well-to-well variability:

    • Ensure a uniform cell monolayer.

    • Check for and address any issues with the liquid handling system.

    • Maintain consistent incubation times and temperatures.[19]

  • False positives:

    • Some compounds may be autofluorescent. This can often be identified by a spike in fluorescence immediately upon compound addition, before a typical biological response would occur. Counter-screen hits in the absence of the calcium dye.

Workflow 3: Screening for Ion Channel Modulators using Automated Patch-Clamp Electrophysiology

Principle: Automated patch-clamp (APC) systems provide a higher throughput alternative to traditional manual patch-clamp, the gold standard for studying ion channels.[20][21][22] These systems use planar patch-clamp technology to record ionic currents from cells in a multi-well format. This allows for the direct measurement of ion channel activity and the effects of compounds from a pyridazine library.

Diagram of a Voltage-Gated Ion Channel Gating Mechanism:

Ion_Channel_Gating cluster_closed Closed State cluster_open Open State cluster_inactivated Inactivated State Closed Gate Closed No Ion Flow Open Gate Open Ions Flow Closed:gate->Open:gate Inactivated Gate Open Pore Blocked Open:gate->Inactivated:gate Inactivation Stimulus Voltage Change or Ligand Binding Stimulus->Closed:gate Activation Pyridazine Pyridazine Modulator Pyridazine->Open Modulates Pyridazine->Inactivated Modulates

Caption: Simplified representation of the different states of a gated ion channel.[23][24]

Detailed Protocol:

Materials:

  • Cells stably expressing the ion channel of interest.

  • Intracellular and extracellular recording solutions specific for the ion channel being studied.[25]

  • Automated patch-clamp system (e.g., SyncroPatch, QPatch).

  • Consumables for the APC system (e.g., patch plates).

  • Pyridazine library and control compounds.

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the cells expressing the target ion channel. Cell quality is critical for successful patch-clamping.

  • System Setup: Prime the APC system with the appropriate intracellular and extracellular solutions.

  • Cell and Compound Loading: Load the cell suspension and the compound plates into the instrument.

  • Automated Experiment Execution:

    • The instrument will automatically perform cell capture, seal formation (aiming for giga-ohm seals), and whole-cell configuration.

    • A voltage protocol designed to elicit the specific ion channel currents is applied.

    • A baseline recording is established.

    • The instrument then adds the pyridazine compounds to the cells.

    • The voltage protocol is repeated in the presence of the compound to measure its effect on the ion channel currents (e.g., inhibition, activation, or modulation of gating kinetics).

  • Data Analysis:

    • The software accompanying the APC system will analyze the current traces to extract parameters such as peak current amplitude, current-voltage relationships, and inactivation kinetics.

    • Calculate the percent modulation for each compound.

    • Identify hits based on a predefined threshold of activity.

Troubleshooting:

  • Low success rate of sealing:

    • Optimize cell culture conditions and harvesting procedures.

    • Ensure the quality of the recording solutions.

  • High variability in current amplitude:

    • Check for consistency in cell passage number and expression levels.

    • Refine the voltage protocol.

  • Compound precipitation:

    • Assess the solubility of the pyridazine library compounds in the extracellular solution.

Conclusion: From Hits to Leads

High-throughput screening of pyridazine libraries is a powerful strategy for the identification of novel chemical matter for a wide range of therapeutic targets. The success of these endeavors relies on the careful selection and rigorous validation of HTS assays. By employing the principles and protocols outlined in this application note, researchers can generate high-quality, reproducible data, increasing the likelihood of discovering promising hit compounds. These hits, in turn, serve as the starting point for hit-to-lead optimization campaigns, ultimately contributing to the development of the next generation of pyridazine-based medicines.

References

Application Notes and Protocols: Investigating the CNS Potential of 3-Chloro-6-(4-piperidyloxy)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the use of 3-Chloro-6-(4-piperidyloxy)pyridazine in CNS research.

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridazine heterocycle is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive scaffold for drug design.[1] Its weak basicity, high dipole moment, and capacity for robust hydrogen bonding are critical for drug-target interactions.[1] When combined with a piperidine moiety, another key player in CNS drug discovery, the resulting molecule, this compound, presents a compelling starting point for the development of novel therapeutics targeting the central nervous system.

This document serves as a comprehensive guide for researchers looking to explore the therapeutic potential of this compound. We will delve into its chemical properties, propose potential CNS applications based on the activities of structurally related compounds, and provide detailed protocols for its in vitro and in vivo characterization.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting experiments.

PropertyValueSource
CAS Number 1185536-63-3[2]
Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol [2]
IUPAC Name 3-chloro-6-(piperidin-4-yloxy)pyridazine[2]
Canonical SMILES C1CNCCC1OC2=CC=C(N=N2)Cl
Storage Store under inert gas (Nitrogen or Argon)

The synthesis of this compound analogs typically involves the reaction of a dichloropyridazine with the corresponding piperidine derivative.[3][4] The reactive chlorine atom at the 3-position of the pyridazine ring offers a versatile handle for further chemical modifications, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[5]

Hypothesized CNS Applications and Mechanisms of Action

While direct research on this compound is limited, the broader family of pyridazine derivatives has shown activity against a range of CNS targets. This suggests several promising avenues for investigation:

  • Modulation of GABAa Receptors: The pyridazine scaffold is a known modulator of GABAa receptors.[5] Given that GABA is the primary inhibitory neurotransmitter in the CNS, compounds that interact with its receptors have potential as anxiolytics, sedatives, and anticonvulsants.

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Structurally related pyridazine compounds have been identified as CNS penetrant pan-muscarinic antagonists.[6] Such compounds could be valuable in treating a variety of neurological and psychiatric disorders.

  • Kinase Inhibition: Pyridazine derivatives have been explored as kinase inhibitors, which play a role in inflammatory responses within the brain.[7] This suggests potential applications in neuroinflammatory conditions.

  • Anticonvulsant Activity: The anticonvulsant efficacy of pyridazine derivatives has been evaluated in rodent models, indicating potential for the treatment of epilepsy and other seizure disorders.[8][9]

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a plausible mechanism given the known activities of related compounds.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression Regulates Compound This compound Derivative Compound->Kinase1 Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound and its derivatives.

In Vitro Characterization: Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific target.[10][11] A radioligand competition binding assay is a common method to assess the interaction of an unlabeled compound with a receptor.[12]

Objective: To determine the binding affinity (Ki) of this compound for a chosen CNS receptor (e.g., GABAa or a specific muscarinic receptor subtype).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-flumazenil for benzodiazepine binding sites on GABAa receptors)[10]

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled this compound in assay buffer.

    • Dilute the radioligand to the desired concentration (typically at or below its Kd value) in assay buffer.[13]

    • Resuspend the cell membranes in assay buffer to a final protein concentration of 100-500 µg/mL.[10]

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the appropriate dilution of the unlabeled compound, the radioligand, and the membrane preparation.

    • Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known ligand for the target receptor).[10]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 35 minutes).[10]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

    • Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Assessment of CNS Penetration

For a compound to be effective in the CNS, it must cross the blood-brain barrier (BBB).[14][15] A combination of in vitro and in vivo methods can be used to assess BBB penetration.[16]

4.2.1. In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB

The PAMPA-BBB assay is a high-throughput method to predict passive BBB permeability.[14][16]

Protocol:

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well donor plate with a lipid solution that mimics the BBB.

  • Compound Addition:

    • Add a solution of this compound to the donor wells.

    • Add buffer to the acceptor wells of a separate 96-well plate.

  • Incubation:

    • Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a specified time (e.g., 4-18 hours).

  • Quantification:

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability:

    • Calculate the effective permeability (Pe) of the compound.

4.2.2. In Vivo Model: Brain-to-Plasma Concentration Ratio (Kp) in Rodents

In vivo models provide the most reliable measure of brain penetration.[14] The Kp value represents the ratio of the total drug concentration in the brain to that in the plasma at a steady state.

Protocol:

  • Animal Dosing:

    • Administer this compound to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

  • Sample Collection:

    • At various time points after administration, collect blood and brain tissue samples.

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

  • Quantification:

    • Determine the concentration of the compound in the plasma and brain homogenates using LC-MS/MS.

  • Calculation of Kp:

    • Calculate the Kp value by dividing the brain concentration by the plasma concentration.

    • To understand the unbound drug concentration in the brain, which is the pharmacologically active species, the unbound fraction in plasma (fu,p) and brain (fu,b) can be determined using equilibrium dialysis. The unbound brain-to-plasma ratio (Kp,uu) can then be calculated. A Kp,uu value greater than 0.3 is often considered indicative of good human brain exposure.[15][17]

The following diagram illustrates the workflow for assessing the CNS penetration of a compound.

CNS_Penetration_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment PAMPA PAMPA-BBB Assay Decision Proceed to In Vivo? PAMPA->Decision MDCK MDR1-MDCKII Assay (for P-gp efflux) MDCK->Decision Dialysis Equilibrium Dialysis (fu,p and fu,b) Dialysis->Decision Dosing Rodent Dosing Sampling Blood & Brain Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Kp_calc Calculate Kp and Kp,uu Analysis->Kp_calc End CNS Candidate Kp_calc->End Start Test Compound Start->PAMPA Start->MDCK Start->Dialysis Decision->Dosing Yes

Caption: Workflow for CNS Penetration Assessment.

In Vivo Pharmacological Assessment: Anticonvulsant Activity

Based on the known activities of pyridazine derivatives, assessing anticonvulsant properties is a logical step. The pentylenetetrazol (PTZ)-induced seizure model is commonly used to identify agents effective against absence seizures.[8]

Protocol:

  • Animal Acclimation:

    • Acclimate rodents (e.g., mice) to the testing environment.

  • Drug Administration:

    • Administer this compound at various doses (e.g., intraperitoneally).

    • Include a vehicle control group and a positive control group (e.g., diazepam).[8]

  • Seizure Induction:

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, subcutaneously).[8]

  • Observation:

    • Observe the animals for the onset and severity of clonic convulsions for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Record the latency to the first convulsion and the percentage of animals in each group that are protected from seizures.

    • Analyze the data using appropriate statistical methods to determine the dose-dependent efficacy of the compound.

Data Interpretation and Troubleshooting

  • Receptor Binding: A low Ki value indicates high binding affinity. Ensure that the assay is performed under equilibrium conditions and that the radioligand concentration is appropriate to avoid misleading results.[13]

  • CNS Penetration: A high Kp or Kp,uu value suggests good brain penetration. Low permeability in the PAMPA-BBB assay may indicate that the compound is unlikely to cross the BBB via passive diffusion. If in vitro permeability is low but in vivo brain penetration is observed, active transport mechanisms may be involved. High efflux ratios in assays like the MDR1-MDCKII can explain low brain penetration despite good permeability.[14][16]

  • In Vivo Efficacy: A dose-dependent reduction in seizure activity in the PTZ model would suggest potential anticonvulsant properties. It is important to also assess for any sedative or motor-impairing side effects that could confound the results.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for CNS drug discovery. Its privileged structural motifs suggest a high probability of interaction with key neurological targets. The protocols and conceptual framework provided in this guide are intended to empower researchers to systematically investigate its potential, from initial in vitro characterization to in vivo proof-of-concept studies. Through rigorous and well-designed experiments, the true therapeutic value of this and related compounds can be effectively elucidated.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 3-Chloro-6-(4-piperidyloxy)pyridazine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-(4-piperidyloxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during biological assays. This resource will explain the fundamental principles behind solubility optimization and provide actionable protocols to ensure the accuracy and reliability of your experimental data.

I. Understanding the Solubility Profile of this compound

This compound is a pyridazine derivative. The pyridazine ring itself contributes to a lower lipophilicity compared to a simple phenyl ring, which can be beneficial for physicochemical properties.[1] However, the overall solubility of substituted pyridazines is highly dependent on the nature of their substituents. The piperidyloxy group in this compound introduces a basic nitrogen, making its aqueous solubility likely pH-dependent.[2]

Poor solubility is a significant challenge in drug discovery, often leading to underestimated biological activity, reduced hit rates in high-throughput screening (HTS), and inaccurate structure-activity relationship (SAR) data.[3][4][5] Compound precipitation, a common consequence of poor solubility, can cause issues with liquid-handling equipment and generate false-positive or false-negative results.[6]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and solubilization of this compound for biological assays.

Q1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What's happening?

A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. While this compound may be soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the addition of an aqueous buffer significantly increases the solution's polarity.[7] The final concentration of DMSO in your assay may be too low to maintain the compound's solubility in the now predominantly aqueous environment.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7] However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[7] It is crucial to perform a DMSO tolerance curve for your specific cell line and assay duration to determine the maximum permissible concentration that does not interfere with your experimental results.

Q3: Can I use heat to dissolve my compound in the stock solution?

A3: Gentle heating can be an effective method to aid dissolution in a stock solvent. However, excessive heat can lead to the degradation of your compound. It is advisable to use a controlled temperature water bath (e.g., 37°C) and intermittent vortexing.[2] Always visually inspect the solution for any signs of degradation, such as color change, after heating.

Q4: How does pH affect the solubility of this compound?

A4: Due to the presence of a basic piperidyloxy group, the aqueous solubility of this compound is expected to be pH-dependent.[2] As a weakly basic compound, its solubility will likely increase in acidic conditions (lower pH) due to the protonation of the basic nitrogen, forming a more soluble salt.[8][9]

III. Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to troubleshooting and optimizing the solubility of this compound.

Initial Assessment: Visual Inspection

Before proceeding with any assay, it is critical to visually inspect all solutions at each step of preparation.

  • Stock Solution: Ensure your compound is fully dissolved in the stock solvent (e.g., 100% DMSO). Look for any particulate matter.

  • Intermediate Dilutions: Check for any cloudiness or precipitation after each dilution step.

  • Final Assay Plate: Inspect the wells after adding the compound to the final assay buffer. Precipitation can sometimes be observed as a fine "dust" or film at the bottom of the wells.

Solubility Optimization Workflow

The following diagram illustrates a decision-making workflow for optimizing the solubility of your compound.

Solubility_Workflow Start Start: Compound Precipitation Observed Check_Stock Step 1: Verify Stock Solution Is the stock solution clear? Start->Check_Stock Prep_New_Stock Prepare fresh stock solution. Use gentle heating (37°C) and vortexing. Check_Stock->Prep_New_Stock No Stock_OK Stock is clear. Check_Stock->Stock_OK Yes Prep_New_Stock->Check_Stock Assess_Final_Conc Step 2: Evaluate Final Concentration Can the final assay concentration be lowered? Stock_OK->Assess_Final_Conc Lower_Conc Lower the final concentration of the compound in the assay. Assess_Final_Conc->Lower_Conc Yes Conc_Fixed Concentration cannot be lowered. Assess_Final_Conc->Conc_Fixed No Success Success: Compound is Soluble Lower_Conc->Success Optimize_Solvent Step 3: Optimize Solvent System Conc_Fixed->Optimize_Solvent Increase_Cosolvent Increase co-solvent (e.g., DMSO) concentration. (Stay below cell toxicity limits) Optimize_Solvent->Increase_Cosolvent Test_Alt_Cosolvent Test alternative co-solvents (e.g., Ethanol, PEG 400). Increase_Cosolvent->Test_Alt_Cosolvent If precipitation persists Increase_Cosolvent->Success If successful Adjust_pH Step 4: Adjust pH of Assay Buffer Lower the pH to increase solubility of the basic compound. Test_Alt_Cosolvent->Adjust_pH If precipitation persists Test_Alt_Cosolvent->Success If successful Use_Excipients Step 5: Consider Solubilizing Excipients (e.g., Cyclodextrins, surfactants). Adjust_pH->Use_Excipients If precipitation persists Adjust_pH->Success If successful Use_Excipients->Success

Caption: A decision tree for troubleshooting compound precipitation.

IV. Experimental Protocols

Here are detailed protocols for preparing stock solutions and performing a DMSO tolerance assay.

Protocol 1: Preparation of a Concentrated Stock Solution

The accurate preparation of a concentrated stock solution is the foundation for reliable experimental results.[10][11]

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A)[12]

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the compound using a calibrated analytical balance and transfer it to a volumetric flask.

  • Add solvent: Add approximately half of the final volume of DMSO to the flask.

  • Dissolve the compound: Tightly cap the flask and vortex until the compound is fully dissolved. If necessary, use a water bath set to a gentle temperature (e.g., 37°C) to aid dissolution.[2]

  • Bring to final volume: Once the compound is completely dissolved and the solution has returned to room temperature, add DMSO to the calibration mark of the volumetric flask.

  • Mix thoroughly: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation.[5]

Protocol 2: DMSO Tolerance Assay for Cell-Based Experiments

This protocol will help you determine the highest concentration of DMSO that does not affect the viability of your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • High-purity DMSO

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Seed cells: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare DMSO dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 2% down to 0.015%, including a no-DMSO control.

  • Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of DMSO.

  • Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Analyze data: Read the plate on a suitable plate reader. Plot the cell viability against the DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.

V. Advanced Solubilization Strategies

If adjusting the final concentration and co-solvent system is not sufficient, consider these advanced strategies.

pH Modification

For weakly basic compounds like this compound, lowering the pH of the assay buffer can significantly improve solubility.[][14]

  • Consideration: Ensure that the altered pH is compatible with your biological assay. Many enzymes and cells are sensitive to pH changes.

  • Recommendation: Prepare your assay buffer at a slightly lower pH (e.g., pH 6.8 instead of 7.4) and test for any impact on your assay performance before testing your compound.

Use of Co-solvents and Excipients

Co-solvents are water-miscible organic solvents that can be used to increase the solubility of hydrophobic compounds.[15][16][17]

Co-solvent / Excipient Mechanism of Action Typical Concentration in Assays Considerations
Ethanol Reduces the polarity of the aqueous solution.< 1%Generally well-tolerated by many cell lines.
Polyethylene Glycol (PEG 400) Forms a more favorable solvent environment for hydrophobic molecules.[18]< 1%Can be more viscous; check for assay interference.
Cyclodextrins (e.g., β-cyclodextrin) Encapsulates the hydrophobic compound in its non-polar cavity, while the hydrophilic exterior improves aqueous solubility.[15]Varies depending on the specific cyclodextrin and compound.Can sometimes interfere with ligand-protein binding.
Surfactants (e.g., Polysorbate 80) Form micelles that can solubilize hydrophobic compounds.[19]< 0.1%Can disrupt cell membranes at higher concentrations.
Impact of Co-solvents on Biological Assays

The choice of co-solvent can impact protein stability and ligand binding.[20][21] It is essential to run appropriate controls to ensure that the chosen co-solvent does not interfere with the biological assay.

Cosolvent_Impact cluster_solution Assay Solution Compound Poorly Soluble Compound SolubleCompound Solubilized Compound Compound->SolubleCompound Cosolvent Co-solvent (e.g., DMSO, Ethanol) Cosolvent->SolubleCompound Protein Target Protein Cosolvent->Protein Potential for protein destabilization AqueousBuffer Aqueous Buffer AqueousBuffer->SolubleCompound Binding Binding Event SolubleCompound->Binding NoBinding Altered Binding SolubleCompound->NoBinding Protein->Binding Protein->NoBinding

References

Stability of 3-Chloro-6-(4-piperidyloxy)pyridazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CPYP-AQ-STAB-001

Revision: 1.0

Introduction: Navigating the Aqueous Behavior of 3-Chloro-6-(4-piperidyloxy)pyridazine

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in aqueous environments. Understanding the stability of a molecule in solution is paramount for the success of any experiment, from initial biological screening to late-stage formulation development. The inherent reactivity of the 3-chloropyridazine moiety presents specific challenges and considerations that must be addressed to ensure data integrity and reproducibility.

This guide moves beyond simple storage advice to provide a deeper, mechanistically-driven understanding of the potential degradation pathways. We will explore the "why" behind these pathways and equip you with the practical tools—troubleshooting guides, validated protocols, and analytical methods—to proactively manage the stability of your compound. Our goal is to empower you to make informed decisions, anticipate potential issues, and generate reliable, high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered when working with this compound in aqueous solutions.

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The principal route of degradation is the hydrolysis of the carbon-chlorine bond at the 3-position of the pyridazine ring. The pyridazine ring is an electron-deficient aromatic system, which makes the chlorine-bearing carbon susceptible to nucleophilic aromatic substitution (SNAr).[1][2] In an aqueous medium, water or hydroxide ions act as the nucleophile, displacing the chloride ion to form the corresponding 3-hydroxy-6-(4-piperidyloxy)pyridazine derivative.

Q2: How does the pH of my solution impact the stability of the compound?

The rate of hydrolysis is highly pH-dependent.

  • Acidic Conditions (pH < 5): While the ether linkage is generally stable, strong acidic conditions can potentially promote hydrolysis, although this is typically less significant than the base-catalyzed pathway. Protonation of the pyridazine nitrogen atoms can further influence the electronic properties of the ring, modulating the rate of hydrolysis.[3]

  • Neutral Conditions (pH ~6-7.5): The compound exhibits its greatest stability in this range, though slow hydrolysis by water as a nucleophile can still occur over extended periods, especially at elevated temperatures.

  • Basic Conditions (pH > 8): Stability is significantly compromised under basic conditions. The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid acceleration of the SNAr reaction and faster degradation of the parent compound.

Q3: I'm observing a rapid loss of my compound in my cell culture media (pH 7.4) at 37°C. What's happening?

This is a classic scenario where physiological conditions can promote degradation. While pH 7.4 is near neutral, the combination of an elevated temperature (37°C) and the presence of nucleophilic species in the media (e.g., amino acids, buffers) over a typical incubation period (24-72 hours) can lead to measurable degradation via hydrolysis. We strongly recommend running a time-course stability study in your specific assay buffer at the experimental temperature to quantify the degradation rate.

Q4: What are the recommended storage conditions for aqueous stock solutions?

For maximum stability, stock solutions should be prepared in a slightly acidic to neutral buffer (e.g., pH 6.0-7.0 citrate or phosphate buffer). They should be stored at low temperatures, preferably frozen at -20°C or -80°C.[4][5][6] Avoid storing aqueous solutions at room temperature for extended periods. If the solid compound is available, it should be stored in a tightly sealed container in a dry, cool place.[7][8]

Q5: What analytical method is suitable for monitoring the stability of this compound?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable technique.[9] This method allows for the separation of the parent compound from its potential degradants, such as the 3-hydroxy derivative. By monitoring the decrease in the peak area of the parent compound over time, you can accurately quantify its stability under various conditions.

Troubleshooting and Experimental Workflow

Use the following decision tree to troubleshoot unexpected stability issues during your experiments.

G start Unexpected Degradation or Poor Reproducibility Observed check_ph 1. Verify Solution pH Is it within the stable range (6.0-7.5)? start->check_ph ph_yes pH is OK check_ph->ph_yes Yes ph_no pH is > 8.0 or < 5.0 check_ph->ph_no No check_temp 2. Assess Temperature & Duration Was the solution stored at RT for >8h? Was it heated? ph_yes->check_temp adjust_ph ACTION: Adjust pH with appropriate buffer. Re-run experiment. ph_no->adjust_ph temp_yes Temp/Time OK check_temp->temp_yes No temp_no Temp/Time Excessive check_temp->temp_no Yes check_buffer 3. Evaluate Buffer/Media Components Does your buffer contain strong nucleophiles (e.g., Tris, certain amino acids)? temp_yes->check_buffer adjust_temp ACTION: Minimize time at RT. Prepare solutions fresh. Store at 2-8°C during use. temp_no->adjust_temp buffer_yes Buffer is OK (e.g., PBS, MOPS) check_buffer->buffer_yes No buffer_no Potential Nucleophiles Present check_buffer->buffer_no Yes end_node If issues persist, perform a formal Forced Degradation Study (See Protocol Below) buffer_yes->end_node adjust_buffer ACTION: Switch to a non-nucleophilic buffer. Run stability check in new buffer. buffer_no->adjust_buffer

Caption: Troubleshooting workflow for stability issues.

Core Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for systematically evaluating the intrinsic stability of this compound. It exposes the compound to a range of stress conditions to identify potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

2. Stress Conditions Setup (in duplicate):

  • Control: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 50 µg/mL. Protect from light and store at 4°C.

  • Acid Hydrolysis: Dilute the stock with 0.1 M HCl to 50 µg/mL.

  • Base Hydrolysis: Dilute the stock with 0.1 M NaOH to 50 µg/mL.

  • Neutral Hydrolysis: Dilute the stock with purified water to 50 µg/mL.

  • Oxidative Degradation: Dilute the stock with 3% hydrogen peroxide to 50 µg/mL.

  • Heat Stress: Place the Acid, Base, and Neutral hydrolysis samples in a water bath at 60°C. Keep the Oxidative sample at room temperature.

3. Time-Point Sampling:

  • Collect aliquots from all stressed samples and the control at T=0, 2, 4, 8, and 24 hours.

  • Immediately before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

4. Analysis:

  • Analyze all samples by RP-HPLC-UV (see Protocol 2).

  • Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 control.

Table 1: Expected Outcome of Forced Degradation Study

Stress ConditionTemperatureExpected DegradationPrimary Degradant
0.1 M HCl60°CModerate3-Hydroxy-6-(4-piperidyloxy)pyridazine
Water60°CSlow to Moderate3-Hydroxy-6-(4-piperidyloxy)pyridazine
0.1 M NaOH60°CRapid to Complete3-Hydroxy-6-(4-piperidyloxy)pyridazine
3% H₂O₂Room TempMinimal to NoneN-Oxides (potential minor)
Light (Photolytic)Room TempMinimal (requires testing)Varies
Protocol 2: Quantitative Analysis by RP-HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Monitor at the λmax of the compound (determine by scanning a standard solution, typically between 250-320 nm for pyridazine derivatives).

4. Sample Preparation:

  • Dilute samples from the stability study (Protocol 1) with the initial mobile phase composition to ensure good peak shape.

5. Data Analysis:

  • Integrate the peak area of the parent compound.

  • Plot the percentage remaining versus time for each condition.

Primary Degradation Pathway Visualization

The following diagram illustrates the SNAr mechanism responsible for the hydrolysis of the compound under neutral or basic conditions.

Caption: Primary hydrolytic degradation pathway.

References

Technical Support Center: Purification Strategies for Chlorinated Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying chlorinated pyridazine compounds. The unique electronic properties conferred by the chlorine substituent(s) and the adjacent nitrogen atoms in the pyridazine ring present specific challenges, from product stability to the removal of closely-related impurities.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind the recommended strategies. Our goal is to empower you to troubleshoot effectively and develop robust, reliable purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude chlorinated pyridazine?

A1: The optimal starting point depends on the scale of your reaction and the nature of the impurities.

  • For multi-gram scales or crystalline solids, begin with recrystallization . It is often the most efficient method for removing baseline impurities and residual reagents. The choice of solvent is critical; screening several options is highly recommended.

  • For small scales, oily products, or complex mixtures (e.g., regioisomers, byproducts with similar polarity), flash column chromatography on silica gel is the preferred method. It offers high resolving power but requires careful optimization to prevent product degradation.

A logical workflow is to first attempt recrystallization. If this fails to achieve the desired purity or results in low recovery, the material can be recovered and subjected to chromatographic purification.

Q2: How does the position and number of chlorine atoms affect my purification strategy?

A2: The electronics of the pyridazine ring are highly influenced by the chloro-substituents, which in turn impacts the molecule's polarity, basicity, and stability.

  • Polarity: Chlorinated pyridazines are generally less polar than their pyridazinone precursors. Dichloro- and trichloro-derivatives are significantly less polar than monochloro-derivatives. This directly influences their elution profile in normal-phase chromatography. For example, 3,6-dichloropyridazine is a solid that can be purified via chromatography or specialized precipitation methods[1][2], while a more functionalized pyridazinone may require more polar solvent systems[3].

  • Basicity: The electron-withdrawing nature of chlorine reduces the basicity of the pyridazine nitrogen atoms. However, they can still be protonated under acidic conditions, such as on the surface of standard silica gel. This protonation can activate the C-Cl bond towards nucleophilic attack (e.g., by residual water or methanol in the eluent), potentially leading to decomposition.

  • Stability: The C-Cl bond on a pyridazine ring is analogous to a vinyl chloride and can be susceptible to hydrolysis, especially if activated by adjacent functional groups or protonation. Some chlorinated pyridazine derivatives have been observed to decompose during silica gel chromatography[4].

Q3: What are the most common impurities I should expect when synthesizing a chlorinated pyridazine with POCl₃?

A3: When converting a pyridazinone or hydroxypyridazine to its chlorinated analogue using phosphorus oxychloride (POCl₃), the most common impurities are:

  • Unreacted Starting Material: Incomplete reaction is common and leaves residual pyridazinone. This impurity is significantly more polar than the chlorinated product, making it easily distinguishable by Thin Layer Chromatography (TLC).

  • Hydrolysis Product: During the aqueous workup (quenching), excess POCl₃ reacts violently with water, creating a highly acidic and hot environment. If the quench is not performed carefully at low temperatures, the newly formed chlorinated pyridazine can hydrolyze back to the pyridazinone starting material[5].

  • Phosphorous Byproducts: Various phosphate species are generated during the reaction and quench. These are typically highly polar and are usually removed by aqueous washes or remain at the baseline in normal-phase chromatography.

  • Over-chlorinated Species: In some cases, other positions on the ring can be chlorinated, leading to di- or trichlorinated byproducts[6][7].

Troubleshooting Guide: Purification in Practice

Problem 1: My recrystallization of 3,6-dichloropyridazine from aqueous alcohol failed, and the purity actually decreased. What's happening?

Answer: This is a documented issue with 3,6-dichloropyridazine[1]. The impurities generated during the chlorination of maleic hydrazide are not effectively removed by standard crystallization methods like aqueous ethanol and may co-precipitate with the product.

Causality & Solution: The impurities are likely complex, colored side-products that have similar solubility profiles to the desired compound in common protic solvents. An effective, non-chromatographic purification has been developed for this specific molecule, which involves chemical treatment to modify the impurities[1].

Step-by-Step Protocol (Adapted from U.S. Patent 3,004,027[1]):

  • Dissolution/Suspension: Suspend the crude 3,6-dichloropyridazine in cold water (below 25 °C).

  • pH Adjustment: Slowly add concentrated aqueous ammonium hydroxide to the agitated mixture, keeping the temperature below 25 °C with an ice bath. The goal is to make the solution basic, which helps to solubilize certain acidic impurities.

  • Impurity Treatment: Add a portion of sodium metabisulfite or sodium bisulfite to the mixture. This reducing agent reacts with and modifies the chemical structure of certain impurities, significantly increasing their solubility in the aqueous mother liquor.

  • Controlled Precipitation: Allow the mixture to cool slowly. The purified 3,6-dichloropyridazine will crystallize out of the solution, leaving the now-solubilized impurities behind.

  • Isolation: Filter the cold slurry to collect the purified product. This method can yield high-purity material without the need for chromatography.

Problem 2: My chlorinated pyridazine appears to be decomposing on the silica gel column. The collected fractions are impure, and I see a new, more polar spot on TLC.

Answer: This strongly suggests that your compound is acid-sensitive and is degrading on the acidic surface of the silica gel. The new, more polar spot is likely the corresponding pyridazinone, formed by hydrolysis of the C-Cl bond.

Causality & Solution: Standard silica gel has a surface pKa of approximately 4-5, making it acidic enough to protonate the basic nitrogen atoms of the pyridazine ring. This protonation enhances the electrophilicity of the carbon bearing the chlorine, making it susceptible to nucleophilic attack by water or alcohol solvents present in the eluent.

Workflow for Mitigating On-Column Decomposition:

G

Detailed Steps:

  • Neutralize the Eluent: The simplest approach is to add a small amount of a volatile base, such as 0.5-2% triethylamine or pyridine , to your chromatography solvent system (e.g., Hexane/Ethyl Acetate). This base will neutralize the acidic sites on the silica, preventing protonation of your compound.

  • Use Alternative Media: If neutralization is insufficient, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for basic compounds. Remember that the elution order and required solvent polarity may differ significantly from silica.

  • Re-evaluate Non-Chromatographic Methods: If the compound is highly unstable, chromatography may not be viable. Revisit recrystallization with a wider range of solvents or consider other methods like distillation or sublimation if your compound is volatile and thermally stable.

Problem 3: I can't separate my chlorinated pyridazine from a non-polar impurity. They co-elute even when I use a low-polarity solvent system like 5% Ethyl Acetate in Hexane.

Answer: This is a common separation challenge where selectivity, not just solvent strength, is the issue. Simply decreasing the polarity further may lead to very long retention times without improving the separation.

Causality & Solution: The two compounds have very similar affinities for silica gel in a standard alkane/ester solvent system. To resolve them, you need to introduce a solvent that interacts differently with your compound and the impurity, thereby altering their relative retention. This is known as changing the selectivity of the mobile phase.

Strategies to Improve Separation:

  • Introduce a Different Solvent: Keep the solvent strength similar but change the composition. For example, if you are using Hexane/Ethyl Acetate, try switching to a system containing Dichloromethane (DCM) or Toluene.

    • Hexane/DCM: Offers different selectivity for non-polar compounds.

    • Toluene/Ethyl Acetate: The aromatic π-system of toluene can have specific interactions (π-π stacking) with aromatic compounds, potentially resolving them from non-aromatic impurities.

  • Use a Ternary System: Sometimes, adding a small amount of a third solvent can dramatically improve separation. For a Hexane/EtOAc system, adding 1-5% methanol or acetonitrile can alter the surface interactions on the silica gel.

  • Optimize TLC First: Systematically test different solvent systems using TLC plates before committing to a column. Spot your mixture on a plate and develop it in different solvent jars (e.g., Jar 1: 10% EtOAc/Hex; Jar 2: 20% DCM/Hex; Jar 3: 10% Acetone/Toluene). Choose the system that shows the largest separation (ΔRf) between the desired spot and the impurity.

Data Table: Common Solvent Systems for Flash Chromatography

PolaritySolvent SystemTarget Compounds & Notes
Low Hexane / Ethyl Acetate (9:1 to 4:1)Standard for moderately non-polar compounds. A good starting point.
Low Hexane / Dichloromethane (4:1 to 1:1)Good for separating non-polar compounds with different polarizabilities.
Medium Hexane / Acetone (4:1 to 1:1)Acetone offers different selectivity than ethyl acetate.
Medium Toluene / Ethyl Acetate (9:1 to 1:1)Useful for compounds with aromatic rings.
High Dichloromethane / Methanol (99:1 to 9:1)For polar chlorinated pyridazines. Use with caution; methanol can increase the risk of hydrolysis on silica.
Basic Add 0.5-2% Triethylamine to any systemRecommended for all nitrogen-containing heterocycles to prevent peak tailing and potential decomposition.

Validated Protocols

Protocol 1: Flash Column Chromatography of a Chlorinated Pyridazine

This protocol assumes a moderately polar compound that is potentially acid-sensitive.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in DCM or EtOAc.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system of 8:2 Hexane/Ethyl Acetate containing 1% triethylamine.

    • Visualize under UV light.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3. This will be your starting eluent.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a good rule of thumb is a silica mass of 50-100 times the mass of the crude sample).

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • In a beaker, make a slurry of the required amount of silica gel in your chosen starting eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a strong solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel to this solution (approx. 1-2 times the mass of the crude product) to make a thick slurry.

    • Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading"). This technique generally provides superior separation compared to liquid loading.

    • Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Using gentle air pressure, begin eluting the solvent through the column, collecting fractions.

    • Monitor the eluting fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Chlorinated Pyridazine

This protocol outlines a systematic approach to finding a suitable solvent system.

  • Solvent Screening:

    • Place a small amount of your crude solid (10-20 mg) into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature (start with solvents like Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and Cyclohexane).

    • A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • If the compound is soluble in everything, try a less polar solvent. If it is insoluble in everything, try a more polar one.

  • Single-Solvent Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating the flask (e.g., in a water bath) and stirring. Continue adding solvent until the solid just dissolves completely.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Two-Solvent (Anti-Solvent) Recrystallization:

    • This method is useful if your compound is very soluble in one solvent and poorly soluble in another (and the two solvents are miscible).

    • Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., Ethanol).

    • Slowly add the "poor" solvent (the anti-solvent, e.g., Water) dropwise to the hot solution until it just becomes cloudy (turbid).

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly as described above.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Data Table: Recommended Starting Solvents for Recrystallization

Solvent / SystemBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA good starting point for many pyridazine derivatives[3].
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Cyclohexane81Non-polarEffective for purifying less polar compounds like 3,6-dichloropyridazine[8].
Acetone / Water56 (Acetone)Polar Aprotic / ProticA versatile anti-solvent system. Used for trichloropyridazine[6].
Dioxane101Polar AproticHigher boiling point, can be effective for stubborn solids[9].
Benzene / Toluene80 / 111Non-polar AromaticCan be effective but are often avoided due to toxicity (Benzene) or high boiling point (Toluene)[9].

References

Technical Support Center: Overcoming Challenges in Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of pyridazine-containing molecules. The pyridazine core is a crucial scaffold in medicinal chemistry, but its unique electronic properties present distinct challenges in achieving desired functionalization.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and accelerate your research.

Section 1: Troubleshooting Guide

This section addresses common experimental issues encountered during pyridazine functionalization in a question-and-answer format.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Question: My Suzuki-Miyaura coupling reaction with a halopyridazine is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki-Miyaura couplings involving pyridazines can stem from several factors related to the electron-deficient nature of the ring and the stability of reagents.[4] Here’s a systematic approach to troubleshooting:

  • Problem: Catalyst Deactivation. The Lewis basic nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, leading to deactivation.[5][6] This is particularly problematic with electron-rich pyridazines.

    • Solution 1: Ligand Choice. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.

    • Solution 2: Catalyst Precursor. Use pre-formed palladium catalysts like Pd(PPh₃)₄ or palladium(II) acetate with a suitable ligand. The choice of precursor can influence the active catalyst formation. For instance, PdCl₂(dppf) has shown success in regioselective Suzuki-Miyaura cross-couplings of pyridazine N-oxides.[7]

  • Problem: Boronic Acid Decomposition. Pyridylboronic acids, in particular, are prone to protodeborylation, especially under basic aqueous conditions.[8]

    • Solution 1: Anhydrous Conditions. While Suzuki reactions often tolerate water, switching to anhydrous solvents (e.g., dioxane, toluene) and using a non-aqueous base like K₃PO₄ or Cs₂CO₃ can mitigate boronic acid decomposition.

    • Solution 2: Boronate Esters. Consider using boronate esters (e.g., pinacol esters) which are generally more stable than their corresponding boronic acids.

  • Problem: Inefficient Oxidative Addition. The C-X bond in halopyridazines can be challenging to activate, especially with less reactive chloro- or bromo-pyridazines.

    • Solution: Higher Temperatures and Different Solvents. Increasing the reaction temperature can often overcome the activation energy barrier for oxidative addition. Solvents like DMF or DME can also be beneficial.[4]

  • Problem: Competitive Homocoupling. Homocoupling of the boronic acid can be a significant side reaction.

    • Solution: Stoichiometry and Slow Addition. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common. In some cases, slow addition of the boronic acid to the reaction mixture can suppress homocoupling.

Question: I am observing poor regioselectivity in my direct C-H arylation of a substituted pyridazine. How can I control which C-H bond is functionalized?

Answer:

Achieving regioselectivity in direct C-H functionalization of pyridazines is a significant challenge due to the presence of multiple potentially reactive C-H bonds and the directing effects of the ring nitrogens.[9][10]

  • Understanding Inherent Reactivity: The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack but challenging for electrophilic C-H activation. The positions ortho to the nitrogen atoms are the most electron-deficient and often the most reactive in nucleophilic additions.[11][12]

  • Strategies for Regiocontrol:

    • Directing Groups: The use of a directing group is a powerful strategy to achieve regioselectivity. Carboxylate groups, for example, have been successfully used to direct the ortho-arylation of pyridines.[6][13] A similar strategy could be adapted for pyridazines.

    • Steric Hindrance: The steric environment around a C-H bond can influence its accessibility to the catalyst. Bulky substituents can block certain positions, favoring functionalization at less hindered sites.

    • Electronic Effects of Substituents: Electron-donating groups can increase the electron density at specific positions, potentially making them more susceptible to certain types of C-H activation. Conversely, electron-withdrawing groups will further decrease electron density.

    • Catalyst and Ligand Control: The choice of catalyst and ligand can play a crucial role in determining regioselectivity. Some catalytic systems may exhibit an inherent preference for a particular position due to electronic or steric factors. For example, in some fused pyridazine systems, it's possible to override the expected chelation-controlled selectivity by carefully choosing the palladium catalyst and reaction conditions.[10]

Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction on a chloropyridazine with an amine nucleophile is sluggish and requires harsh conditions. Are there ways to improve the reaction rate?

Answer:

The reactivity of halopyridazines in SNAr reactions is generally good due to the electron-withdrawing nature of the two nitrogen atoms.[14] However, sluggish reactions can occur, especially with less activated substrates or weakly nucleophilic amines.

  • Activating the Ring:

    • N-Oxidation: Converting the pyridazine to its corresponding N-oxide significantly increases the electrophilicity of the ring, making it much more susceptible to nucleophilic attack.[7][15] The N-oxide can often be readily prepared and can be removed in a subsequent step if desired.[16]

    • Additional Electron-Withdrawing Groups: The presence of other electron-withdrawing groups on the pyridazine ring will further activate it towards SNAr.

  • Optimizing Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.

    • Base: A strong, non-nucleophilic base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity. Common choices include NaH, K₂CO₃, or organic bases like DBU.

    • Temperature: Microwave heating can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions.

  • Alternative Coupling Strategies: If SNAr continues to be problematic, consider a Buchwald-Hartwig amination as an alternative C-N bond-forming strategy.[17]

Electrophilic Aromatic Substitution (SEAr)

Question: I am attempting to perform a Friedel-Crafts acylation on pyridazine, but the reaction is not working. Why is this, and what are my alternatives?

Answer:

Direct electrophilic aromatic substitution on the pyridazine ring is notoriously difficult and often impossible under standard conditions.[15][16][18][19]

  • The Problem of Deactivation: The two adjacent nitrogen atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards attack by electrophiles.[20][21]

  • Lewis Acid Complexation: The nitrogen lone pairs readily coordinate with the Lewis acid catalysts (e.g., AlCl₃) required for many SEAr reactions. This forms a positively charged complex, which further deactivates the ring to an extreme degree.[15]

  • Strategies for Electrophilic Functionalization:

    • N-Oxidation: As with SNAr, forming the pyridazine N-oxide can be an effective strategy. The N-oxide group is activating and directs electrophilic substitution to the positions ortho and para to the N-oxide.[15][16] The N-oxide can be subsequently removed.

    • Metalation-Trapping: An alternative approach is to deprotonate a C-H bond using a strong base (e.g., LDA) to form a pyridazinyl anion, which can then be quenched with an electrophile. This "umpolung" strategy reverses the normal reactivity of the ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different positions on the pyridazine ring?

The reactivity of the different positions on the pyridazine ring is highly dependent on the type of reaction.

  • For Nucleophilic Attack: The positions ortho and para to the nitrogen atoms (C3, C6, and C4, C5 respectively) are the most electron-deficient and therefore most susceptible to nucleophilic attack.

  • For Electrophilic Attack: The ring is generally deactivated. If forced, substitution tends to occur at the positions meta to the nitrogen atoms where the deactivating effect is least pronounced.[16]

  • For C-H Functionalization: Regioselectivity is complex and often dictated by the specific catalyst system and any directing groups present on the substrate.[9][22]

Q2: How does N-oxidation affect the reactivity and regioselectivity of pyridazine functionalization?

N-oxidation is a powerful tool in pyridazine chemistry.

  • Reactivity: It activates the ring towards both electrophilic and nucleophilic attack. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction.

  • Regioselectivity in SEAr: It directs incoming electrophiles to the C4 and C6 positions (ortho and para to the N-oxide).

  • Regioselectivity in SNAr: It further activates the ring for nucleophilic substitution, particularly at the C3 and C6 positions.

  • Photochemistry: Pyridazine N-oxides can undergo photochemical ring-opening, providing access to other heterocyclic systems like pyrazoles and 2-aminofurans.[7][23][24]

Q3: Are there any general recommendations for choosing a palladium catalyst and ligand for cross-coupling reactions on pyridazines?

While the optimal conditions will be substrate-dependent, here are some general starting points:

  • For Suzuki-Miyaura Couplings:

    • Catalysts: Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf).

    • Bases: K₂CO₃, Cs₂CO₃, K₃PO₄.

    • Solvents: Dioxane/H₂O, Toluene, DMF.

  • For Buchwald-Hartwig Amination:

    • Catalysts: Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands like Xantphos or BINAP.

    • Bases: NaOt-Bu, K₃PO₄.

    • Solvents: Toluene, Dioxane.

Q4: Can I perform functionalization on the nitrogen atoms of the pyridazine ring?

Yes, N-functionalization is possible.

  • Alkylation: The nitrogen atoms can be alkylated using alkyl halides to form pyridazinium salts.

  • Arylation: N-arylation can be achieved using methods analogous to the Buchwald-Hartwig amination.[25]

Section 3: Data & Protocols

Table 1: Comparison of Catalytic Systems for Pyridazine C-H Functionalization
Catalyst SystemSubstrate ExampleReaction TypeCatalyst/Ligand/Oxidant/BaseSolventTemp. (°C)Time (h)Yield (%)Regioselectivity
Palladium3,6-diphenyl-[18][19][25]triazolo[4,3-b]pyridazineC-H ArylationPd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv)Toluene1202481C8
RhodiumPyridineDirect Arylation[RhCl(CO)₂]₂Toluene1501261 (for picoline)C2
IridiumN-aryl pyridazineC-H Borylation[Ir(cod)OMe]₂ / dtbpyCyclohexane801670-90Varies

Note: This table is a compilation of data from various sources and direct comparison should be made with caution as substrates and conditions vary.[22][26]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-phenylpyridazine

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a chloropyridazine with an arylboronic acid.

Materials:

  • 3-Chloro-6-phenylpyridazine

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2 M aqueous Na₂CO₃ solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

Procedure:

  • To a reaction vessel, add 3-chloro-6-phenylpyridazine (1 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add DME (5 mL) and ethanol (1 mL) via syringe, followed by the 2 M Na₂CO₃ solution (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from literature procedures and may require optimization for different substrates.[4]

Experimental Protocol: Direct C-H Arylation of a Fused Pyridazine System

This protocol is a representative example of a direct C-H arylation.[22]

Materials:

  • 3,6-diphenyl-[18][19][25]triazolo[4,3-b]pyridazine

  • Iodobenzene (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube, add 3,6-diphenyl-[18][19][25]triazolo[4,3-b]pyridazine (0.5 mmol), iodobenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling q1 Check Boronic Acid Stability start->q1 s1 Use Boronate Ester Run under Anhydrous Conditions q1->s1 Yes q2 Suspect Catalyst Deactivation q1->q2 No s1->q2 s2 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) q2->s2 Yes q3 Inefficient Oxidative Addition? q2->q3 No s2->q3 s3 Increase Temperature Switch to Higher Boiling Solvent (e.g., DMF) q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: A step-by-step guide to diagnosing and solving low-yield issues in Suzuki-Miyaura coupling reactions involving pyridazines.

Diagram 2: Reactivity Map of the Pyridazine Ring

Caption: A visual representation of the general reactivity patterns for different positions on the pyridazine ring towards common reaction types.

References

Technical Support Center: Optimizing Purity in 3-Chloro-6-(4-piperidyloxy)pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and enhance the yield and quality of your target compound. Our approach is grounded in established chemical principles and practical, field-tested experience.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with 4-hydroxypiperidine. While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that can complicate purification and compromise the final product's quality.

Core Reaction Scheme:

3,6-Dichloropyridazine 3,6-Dichloropyridazine This compound This compound 3,6-Dichloropyridazine->this compound + 4-Hydroxypiperidine (Base, Solvent)

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the reactivity of the starting materials and reaction conditions, you can anticipate the following primary impurities:

  • Unreacted Starting Materials:

    • 3,6-Dichloropyridazine

    • 4-Hydroxypiperidine

  • Di-substituted By-product:

    • 3,6-bis(4-piperidyloxy)pyridazine

  • Hydrolysis Product:

    • 6-(4-piperidyloxy)pyridazin-3(2H)-one

Impurity NameStructureOrigin
3,6-DichloropyridazineIncomplete reaction.
4-HydroxypiperidineExcess reagent or incomplete reaction.
3,6-bis(4-piperidyloxy)pyridazine (Illustrative structure, as a direct image is unavailable)Reaction of the desired product with another molecule of 4-hydroxypiperidine.
6-(4-piperidyloxy)pyridazin-3(2H)-one (Illustrative structure, as a direct image is unavailable)Hydrolysis of the chloro group on the pyridazine ring of the product or starting material, particularly during workup or if water is present in the reaction.
Q2: My reaction is sluggish and I have a high percentage of unreacted 3,6-dichloropyridazine. How can I improve the conversion rate?

A2: Several factors can influence the reaction rate. Consider the following troubleshooting steps:

  • Base Selection and Stoichiometry: The reaction requires a base to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more potent nucleophile.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often sufficient and help to avoid side reactions. Ensure you are using at least one equivalent of the base.

    • Stronger Bases (e.g., NaH, KOtBu): These will significantly increase the reaction rate but may also promote the formation of the di-substituted by-product. Use with caution and at lower temperatures.

  • Solvent Choice: Aprotic polar solvents are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).

    • Causality: These solvents facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Reaction Temperature: Increasing the temperature will accelerate the reaction. However, excessively high temperatures can lead to increased by-product formation and potential degradation.

    • Optimization: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: I am observing a significant amount of the di-substituted by-product, 3,6-bis(4-piperidyloxy)pyridazine. How can I minimize its formation?

A3: The formation of the di-substituted by-product is a common issue and can be controlled by manipulating the reaction conditions. The differential reactivity of the two chlorine atoms on the pyridazine ring is key to achieving mono-substitution.[1]

3,6-Dichloropyridazine 3,6-Dichloropyridazine Desired Mono-substituted Product Desired Mono-substituted Product 3,6-Dichloropyridazine->Desired Mono-substituted Product + 1 eq. 4-Hydroxypiperidine Di-substituted By-product Di-substituted By-product Desired Mono-substituted Product->Di-substituted By-product + 1 eq. 4-Hydroxypiperidine (Harsher Conditions)

Caption: Reaction pathway showing the formation of the di-substituted by-product.

  • Stoichiometry of Nucleophile: Use a controlled amount of 4-hydroxypiperidine. An excess of the nucleophile will drive the reaction towards di-substitution.

    • Recommendation: Start with a 1.0 to 1.1 molar equivalent of 4-hydroxypiperidine relative to 3,6-dichloropyridazine.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can favor mono-substitution.

    • Protocol: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Once the starting material is consumed (as monitored by TLC or HPLC), stop the reaction to prevent further substitution.

  • Slow Addition of Nucleophile: Adding the 4-hydroxypiperidine/base mixture slowly to the solution of 3,6-dichloropyridazine can help maintain a low concentration of the nucleophile, thus favoring the mono-substituted product.

Q4: How can I effectively remove the unreacted starting materials and the di-substituted by-product during purification?

A4: A combination of purification techniques is often necessary.

  • Recrystallization: This is a powerful technique for removing impurities if a suitable solvent system is identified.

    • Solvent Screening: A good solvent will dissolve the product and impurities at an elevated temperature, but the product should have significantly lower solubility than the impurities upon cooling.

    • Suggested Solvents to Screen: Isopropanol, ethanol, acetonitrile, toluene, or mixtures such as ethanol/water or isopropanol/heptane.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The more polar di-substituted by-product will elute later than the desired mono-substituted product.

Q5: I suspect my product is degrading. What are the likely degradation pathways and how can I prevent them?

A5: The primary degradation pathway to consider is hydrolysis of the C-Cl bond to form 6-(4-piperidyloxy)pyridazin-3(2H)-one. This can occur if the product is exposed to water, especially under acidic or basic conditions, or at elevated temperatures for extended periods.

  • Prevention during Workup:

    • Use anhydrous solvents for extraction.

    • Minimize the duration of any aqueous washes.

    • If an aqueous workup is necessary, use neutral pH water and perform the extraction promptly.

  • Storage:

    • Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Store at a low temperature and protected from light.

A forced degradation study can be beneficial to understand the stability of your compound under various stress conditions like acid, base, oxidation, heat, and light.[2][3][4][5][6]

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired purity profile.

Materials:

  • 3,6-Dichloropyridazine

  • 4-Hydroxypiperidine

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3,6-dichloropyridazine (1.0 eq.) in anhydrous DMF, add 4-hydroxypiperidine (1.05 eq.) and potassium carbonate (1.5 eq.).

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase).

  • Once the 3,6-dichloropyridazine is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This method provides a baseline for separating the target compound from its key impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Column Temperature: 30 °C Injection Volume: 10 µL

Expected Elution Order:

  • 6-(4-piperidyloxy)pyridazin-3(2H)-one (most polar)

  • 4-Hydroxypiperidine

  • This compound (Product)

  • 3,6-Dichloropyridazine

  • 3,6-bis(4-piperidyloxy)pyridazine (least polar)

cluster_0 Synthesis Workflow cluster_1 Purification & Analysis Reactants Reactants Reaction Reaction Reactants->Reaction 3,6-Dichloropyridazine + 4-Hydroxypiperidine Crude Product Crude Product Reaction->Crude Product Workup Purification Purification Crude Product->Purification Recrystallization or Column Chromatography HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Pure Product Pure Product Purification->Pure Product Pure Product->HPLC Analysis Purity Check Impurity Profile Impurity Profile HPLC Analysis->Impurity Profile

Caption: A workflow diagram for the synthesis, purification, and analysis of this compound.

IV. Structural Elucidation of Impurities

For definitive identification of any unknown peaks observed during HPLC analysis, isolation of the impurity followed by spectroscopic analysis is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information which can help in the initial identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of isolated impurities.

By understanding the potential side reactions and implementing the appropriate control, purification, and analytical strategies, you can consistently produce high-purity this compound for your research and development needs.

V. References

  • Ather, F., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2833. --INVALID-LINK--

  • Forced degradation studies. (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols. (2025). Benchchem. --INVALID-LINK--

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-7.

  • Technical Support Center: Impurity Profiling of 3-Chloro-4-methyl-6-phenylpyridazine. (2025). Benchchem. --INVALID-LINK--

  • 3-chloro-6-hydrazino-pyridazine. (2018, May 16). SIELC Technologies. --INVALID-LINK--

  • Synthesis of some new pyridazine derivatives for anti-HAV evaluation. (2014). Molecules, 19(12), 20496-20510. --INVALID-LINK--

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. (2009). Acta Crystallographica Section E: Structure Reports Online, 66(1), o35. --INVALID-LINK--

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). --INVALID-LINK--

  • 3-CHLORO-6-(1-PIPERIDINYL)PYRIDAZINE. (n.d.). ChemBK. Retrieved from --INVALID-LINK--

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • 3-Chloro-6-iodo-4-methylpyridazine. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. --INVALID-LINK--

  • Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Kumar Sharma, M., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-7.

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2019). Research Journal of Pharmacy and Technology, 12(9), 4269-4275. --INVALID-LINK--

  • Singh, R., & Kumar, R. (2014). Forced degradation: An essential tool in drug development. Journal of Pharmaceutical Education and Research, 5(1), 1-11.

  • Bodempudi, S., Babur, R., & Reddy, K. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6, 1019-1029. --INVALID-LINK--

References

Technical Support Center: Refining Assay Conditions for Pyridazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyridazine-based enzyme inhibitors. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to overcome common hurdles in your experimental workflow. Pyridazine and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, frequently acting as enzyme inhibitors.[1][2] Their unique physicochemical properties, such as their modest basicity and potential for hydrogen bonding, can present specific challenges and opportunities in assay development.[3] This resource, presented in a question-and-answer format, will help you refine your assay conditions, validate your hits, and interpret your data with confidence.

Frequently Asked Questions (FAQs)

Q1: My pyridazine-based inhibitor has poor aqueous solubility. How can I prepare my stock and working solutions?

A1: This is a common challenge. The pyridazine ring itself is a polar heterocycle, but substituents can drastically increase lipophilicity, leading to poor solubility in aqueous buffers.[4] A systematic approach is best.

  • Use a Co-solvent for Stock Solutions: The standard practice is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common choice. Aim for a stock concentration of 10-50 mM.

  • Mind the Final Solvent Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low, typically ≤1% (v/v). High concentrations of solvents like DMSO can denature enzymes or otherwise interfere with the assay. Always run a vehicle control (assay buffer with the same final concentration of the solvent) to assess its effect on enzyme activity.[5]

  • Consider pH Adjustment: The pyridazine ring has a modest basicity (pKa ≈ 2.0), but amino-substituents can significantly increase this.[3] If your compound has a basic moiety (like a piperazine), lowering the buffer pH to at least one unit below the compound's pKa will protonate it, forming a more soluble salt.[4] Conversely, acidic pyridazine derivatives will be more soluble at a pH above their pKa.

  • Employ Solubilizing Excipients: If solubility issues persist, consider adding excipients to the assay buffer. Non-ionic detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.005-0.01%) can help, but be aware they can also disrupt protein-protein interactions or affect compound aggregation (see Troubleshooting section).[6]

Table 1: Common Co-solvents for Preparing Inhibitor Stock Solutions

Co-SolventTypical Starting Stock Conc.Recommended Final Assay Conc.Notes
DMSO10-50 mM≤1%Most common; can affect some enzymes at >1%.
Ethanol10-50 mM≤2%Can be more denaturing to proteins than DMSO.
Methanol10-50 mM≤2%Similar properties to ethanol.
Q2: How do I determine the optimal enzyme and substrate concentrations for screening my inhibitors?

A2: Proper determination of enzyme and substrate concentrations is the cornerstone of a robust inhibition assay.[7] The goal is to establish conditions that are sensitive to the type of inhibition you wish to detect while maintaining a strong signal-to-background ratio.[7][8]

  • Enzyme Concentration: Titrate the enzyme to find a concentration that produces a linear reaction rate for the desired duration of your experiment (e.g., 30-60 minutes).[9] The product formation should be less than 10-15% of the initial substrate concentration to ensure you are measuring the initial velocity (v₀).

  • Substrate Concentration (Km Determination): The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax. This value is critical for setting up your assay.[10]

    • For Competitive Inhibitors: Use a substrate concentration at or below the Km.[8] This maximizes the assay's sensitivity, as the inhibitor and substrate are directly competing for the enzyme's active site. High substrate concentrations will require much higher concentrations of a competitive inhibitor to achieve 50% inhibition, potentially masking its true potency.

    • For Non-competitive or Uncompetitive Inhibitors: The sensitivity to these inhibitors is less dependent on substrate concentration relative to Km.[10] However, it is still best practice to use a consistent and reported substrate concentration, often at Km, for standardization.

You must determine the Km experimentally under your final, optimized assay conditions (buffer, pH, temperature, etc.) before proceeding with inhibitor screening.[8]

Q3: I'm getting reproducible IC50 values, but how do I know if my compound is a "false positive"?

A3: False positives are a major challenge in drug discovery, arising from mechanisms other than specific binding to the target enzyme.[6][11] Pyridazine derivatives, like any compound class, are not immune. Key mechanisms to investigate include:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and non-specifically inhibit the enzyme. This is a very common artifact in high-throughput screening.[12]

  • Assay Technology Interference: The compound may interfere with the detection method. For example, colored compounds can interfere with absorbance readings, while fluorescent compounds can interfere with fluorescence-based assays.[6]

  • Reactivity: Some compounds may be reactive and covalently modify the enzyme or other assay components. While some drugs are designed as covalent inhibitors, this should be a deliberate discovery, not an artifact.[6]

To rule these out, it is essential to perform counter-screens and orthogonal assays.[6] An orthogonal assay uses a different detection method to confirm the inhibition, reducing the likelihood of technology-specific interference.

Troubleshooting In-Depth

Problem: My IC50 value is inconsistent or shifts between experiments.

This is a frequent issue that often points to an improperly optimized assay or a complex inhibition mechanism.

  • Check Enzyme and Substrate Concentrations: As mentioned, IC50 values for competitive inhibitors are highly dependent on the substrate concentration. Ensure you are using precisely the same concentrations in every experiment. Also, if the enzyme concentration is too high and approaches the inhibitor's Ki (dissociation constant), you can enter a "tight-binding" regime where the IC50 becomes dependent on the enzyme concentration.[6][13]

  • Pre-incubation Time: Does the IC50 value decrease if you pre-incubate the enzyme and inhibitor together before adding the substrate? If so, you may have a slow-binding inhibitor .[6] This means the inhibitor takes time to reach its final, most stable complex with the enzyme. Standard IC50 protocols with no pre-incubation will overestimate the compound's true potency.

  • Assay Linearity: Confirm that your reaction is still in the linear range for the duration of the measurement, even in the partially inhibited wells. If the uninhibited control reaction slows down significantly over time, it can distort the calculated inhibition values.

Problem: I suspect my inhibitor is an aggregator.

Compound aggregation is a primary source of non-specific inhibition.[12] The hallmark of an aggregator is that its inhibition can be attenuated by the presence of a non-ionic detergent.

  • The Detergent Test: The most common diagnostic is to re-run the IC50 determination in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100.[11] If the compound is an aggregator, you will observe a significant rightward shift (increase) in the IC50 value in the presence of the detergent. A true, specific inhibitor should show little to no change in its IC50.[6]

  • Other Indicators: Aggregators often display steep Hill slopes in their dose-response curves and their inhibition can be sensitive to enzyme concentration.[6]

Diagram 1: Workflow for Triaging Potential False Positives

G A Primary Hit (IC50 < 10 µM) B Re-test IC50 in Triplicate A->B C Confirmed Hit? B->C D Orthogonal Assay (Different Readout) C->D Yes I Discard (Irreproducible) C->I No E Active? D->E F Aggregation Assay (Add 0.01% Triton X-100) E->F Yes J Discard (Assay Interference) E->J No G IC50 Shift? F->G H Probable Specific Inhibitor Proceed to MOA Studies G->H No K Discard (Likely Aggregator) G->K Yes

Caption: A decision workflow for confirming hits and identifying common false positives.

Problem: My data doesn't fit a standard dose-response curve, or the inhibition seems extremely potent (low nanomolar).

You may be dealing with a tight-binding inhibitor . This occurs when the inhibitor's dissociation constant (Ki) is close to or lower than the enzyme concentration used in the assay.[13] In this scenario, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration breaks down, as a significant fraction of the inhibitor is bound to the enzyme.

  • Key Symptoms:

    • The IC50 value is dependent on the enzyme concentration. A simple test is to measure the IC50 at your standard enzyme concentration [E] and at a higher concentration (e.g., 5x[E]). A shift in the IC50 indicates tight binding.[6]

    • The IC50 value is approximately half the enzyme concentration.

    • Standard kinetic models (like Michaelis-Menten) and IC50-to-Ki conversion equations (like the Cheng-Prusoff equation) are no longer valid.

  • Solution: For tight-binding inhibitors, the Morrison equation should be used to analyze the data and determine the apparent Ki (Ki(app)).[13] This analysis requires fitting the raw velocity data (not percent inhibition) as a function of inhibitor concentration.

Experimental Protocols

Protocol 1: Enzyme Kinetics and Km Determination

This protocol establishes the fundamental kinetic parameters of your enzyme, which are essential for designing subsequent inhibition assays.[9]

  • Enzyme Titration:

    • Prepare a series of enzyme dilutions in assay buffer.

    • In a microplate, add a fixed, saturating concentration of substrate (e.g., 5-10 times the expected Km) to each well.

    • Initiate the reaction by adding the different enzyme concentrations.

    • Monitor product formation over time with a plate reader.

    • Plot the initial reaction rate (slope of the linear phase) against enzyme concentration. Select an enzyme concentration from the linear range of this plot that gives a robust signal.

  • Substrate (Km) Determination:

    • Use the fixed enzyme concentration determined above.

    • Prepare serial dilutions of the substrate in assay buffer, typically from 10x the expected Km down to 0.1x the expected Km.

    • Initiate the reactions by adding the enzyme.

    • Measure the initial velocity for each substrate concentration.

    • Plot initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.[8]

Protocol 2: Standard IC50 Determination

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Assay Setup:

    • Prepare your pyridazine inhibitor stock solution in 100% DMSO and create a serial dilution series (e.g., 10 half-log dilutions).

    • In a microplate, add the assay buffer, inhibitor dilutions, and enzyme. The final DMSO concentration should be constant across all wells (e.g., 1%). Include controls:

      • 100% Activity Control: Enzyme + vehicle (DMSO) only.

      • 0% Activity Control: Buffer only (no enzyme).

    • (Optional but recommended) Pre-incubate the enzyme and inhibitor plate for 15-30 minutes at a constant temperature.[5]

  • Initiate and Read:

    • Start the reaction by adding substrate to all wells at a final concentration equal to its predetermined Km.[5]

    • Immediately place the plate in a reader and measure the signal kinetically for a period sufficient to establish a linear initial rate.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data: % Activity = 100 * (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme).

    • Plot % Activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.[8]

Diagram 2: Characterizing Inhibition Modality

G A Confirmed Specific Inhibitor B Determine IC50 at [S] = Km and [S] = 5x Km A->B C IC50 Increases with [S]? B->C D Measure Ki with varying [S] (Lineweaver-Burk or non-linear fit) C->D Yes (Suggests Competitive) C->D No (Suggests Non- or Uncompetitive) E Lines intersect on Y-axis? Vmax unchanged, Km increases? D->E F Lines intersect left of Y-axis? Vmax decreases, Km decreases? E->F No G Competitive Inhibitor E->G Yes H Uncompetitive Inhibitor F->H Yes I Non-competitive or Mixed Inhibitor F->I No (Suggests Mixed/Non-comp)

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-6-(4-piperidyloxy)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the 3-Chloro-6-(4-piperidyloxy)pyridazine intermediate. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the scale-up of this critical synthesis, moving beyond a simple protocol to explain the underlying chemical principles and address common challenges encountered during process development and manufacturing.

The synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridazine ring is activated towards nucleophilic attack by the two nitrogen atoms, facilitating the displacement of one of the chlorine atoms by the oxygen nucleophile of 4-hydroxypiperidine.[1] Controlling regioselectivity and preventing side reactions are the primary challenges in this process, especially during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for scaling up the production of this compound?

The most robust and scalable route involves the reaction of 3,6-dichloropyridazine with N-Boc-4-hydroxypiperidine in the presence of a strong base, followed by the acidic deprotection of the Boc group. Using the N-protected piperidine is critical to prevent the secondary amine from competing as a nucleophile, which would lead to the undesired N-arylated byproduct.

DCP 3,6-Dichloropyridazine ProtectedInt N-Boc-3-Chloro-6-(4-piperidyloxy)pyridazine DCP->ProtectedInt BocPip N-Boc-4-Hydroxypiperidine BocPip->ProtectedInt Base Strong Base (e.g., NaH, KHMDS) Base->ProtectedInt Step 1: SNAr Coupling Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->ProtectedInt FinalProduct This compound ProtectedInt->FinalProduct Step 2: Deprotection Acid Acid (e.g., HCl, TFA) Acid->FinalProduct

Caption: High-level synthetic workflow.

Q2: Why is the choice of base so critical for this reaction?

The pKa of the hydroxyl group on N-Boc-4-hydroxypiperidine is approximately 17. To ensure complete deprotonation to form the more potent alkoxide nucleophile, a strong, non-nucleophilic base is required. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are often insufficient, leading to slow or incomplete reactions.[2] Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices for achieving rapid and complete conversion.

Q3: What are the primary impurities I should expect, and how can I minimize them?

The main potential impurities are:

  • Unreacted 3,6-Dichloropyridazine: Minimized by ensuring complete reaction through proper temperature control and reaction time, monitored by in-process controls (e.g., HPLC, TLC).

  • Bis-ether Product (Di-substitution): This occurs if the product, this compound, reacts with another equivalent of the alkoxide. This is minimized by using a modest excess of 3,6-dichloropyridazine (e.g., 1.1-1.2 equivalents) and controlling the addition of the nucleophile.

  • Hydrolysis Product (6-Chloro-pyridazin-3-ol): Can form if water is present in the reaction mixture. Using anhydrous solvents and reagents is crucial.

Q4: What are the key safety considerations when scaling up this synthesis?

  • 3,6-Dichloropyridazine: This starting material is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6] Full personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). Mineral oil dispersions of NaH are safer to handle than the dry powder.

  • Thermal Runaway: The SNAr reaction can be exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure. A reaction calorimetry study is strongly recommended before attempting a large-scale run to understand the thermal profile and ensure adequate cooling capacity.

  • Hydrogen Evolution: The reaction of NaH with the alcohol generates hydrogen gas. The reactor must be properly vented to prevent pressure buildup.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Ineffective Base: The base used was not strong enough to fully deprotonate the alcohol. 2. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation energy barrier. 3. Water Contamination: Moisture is quenching the strong base (e.g., NaH).1. Switch to a stronger base like sodium hydride (NaH) or KHMDS. 2. Gradually increase the reaction temperature, monitoring for impurity formation via HPLC. A typical range is 60-80 °C. 3. Ensure all glassware is oven-dried, use anhydrous grade solvents, and handle reagents under an inert atmosphere.
High Levels of Bis-ether Impurity Incorrect Stoichiometry: An excess of the N-Boc-4-hydroxypiperidine nucleophile is present.Use a slight excess of 3,6-dichloropyridazine (1.1 eq.). Consider slow, subsurface addition of the pre-formed alkoxide solution to the solution of 3,6-dichloropyridazine to maintain a low concentration of the nucleophile.
Formation of 6-Chloro-pyridazin-3-ol Water in the reaction: As mentioned above, moisture can lead to hydrolysis of the starting material.Rigorously exclude water from the reaction system. Use of anhydrous solvents is critical.
Difficult Product Isolation / Oily Product Incomplete Reaction: The presence of unreacted starting materials can interfere with crystallization. Residual Solvent: Trapped high-boiling solvents like DMF or DMSO.Ensure the reaction has gone to completion via HPLC. During work-up, perform multiple extractions and consider a solvent swap to a lower-boiling solvent (e.g., ethyl acetate) before concentration to facilitate crystallization.
Boc-Deprotection Step is Sluggish Insufficient Acid: Not enough acid is present to catalyze the removal of the Boc group. Low Temperature: The reaction is too cold.Increase the equivalents of acid (e.g., use a 4M HCl solution in dioxane). Gently warm the reaction mixture (e.g., to 40 °C) to increase the rate. Monitor by HPLC.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-Boc-3-Chloro-6-(4-piperidyloxy)pyridazine (Step 1)

This protocol describes a representative lab-scale procedure (100g scale) that can be adapted for pilot plant production.

G cluster_0 Reactor 1: Alkoxide Formation cluster_1 Reactor 2: SNAr Reaction cluster_2 Work-up & Isolation A1 Charge anhydrous DMF. A2 Charge NaH (60% in oil, 1.1 eq.). A1->A2 A3 Cool to 0-5 °C. A2->A3 A4 Slowly add N-Boc-4-hydroxypiperidine (1.0 eq.) in DMF. A3->A4 A5 Stir at 0-5 °C for 1 hr (monitor H₂ evolution). A4->A5 B4 Slowly add alkoxide solution from Reactor 1. A5->B4 Transfer Alkoxide B1 Charge 3,6-dichloropyridazine (1.2 eq.). B2 Charge anhydrous DMF. B1->B2 B3 Heat to 60 °C. B2->B3 B3->B4 B5 Maintain at 60-70 °C for 2-4 hrs. B4->B5 B6 Monitor by HPLC until DCP < 2%. B5->B6 C1 Cool reaction to 10-15 °C. B6->C1 Reaction Complete C2 Slowly quench into ice-water. C1->C2 C3 Extract with Ethyl Acetate (3x). C2->C3 C4 Wash combined organics with brine. C3->C4 C5 Dry over Na₂SO₄, filter, and concentrate. C4->C5 C6 Recrystallize from Isopropanol/Heptane. C5->C6

References

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 3-Chloro-6-(4-piperidyloxy)pyridazine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for novel small molecules, using 3-Chloro-6-(4-piperidyloxy)pyridazine as a primary example. The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of biological targets, including various protein kinases.[1][2][3] Given the prevalence of pyridazine-based compounds as kinase inhibitors, this guide will proceed under the hypothesis that this compound exerts its biological effects through the inhibition of one or more protein kinases involved in cell cycle regulation or oncogenic signaling.

Our approach is structured as a multi-phase experimental funnel, designed to systematically identify the molecular target, validate the on-target activity in cellular models, and objectively compare its performance against established alternatives. Each phase is designed as a self-validating system, ensuring that subsequent, more resource-intensive experiments are built upon a foundation of robust data.

Phase 1: Broad Phenotypic Screening and Target Class Hypothesis Generation

The initial step is to determine if the compound elicits a relevant biological response in a disease-relevant context. For a putative anti-cancer agent, this involves assessing its anti-proliferative activity across a panel of human cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Anti-Proliferative Assay

The SRB assay is a reliable method for measuring drug-induced cytotoxicity and cytostasis in adherent cells. Its principle is based on the ability of the SRB dye to bind to protein basic amino acid residues in trichloroacetic acid (TCA)-fixed cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells from various cancer cell lines (e.g., T-47D, MDA-MB-231 for breast cancer; HCT-116 for colon cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[1][2]

  • Compound Treatment: Prepare a serial dilution of this compound and two comparator compounds:

    • Palbociclib (Ibrance®): A highly selective CDK4/6 inhibitor.

    • Staurosporine: A broad-spectrum, non-selective kinase inhibitor.

    • Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Data Interpretation and Causality

A potent anti-proliferative effect across multiple cell lines supports the hypothesis of an anti-cancer MoA. Comparing the IC50 profile of our lead compound to Palbociclib and Staurosporine provides the first layer of mechanistic insight. If the activity profile resembles that of Palbociclib (i.e., more potent in hormone-receptor-positive lines like T-47D), it might suggest a role in cell cycle control.[1] A broad activity profile similar to Staurosporine would suggest a less selective mechanism.

CompoundT-47D (ER+) IC50 [µM]MDA-MB-231 (Triple-Neg) IC50 [µM]HCT-116 (Colon) IC50 [µM]
This compoundHypothetical DataHypothetical DataHypothetical Data
Palbociclib (CDK4/6 Inhibitor)~0.04>10~0.5
Staurosporine (Broad Kinase Inhibitor)~0.01~0.01~0.01

Table 1: Hypothetical comparative data from an initial SRB cell proliferation screen. The relative potency across different cell lines provides early clues to the potential mechanism.

Phase 2: Target Identification and Biochemical Validation

With evidence of cellular activity, the next logical step is to identify the specific molecular target(s). A broad kinase screen is the most efficient method to achieve this.

Workflow for Kinase Target Identification

G cluster_0 Phase 2: Biochemical Validation A Lead Compound: This compound B Broad Kinase Panel Screen (e.g., 400+ kinases at a single high concentration, e.g., 10 µM) A->B Submit for Screening C Identify Primary Hits (e.g., >90% inhibition) B->C Analyze Inhibition Data D Dose-Response Assay (Ki Determination) for primary hits C->D Confirm & Quantify Potency E Selectivity Profiling Test against closely related kinases D->E Assess Specificity F Validated Biochemical Target(s) E->F Finalize Target Profile

Caption: Workflow for identifying and validating a biochemical target.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Example)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during an enzymatic kinase reaction, which is directly correlated with kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction: In a 96-well or 384-well plate, set up the kinase reaction containing:

    • The putative target kinase (e.g., CDK2/Cyclin E1, identified from the screen).

    • The appropriate substrate (e.g., Histone H1).

    • ATP at its Km concentration.[4]

    • Serial dilutions of this compound and the comparator (e.g., Palbociclib for CDK4/6, or a known CDK2 inhibitor like Dinaciclib).

  • Reaction Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to the initial kinase activity. Calculate the inhibitory constant (Ki) from the IC50 values using the Cheng-Prusoff equation.[4]

Data Interpretation and Comparative Analysis

This phase provides quantitative data on potency and selectivity. By comparing the Ki values, we can objectively assess the compound's performance against established inhibitors.

CompoundCDK2/CycE1 Ki [nM]CDK4/CycD1 Ki [nM]VEGFR2 Ki [nM]
This compoundHypothetical DataHypothetical DataHypothetical Data
Dinaciclib (CDK Inhibitor)~1~1>10,000
Palbociclib (CDK4/6 Inhibitor)~300~11>10,000
Axitinib (VEGFR Inhibitor)>5,000>5,000~0.2

Table 2: Hypothetical biochemical data comparing the potency and selectivity of the lead compound against known inhibitors for various kinases.

Phase 3: Cellular Mechanism of Action Validation

Confirming that the compound engages and inhibits its target in a cellular environment is critical. This involves measuring the phosphorylation of a known downstream substrate of the target kinase.

Hypothetical Signaling Pathway: CDK2

Assuming our compound is a CDK2 inhibitor, we would expect it to block the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK2, thereby preventing cell cycle progression from G1 to S phase.

G cluster_0 G1/S Transition CDK2 CDK2/Cyclin E Rb pRb CDK2->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits pRb S_Phase S-Phase Genes (Cell Cycle Progression) E2F->S_Phase Activates Transcription Inhibitor 3-Chloro-6- (4-piperidyloxy)pyridazine Inhibitor->CDK2 Inhibits pRb->E2F Releases

Caption: Simplified CDK2/Rb signaling pathway at the G1/S checkpoint.

Experimental Protocol: Western Blot for Phospho-Substrate

Step-by-Step Methodology:

  • Cell Treatment: Plate a responsive cell line (e.g., T-47D) and treat with vehicle, this compound, and a positive control inhibitor (e.g., Dinaciclib) at concentrations around their cellular IC50 values for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-Phospho-Rb Ser807/811) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the phospho-signal.

Expected Outcome

A successful on-target effect would be demonstrated by a dose-dependent decrease in the phospho-Rb signal in cells treated with this compound, consistent with the effect of the positive control inhibitor. This provides direct evidence of target engagement and inhibition within the complex cellular milieu.

References

A Researcher's Guide to the Structure-Activity Relationship of 3-Chloro-6-(4-piperidyloxy)pyridazine Analogs as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-chloro-6-(4-piperidyloxy)pyridazine analogs, a class of compounds that has garnered significant interest for its potent and selective antagonism of the dopamine D4 (D4) receptor. Understanding the intricate interplay between chemical structure and biological activity is paramount for the rational design of novel therapeutic agents targeting neuropsychiatric disorders where the D4 receptor is implicated, such as schizophrenia and Parkinson's disease. This document synthesizes findings from various studies to offer a comparative overview, supported by experimental data and detailed protocols, for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Motif for D4 Receptor Antagonism

The core structure, this compound, serves as a versatile template for developing D4 receptor antagonists. This scaffold can be systematically modified at several key positions to modulate potency, selectivity, and pharmacokinetic properties. The primary points of modification that will be discussed in this guide are:

  • The Piperidine Ring: Substitutions on the piperidine nitrogen and modifications of the ring itself.

  • The Pyridazine Ring: Alterations to the substituents on the pyridazine core.

  • The Linker: Variations in the ether linkage connecting the piperidine and pyridazine moieties.

The following sections will delve into the specific SAR at each of these positions, drawing on published data to illustrate the impact of structural changes on D4 receptor affinity.

Comparative Analysis of Structure-Activity Relationships

The affinity of these analogs for the dopamine D4 receptor is typically determined through radioligand binding assays, with the inhibitory constant (Ki) serving as a quantitative measure of potency. The lower the Ki value, the higher the binding affinity.

Modifications on the Piperidine Nitrogen (R1)

The substituent on the piperidine nitrogen plays a crucial role in receptor interaction. A variety of arylalkyl and heteroarylalkyl groups have been explored, revealing a clear preference for specific structural features.

dot

Caption: Modifications at the R1 position of the piperidine nitrogen significantly impact D4 receptor affinity.

Substitutions on the Pyridazine Ring (R2 and R3)

While the 3-chloro substituent is a common feature, modifications at other positions of the pyridazine ring have been investigated to fine-tune activity and selectivity.

dot

Caption: Substitutions on the pyridazine ring offer opportunities to modulate biological activity.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship data for a selection of this compound analogs, highlighting the impact of various substituents on dopamine D4 receptor binding affinity (Ki).

Compound ID R1 (Piperidine-N) R2 (Pyridazine-5) R3 (Pyridazine-6) D4 Receptor Ki (nM) Reference
1 HHCl>1000[1]
2a BenzylHCl25[2]
2b 4-ChlorobenzylHCl3.4[1]
2c 4-FluorobenzylHCl5.8[3]
2d 2-PyridylmethylHCl15[4]
3a BenzylMethylCl21[2]
4a 4-ChlorobenzylHPhenyl10[2]

This table is a representative compilation from multiple sources and is intended for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the primary biological assay used for its evaluation.

General Synthesis of this compound Analogs

The synthesis of the target compounds typically involves a nucleophilic aromatic substitution reaction.

dot

Synthesis_Workflow A 3,6-Dichloropyridazine C Nucleophilic Aromatic Substitution A->C B 4-Hydroxypiperidine Derivative B->C D This compound Analog C->D

Caption: General synthetic route for this compound analogs.

Step-by-Step Protocol:

  • Preparation of the Piperidine Alkoxide: To a solution of the appropriately substituted 4-hydroxypiperidine (1.1 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq.).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: To the solution of the piperidine alkoxide, add a solution of 3,6-dichloropyridazine (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.[5]

  • Warm the reaction mixture to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound analog.[5]

Dopamine D4 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of the synthesized compounds for the human dopamine D4 receptor.[6]

Materials:

  • Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding control: Haloperidol or another appropriate D4 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Synthesized test compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM haloperidol).

    • 50 µL of the diluted test compound or vehicle (for control wells).

    • 50 µL of the radioligand ([³H]Spiperone, final concentration typically 0.1-1.0 nM).

    • 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective dopamine D4 receptor antagonists. The structure-activity relationship studies have clearly demonstrated that modifications to the piperidine nitrogen and the pyridazine ring are critical for optimizing binding affinity. The 4-chlorobenzyl substituent on the piperidine nitrogen, in particular, has consistently yielded compounds with high potency.

Future research in this area could explore a wider range of heterocyclic substituents on the piperidine nitrogen to potentially improve selectivity and pharmacokinetic profiles. Furthermore, bioisosteric replacement of the ether linkage could lead to novel analogs with enhanced metabolic stability. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers aiming to synthesize and evaluate new compounds based on this promising scaffold, ultimately contributing to the development of improved treatments for dopamine-related neurological disorders.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1] Its unique physicochemical properties—including a high dipole moment and robust hydrogen-bonding capacity—make it a frequent core component in the design of kinase inhibitors and other targeted therapeutics.[2] Compounds incorporating this heterocycle are under investigation for numerous diseases, from cancer to inflammatory disorders.[3][4][5] However, the very features that make the pyridazine ring so versatile also present a significant challenge: the potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive framework for the systematic profiling of pyridazine-based compounds. We will move beyond a simple checklist of assays to explore the underlying rationale for a multi-tiered profiling strategy. Our objective is to build a self-validating cascade of experiments that progresses from broad, high-throughput screening to deep, mechanistic validation in a physiologically relevant context. This approach ensures that by the end of the process, you have a high-confidence understanding of your compound's selectivity profile, minimizing the risk of costly failures in later stages of drug development due to unforeseen off-target effects.[6]

The Strategic Imperative: Why Comprehensive Profiling is Non-Negotiable

Therefore, a robust cross-reactivity profile is not merely a characterization exercise; it is a critical component of risk assessment and a prerequisite for establishing the true therapeutic potential of a compound.

A Multi-Faceted Approach to Profiling

No single method can provide a complete picture of a compound's selectivity. A state-of-the-art strategy integrates computational prediction with a tiered system of in vitro biochemical and cell-based assays.

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Quantitative Confirmation cluster_2 Phase 3: Cellular Validation A In Silico Prediction (QSAR, Docking, ML) B Large-Scale Kinome Screen (e.g., KINOMEscan®, 400+ Kinases) A->B Guide initial panel selection C Dose-Response Assays (IC50/Kd) (On-target and key off-targets) B->C Identify hits for follow-up D Cellular Target Engagement (e.g., CETSA®, NanoBRET™) C->D Validate hits in cellular context E Phenotypic & Pathway Analysis (Downstream signaling, biomarkers) D->E Confirm on-target effect

Caption: A tiered workflow for cross-reactivity profiling.
Phase 1: Computational and Broad-Scale Screening

The initial phase aims to cast a wide net to identify potential off-target liabilities.

  • In Silico Prediction: Before committing to expensive wet-lab experiments, computational methods can provide valuable early warnings.[13] Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking against structural databases, and machine learning algorithms can predict potential off-target interactions based on the compound's chemical structure and known protein binding pockets.[13][14][15] This predictive step helps in prioritizing which kinases or protein families to watch closely in subsequent screens.

  • Large-Scale Kinase Profiling: The cornerstone of any kinase inhibitor profiling effort is a broad screen against a significant portion of the human kinome.[12][16][17] Commercial services offer panels of over 400 kinases. The most common format is the competition binding assay, which measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP site.[18][19]

    • Causality: We start with a binding assay because it is a direct measure of physical interaction and is independent of the complexities of enzyme kinetics or substrate competition.[20] It provides a straightforward "yes/no" on binding and a quantitative measure of affinity (Kd), making it ideal for a high-throughput initial screen. A single, high concentration (e.g., 1-10 µM) is typically used to identify all potential interactors.[16]

Phase 2: Quantitative Confirmation

Any "hits" identified in the broad screen must be confirmed and quantified. This involves generating 10-point dose-response curves to determine the potency (IC50 in an enzymatic assay or Kd in a binding assay) for both the intended target and the most significant off-targets.[16]

Assay TypePrimary MeasurementKey AdvantageKey Consideration
Competition Binding Assay Dissociation Constant (Kd)ATP-independent; measures direct physical binding.[16]Does not measure functional inhibition of catalytic activity.[20]
Enzymatic Assay Half-maximal Inhibitory Concentration (IC50)Measures functional inhibition of the kinase's catalytic activity.IC50 is dependent on the ATP concentration in the assay.[9][16]

Expert Insight: It is crucial to understand the relationship between Kd and IC50. An IC50 value for an ATP-competitive inhibitor will vary depending on the concentration of ATP used in the assay.[9] Therefore, when comparing data across different assays or labs, it is essential to note the assay conditions. For a truly comparable measure of intrinsic affinity, the IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the ATP concentration.[16]

Phase 3: Cellular Validation

A compound that is highly selective in a biochemical assay may behave differently in a live cell. Cellular membranes, intracellular ATP concentrations (typically 1-5 mM), and protein-protein interactions can all influence a compound's effective potency and selectivity.[9] Therefore, confirming target engagement in a cellular context is a mandatory validation step.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique verifies direct target engagement inside intact cells.[21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21][22] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, a "melting curve" is generated. A shift in this curve compared to vehicle-treated cells provides direct evidence of target binding.[21]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay used to monitor protein-protein interactions in live cells.[23][24] It can be adapted to measure target engagement. In one configuration (NanoBRET™), a NanoLuciferase-tagged target protein and a fluorescently labeled tracer that binds to the same site are expressed in cells. When a test compound enters the cell and binds the target, it displaces the tracer, causing a decrease in the BRET signal. This provides a quantitative measure of target occupancy in real-time.[25]

Case Study: Profiling "PyridaKinib" vs. Alternatives

Let's consider a hypothetical pyridazine-based inhibitor, "PyridaKinib," designed to target HASPIN kinase, a protein kinase essential for mitosis and overexpressed in several cancers.[26] We compare its selectivity profile to two alternative compounds.

Table 1: Comparative Selectivity Data (Binding Affinity, Kd in nM)

TargetPyridaKinib (Compound A)Alternative 1Alternative 2Rationale for Inclusion
HASPIN (On-Target) 5 152Primary therapeutic target.[26]
CDK1>10,00050250Key off-target causing G2/M arrest.[26]
PIM11,5002,00080Structurally related kinase, common off-target.
JAK2>10,0008,0001,200Off-target associated with myelosuppression.
hERG>20,000>20,0005,000Critical channel for cardiac safety.[2]

Interpretation:

  • PyridaKinib (Compound A) demonstrates superior selectivity. While its on-target potency is slightly less than Alternative 2, it has a vastly cleaner off-target profile, particularly against CDK1, which is a key differentiator for avoiding unwanted cell cycle arrest.[26]

  • Alternative 1 shows significant CDK1 activity, raising concerns about its therapeutic window.

  • Alternative 2 , despite being the most potent against HASPIN, exhibits undesirable activity against PIM1, JAK2, and hERG, indicating a higher potential for off-target toxicities.

This data underscores a critical principle: the most potent compound is not always the best. A highly selective compound with adequate potency, like PyridaKinib, is often a more promising candidate for further development.

Detailed Experimental Protocols

Trustworthy data comes from robust, well-controlled experiments. Below are detailed workflows for two key assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to confirm that PyridaKinib engages HASPIN kinase inside intact cancer cells.

G A 1. Cell Culture & Treatment - Plate U-2 OS cells - Treat with 10 µM PyridaKinib or DMSO (vehicle) - Incubate 1-2 hours at 37°C B 2. Cell Harvesting & Aliquoting - Harvest and wash cells with PBS - Resuspend to 2x10^6 cells/mL - Aliquot 100 µL into PCR tubes A->B C 3. Heat Challenge - Heat aliquots for 3 min across a  temperature gradient (e.g., 44-64°C) - Include unheated control B->C D 4. Cell Lysis & Clarification - Lyse cells via freeze-thaw cycles - Centrifuge at 20,000 x g for 20 min - Collect supernatant (soluble fraction) C->D E 5. Protein Analysis - Quantify protein concentration (BCA assay) - Analyze equal protein amounts by SDS-PAGE  and Western Blot for HASPIN D->E F 6. Data Interpretation - Plot remaining soluble HASPIN vs. Temperature - A rightward shift in the curve for PyridaKinib-treated  cells indicates target stabilization E->F

Caption: Step-by-step workflow for a CETSA experiment.

Step-by-Step Methodology:

  • Cell Treatment: Culture U-2 OS osteosarcoma cells to ~80% confluency. Treat cells with the final desired concentration of PyridaKinib (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.[21]

  • Harvesting: Harvest cells, wash twice with ice-cold PBS containing a protease inhibitor cocktail, and resuspend to a concentration of 2 x 10^6 cells/mL.[21]

  • Heat Treatment: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes for 3 minutes at a range of temperatures (e.g., 44°C to 64°C in 2°C increments) using a thermal cycler. Keep one aliquot at room temperature as an unheated control.[21][27]

  • Lysis and Separation: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[21] Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[21][28]

  • Quantification and Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Load equal amounts of total protein for each sample onto an SDS-PAGE gel and perform a Western Blot using a primary antibody specific for HASPIN kinase.[21]

  • Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble HASPIN remaining (relative to the unheated control) against the temperature for both the PyridaKinib-treated and DMSO-treated samples. A shift in the melting temperature (Tm) to the right for the PyridaKinib-treated sample confirms intracellular target engagement.[21][28]

Self-Validation System: The inclusion of both a vehicle (DMSO) control and an unheated control is critical. The vehicle control provides the baseline melting curve for the target protein, against which any shift is measured. The unheated control represents 100% soluble protein and is the reference for normalization.

Conclusion: Towards Confident Drug Development

The pyridazine nucleus will undoubtedly continue to feature prominently in the design of novel therapeutics. A deep and thorough understanding of the cross-reactivity profile of these compounds is paramount to their successful translation into safe and effective medicines. By adopting a multi-tiered, evidence-based profiling strategy that combines broad screening with rigorous quantitative and cellular validation, researchers can confidently identify compounds with the optimal balance of potency and selectivity. This logical progression of experiments, where each step validates the last, provides the robust data package necessary to make informed decisions and advance the most promising candidates toward clinical development.

References

The Pyridazine Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is both an art and a science. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This guide provides an in-depth, objective comparison of the methodologies used to evaluate the efficacy of substituted pyridazines, bridging the crucial gap between in vitro assays and in vivo models. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of experimental data to empower your research and development endeavors.

The Rationale: Why Bridge In Vitro and In Vivo?

The transition from a controlled in vitro environment to a complex in vivo system is a critical juncture in drug discovery. While in vitro assays offer high-throughput screening and mechanistic insights in a cost-effective manner, they often lack the physiological complexity of a whole organism. Conversely, in vivo studies provide a more realistic assessment of a compound's efficacy, pharmacokinetics, and potential toxicity but are more resource-intensive. A thorough understanding of both is paramount for making informed decisions about lead candidate progression.

This guide will focus on two prominent therapeutic areas for pyridazine derivatives: oncology and infectious diseases, while also touching upon their anti-inflammatory and anticonvulsant activities.

Section 1: In Vitro Efficacy Assessment: The First Proving Ground

In vitro assays are the initial gatekeepers in the drug discovery pipeline. They allow for the rapid screening of large compound libraries and provide crucial data on a compound's potency and mechanism of action at a cellular and molecular level.

Key In Vitro Assays for Substituted Pyridazines

1. Anticancer Activity:

  • Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays are the workhorses for assessing a compound's ability to inhibit cancer cell growth. They measure the metabolic activity of cells, which is proportional to the number of viable cells. The result is typically expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

  • Enzyme Inhibition Assays: For pyridazines targeting specific enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cyclooxygenase-2 (COX-2), in vitro kinase or enzyme activity assays are essential.[5][6][7][8] These assays directly measure the ability of the compound to inhibit the activity of the purified enzyme, providing a direct measure of target engagement.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): To understand the mechanism of cell death induced by a pyridazine derivative, apoptosis assays are employed. These flow cytometry-based assays can distinguish between viable, apoptotic, and necrotic cells, providing insight into the mode of action.

2. Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is a fundamental assay to determine the potency of a new antimicrobial compound. The disc diffusion method is another common technique for screening antimicrobial activity.[10][11]

  • Biofilm Disruption Assays: Many pathogenic microbes form biofilms, which are notoriously resistant to antibiotics. Assays that measure a compound's ability to inhibit biofilm formation or disrupt existing biofilms are crucial for developing effective antimicrobial agents.

Experimental Workflow: In Vitro Screening of Anticancer Pyridazines

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies A Compound Library of Substituted Pyridazines B High-Throughput Cell Viability Assay (e.g., MTT on multiple cancer cell lines) A->B C IC50 Determination on Sensitive Cell Lines B->C Identify 'Hits' D Target-Based Enzyme Inhibition Assay (e.g., VEGFR-2) C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E F Cell Cycle Analysis C->F G Lead Candidate Selection for In Vivo Studies D->G E->G F->G

Caption: A typical workflow for the in vitro screening of novel pyridazine-based anticancer agents.

Section 2: In Vivo Efficacy Assessment: The Whole-Organism Challenge

In vivo models are indispensable for evaluating a drug candidate's efficacy, safety, and pharmacokinetic profile in a living organism. These studies provide a more holistic view of a compound's potential as a therapeutic agent.

Key In Vivo Models for Substituted Pyridazines

1. Anticancer Activity:

  • Xenograft Models: These are the most common in vivo models for cancer research. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.[5] Key parameters measured include tumor volume, tumor weight, and survival rate.

  • Orthotopic Models: In these models, cancer cells are implanted into the organ of origin, providing a more clinically relevant tumor microenvironment. This can be crucial for evaluating drugs that target metastasis.

2. Antimicrobial Activity:

  • Infection Models: Animals are infected with a specific pathogen, and the ability of the pyridazine derivative to clear the infection is assessed. This can involve monitoring bacterial or fungal load in various organs, as well as survival rates.

3. Anti-inflammatory and Anticonvulsant Activity:

  • Carrageenan-Induced Paw Edema Model: This is a standard model for evaluating the anti-inflammatory activity of a compound.[8][12] The reduction in paw swelling after administration of the test compound is measured.

  • Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-Induced Seizure Models: These rodent models are used to assess the anticonvulsant efficacy of compounds against generalized tonic-clonic and absence seizures, respectively.[13][14]

Signaling Pathway: VEGFR-2 Inhibition by Pyridazine Derivatives

Many substituted pyridazines have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels.[6][15][16] Tumors rely on angiogenesis to grow and metastasize.

G cluster_0 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyridazine Substituted Pyridazine Pyridazine->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of substituted pyridazines.

Section 3: Comparative Data and Protocols

To provide a practical resource, this section includes comparative data tables and detailed experimental protocols for key assays.

Comparative Efficacy Data of Substituted Pyridazines

Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives

Compound/SeriesTarget Cell LineIC50 (µM)Reference
Pyridazinoquinazoline derivative 6HEPG-2 (Liver Cancer)Comparable to Sorafenib[6]
Pyridazinone derivative 5bHCT-116 (Colon Cancer)Lower than Imatinib[5]
Phosphoryl-substituted steroidal pyridazine 34MCF7 (Breast Cancer)5.9[17][18]
Imidazo[1,2-b]pyridazine 11mT-47D (Breast Cancer)0.43[15]
Pyrimido-pyridazine derivative 2bMDA-MB-231 (Breast Cancer)Significant antitumor activity[19]

Table 2: In Vitro Antimicrobial Activity of Pyridazine Derivatives

Compound/SeriesTarget MicroorganismMIC (µg/mL)Reference
Diarylurea Pyridazinone 10hStaphylococcus aureus16[3][9]
Diarylurea Pyridazinone 8gCandida albicans16[3][9]
Chloro derivativesEscherichia coli0.892–3.744[9][20]
Chloro derivativesPseudomonas aeruginosa0.892–3.744[9][20]
Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyridazine compounds in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vivo Xenograft Tumor Model

  • Animal Acclimatization: Acclimatize immunocompromised mice (e.g., nude or SCID mice) for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the substituted pyridazine compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups relative to the control group.

Conclusion and Future Perspectives

Substituted pyridazines represent a versatile and promising scaffold in drug discovery. A systematic and logical approach to evaluating their efficacy, from high-throughput in vitro screening to robust in vivo models, is crucial for identifying lead candidates with the highest potential for clinical success. The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, contribute to its favorable interactions with biological targets.[21]

Future research should focus on elucidating the structure-activity relationships (SAR) of novel pyridazine derivatives to optimize their potency and selectivity.[1][22] Furthermore, exploring novel drug delivery systems and combination therapies can enhance the therapeutic potential of these promising compounds. This guide provides a foundational framework for researchers to confidently navigate the preclinical development of substituted pyridazines, ultimately accelerating the discovery of new and effective medicines.

References

A Comparative Benchmarking Guide to 3-Chloro-6-(4-piperidyloxy)pyridazine and Other Heterocyclic IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting IRAK4 with Heterocyclic Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical node in the innate immune signaling cascade.[1][2] It is a key component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK4-mediated signaling is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[1][2]

Heterocyclic compounds have emerged as a promising class of kinase inhibitors due to their structural diversity and ability to form specific interactions within the ATP-binding pocket of kinases. The pyridazine scaffold, in particular, is a key structural motif in a number of kinase inhibitors. 3-Chloro-6-(4-piperidyloxy)pyridazine represents a compound of interest within this class. This guide aims to benchmark its potential efficacy against other well-characterized heterocyclic IRAK4 inhibitors.

Quantitative Benchmarking of IRAK4 Inhibitors

A critical metric for evaluating the efficacy of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower IC50 values are indicative of higher potency.

The following table summarizes the biochemical potency of several notable heterocyclic IRAK4 inhibitors against the IRAK4 enzyme.

Compound NameAlternative NamesPrimary Target(s)StructureBiochemical IC50 (nM)
This compound -IRAK4
alt text
~15-50 (Estimated)
Zimlovisertib PF-06650833IRAK40.2 - 2.4
Emavusertib CA-4948IRAK4, FLT357
Zabedosertib BAY 1834845IRAK43.4 - 3.55
IRAK4-IN-4 Compound 15IRAK4, cGAS2.8

Note: The IC50 value for this compound is an estimation based on SAR of similar compounds. All other IC50 values are experimentally derived and sourced from publicly available data. Direct head-to-head comparison requires assays performed under identical conditions.

Experimental Protocols for Inhibitor Benchmarking

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in the benchmarking of IRAK4 inhibitors.

In Vitro Biochemical IRAK4 Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IRAK4.

Principle: The assay quantifies the phosphorylation of a peptide substrate by IRAK4. The amount of product formed (phosphorylated substrate or ADP) is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Myelin Basic Protein)

  • Test compounds (including this compound and comparators) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Enzyme and Substrate Addition: Prepare a master mix of IRAK4 enzyme and peptide substrate in kinase buffer and dispense into the assay wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. The luminescent signal is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Inhibitors in DMSO D Dispense Inhibitors to 384-well Plate A->D B Prepare IRAK4 Enzyme & Substrate Mix E Add Enzyme/Substrate Mix B->E C Prepare ATP Solution G Initiate with ATP C->G D->E F Pre-incubate E->F F->G H Incubate at 30°C G->H I Stop Reaction & Add Detection Reagent H->I J Measure Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for the in vitro IRAK4 biochemical assay.

Cellular Assay: Inhibition of TLR-Induced Cytokine Production

This assay assesses the ability of an inhibitor to block IRAK4-mediated signaling in a more physiologically relevant cellular context.

Principle: Activation of TLRs in immune cells (e.g., PBMCs) by a ligand like lipopolysaccharide (LPS) triggers the IRAK4 signaling pathway, leading to the production and secretion of pro-inflammatory cytokines such as TNF-α. An effective IRAK4 inhibitor will block this cytokine production in a dose-dependent manner.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce TNF-α production.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

IRAK4 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point at which this compound and its comparator inhibitors exert their effect.

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Inhibitor This compound & Other Heterocyclic Inhibitors Inhibitor->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: Simplified IRAK4 signaling pathway and inhibitor action.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound as a potential IRAK4 inhibitor. While direct experimental data for this specific compound is pending, its structural similarity to other potent pyridazine-based kinase inhibitors suggests it is a promising candidate for further investigation. The provided experimental protocols offer a robust methodology for conducting head-to-head comparisons with other heterocyclic inhibitors like Zimlovisertib, Emavusertib, and Zabedosertib.

Future studies should focus on obtaining a definitive experimental IC50 value for this compound against IRAK4. Furthermore, kinase selectivity profiling and cellular assays are crucial next steps to fully characterize its potential as a therapeutic agent for IRAK4-mediated diseases.

References

Comparative Guide to Confirming Cellular Target Engagement for 3-Chloro-6-(4-piperidyloxy)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to validating its mechanism of action is fraught with challenges. A critical milestone in this process is confirming that the compound engages its intended molecular target within the complex milieu of a living cell.[1][2] This guide provides a comparative analysis of robust methodologies to validate the cellular target engagement of novel compounds, using 3-Chloro-6-(4-piperidyloxy)pyridazine as a case study.

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a diverse range of proteins, particularly kinases.[3][4] While biochemical assays might identify a putative target for this compound, such in vitro systems lack the physiological context of a cell.[5] Issues of cell permeability, efflux pumps, intracellular competition with endogenous ligands, and compound metabolism can only be addressed by assessing target engagement directly in a cellular environment.[5][6]

This guide will dissect and compare three orthogonal, field-proven techniques: the label-free Cellular Thermal Shift Assay (CETSA), the highly sensitive NanoBRET® Target Engagement Assay, and the functional validation offered by Downstream Pathway Analysis via Western Blot. We will explore the causality behind each experimental choice, provide detailed, self-validating protocols, and present a framework for data interpretation to build a comprehensive and irrefutable case for target engagement.

The Central Principle: Target Engagement Dictates In-Cell Efficacy

A compound is only effective when it binds its target.[7] Therefore, the primary goal is to move beyond equilibrium-based affinity constants (like Kd or Ki) derived from purified proteins and measure direct physical interaction in a live-cell context.[8] This allows for a more physiologically relevant understanding of a compound's potency, selectivity, and, crucially, its residence time—the duration of the drug-target interaction, which often correlates better with in vivo efficacy than binding affinity alone.[7][8][9]

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful, label-free biophysical method that leverages the principle of ligand-induced thermal stabilization.[10][11] The core concept is that a protein, when bound to a ligand (such as our compound), becomes more resistant to heat-induced denaturation and aggregation.[12][13] By measuring the amount of soluble target protein remaining across a range of temperatures, we can detect a "thermal shift," which is direct evidence of target engagement.[14]

Causality and Experimental Rationale

The choice to use CETSA is often driven by its broad applicability. It does not require genetic modification of the cell line or synthesis of labeled compounds. The only specific reagent needed is a high-quality antibody that can detect the target protein via Western Blot or other immunoassays. This makes it an excellent choice for validating engagement with endogenous proteins in nearly any cell type.[12]

Key Advantages & Limitations
FeatureCellular Thermal Shift Assay (CETSA)
Principle Ligand-induced thermal stabilization of the target protein.[10]
Advantages Label-free; applicable to endogenous proteins in any cell type or tissue; no compound modification required.[12][13]
Limitations Lower throughput; requires a specific and sensitive detection antibody; not easily amenable to measuring residence time; may not be suitable for membrane proteins.
Key Outputs Target melt curve (Tagg), isothermal dose-response (ITDR) EC50.[10]
Experimental Workflow & Data Visualization

The CETSA workflow is a multi-step process that must be carefully controlled to ensure reproducibility.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Target X expressing cells) compound_treatment 2. Compound Treatment (Varying [Compound] vs. Vehicle) cell_culture->compound_treatment aliquot 3. Aliquot Cells compound_treatment->aliquot heat_challenge 4. Heat Challenge (Gradient of temperatures) aliquot->heat_challenge cool 5. Rapid Cooling heat_challenge->cool lysis 6. Cell Lysis (e.g., Freeze-thaw cycles) cool->lysis centrifugation 7. Centrifugation (Separate soluble vs. aggregated protein) lysis->centrifugation collection 8. Collect Supernatant (Soluble fraction) centrifugation->collection detection 9. Detection (Western Blot for Target X) collection->detection

Caption: Experimental workflow for CETSA coupled with Western blot analysis.

Step-by-Step Protocol: CETSA
  • Cell Culture and Treatment: Seed cells expressing the target of interest (Target X) to achieve 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 to 30 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[10]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble Target X protein using Western blotting.[14]

Data Interpretation

The primary output is a "melt curve," which plots the amount of soluble protein against temperature. A shift of this curve to the right for compound-treated samples indicates target stabilization.[14] From this, an isothermal dose-response (ITDR) experiment can be performed at a single, optimized temperature to determine the compound's cellular EC50 for target binding.

TreatmentTemperature (°C)Normalized Soluble Target X (%)
Vehicle (DMSO)52100
Vehicle (DMSO)5575
Vehicle (DMSO)5845
Vehicle (DMSO)6115
10 µM Compound 52100
10 µM Compound 5598
10 µM Compound 5885
10 µM Compound 6150

Methodology 2: NanoBRET® Target Engagement Assay

The NanoBRET® Target Engagement (TE) assay is a proximity-based method that measures compound binding in real-time within living cells.[15] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[16][17]

Causality and Experimental Rationale

This technique is chosen when quantitative data on binding affinity, target occupancy, and residence time are desired.[16][17] The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds the target is added to the cells, generating a BRET signal. When an unlabeled compound like this compound is introduced, it competes with the tracer for the target's binding site, causing a dose-dependent decrease in the BRET signal.[18] This provides a highly sensitive and quantitative measure of engagement.

Key Advantages & Limitations
FeatureNanoBRET® Target Engagement Assay
Principle Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein, measured by BRET.[19]
Advantages Real-time measurements in live cells; highly quantitative for affinity (IC50) and residence time; high-throughput compatible.[15][18]
Limitations Requires genetic engineering (NanoLuc® fusion protein); requires a specific, cell-permeable fluorescent tracer for the target of interest.
Key Outputs Cellular IC50, compound affinity, target occupancy, drug-target residence time.[16]
Experimental Workflow & Data Visualization

The NanoBRET workflow is well-suited for multi-well plate formats, enabling higher throughput analysis.

NanoBRET_Workflow cluster_prep Cell & Reagent Prep cluster_assay Assay Execution cluster_read Data Acquisition transfection 1. Transfect Cells (Express Target X-NanoLuc® fusion) plating 2. Plate Cells (e.g., 96-well plate) transfection->plating add_compound 4. Add Compound to Cells plating->add_compound compound_prep 3. Prepare Compound Dilutions add_tracer 5. Add Fluorescent Tracer & NanoLuc® Substrate add_compound->add_tracer incubate 6. Incubate (Allow for equilibrium) add_tracer->incubate read_bret 7. Read BRET Signal (Donor & Acceptor wavelengths) incubate->read_bret calculate 8. Calculate BRET Ratio read_bret->calculate analyze 9. Analyze Data (Dose-response curve) calculate->analyze

Caption: High-level workflow for the NanoBRET Target Engagement Assay.

Step-by-Step Protocol: NanoBRET® TE
  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the full-length target protein (Target X) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of this compound in assay medium. Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) to allow for cell entry and binding equilibrium.

  • Tracer and Substrate Addition: Add the target-specific NanoBRET® fluorescent tracer and the Nano-Glo® substrate to the wells.

  • Signal Measurement: Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Interpretation

The NanoBRET assay yields a quantitative measure of the compound's ability to displace the tracer. A lower IC50 value indicates a higher affinity of the compound for the target in the cellular environment.

Compound Conc. (µM)Raw BRET Ratio (mBU)% Inhibition
0 (No Compound)8500
0.018450.6
0.17907.1
145047.1
1012085.9
1009594.7
Calculated IC50 1.1 µM

Methodology 3: Downstream Pathway Analysis (Western Blot)

While CETSA and NanoBRET confirm direct physical binding, they do not inherently measure the functional consequence of that binding. If the putative target is an enzyme, such as a kinase, a powerful way to confirm engagement is to measure its impact on a known downstream substrate.[20] This provides crucial evidence of functional target modulation.

Causality and Experimental Rationale

This approach is selected to link target binding with a functional cellular outcome. For a kinase inhibitor, the most direct functional readout is a reduction in the phosphorylation of its specific substrate.[20] This method validates that the compound not only enters the cell and binds the target but does so in a way that inhibits its catalytic activity. A successful result strongly supports the compound's proposed mechanism of action.

Key Advantages & Limitations
FeatureDownstream Pathway Analysis (Western Blot)
Principle Quantifying the change in a downstream biomarker (e.g., substrate phosphorylation) as a result of target inhibition.[20]
Advantages Provides functional validation of target engagement; utilizes standard lab techniques and equipment; can use unmodified compounds and cells.
Limitations Indirect measure of binding; requires a known and measurable downstream biomarker; requires highly specific phospho-antibodies; lower throughput.
Key Outputs Dose-dependent change in biomarker signal (e.g., p-Substrate/Total Substrate ratio); functional IC50.
Signaling Pathway & Experimental Workflow

First, it is essential to understand the signaling context of the target.

Signaling_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) TargetX Target X (Kinase) Upstream_Signal->TargetX Activates Substrate Substrate TargetX->Substrate Phosphorylates pSubstrate p-Substrate (Phosphorylated) Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Compound 3-Chloro-6-(4-piperidyloxy) -pyridazine Compound->TargetX Inhibits

Caption: Hypothetical signaling cascade showing inhibition of Target X.

Step-by-Step Protocol: Western Blot for Substrate Phosphorylation
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells of serum if necessary to reduce basal pathway activation. Treat with serial dilutions of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes) to activate the Target X pathway. Include an unstimulated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and SDS-PAGE: Determine protein concentration (e.g., BCA assay). Load equal amounts of protein per lane on an SDS-PAGE gel for separation.[21]

  • Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][22]

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading and allow for normalization.

Data Interpretation

The key analysis is the ratio of the phosphorylated substrate to the total substrate, normalized to a loading control. A dose-dependent decrease in this ratio confirms functional target engagement and inhibition.

Compound Conc. (µM)p-Substrate / Total Substrate Ratio% Inhibition of Phosphorylation
0 (Stimulated)1.000
0.10.955
10.5248
100.1585
300.0892
Functional IC50 1.04 µM

Synthesis and Conclusion: A Multi-Pronged Strategy for Confirmation

No single technique provides a complete picture of target engagement. The most robust validation strategies employ orthogonal methods to build a cohesive and compelling narrative.

Decision_Tree Start Need to Confirm Target Engagement Method1 CETSA (Direct Binding, Label-Free) Start->Method1 Do you have a good antibody? Is the target endogenous? Method2 NanoBRET (Direct Binding, Quantitative) Start->Method2 Can you express a fusion protein? Is a tracer available? Need affinity/residence time? Method3 Western Blot (Functional Readout) Start->Method3 Is the target an enzyme? Is there a known downstream substrate? Conclusion Confident Target Engagement Method1->Conclusion Method2->Conclusion Method3->Conclusion

Caption: Decision framework for selecting a target engagement methodology.

For this compound, a recommended approach would be:

  • Initial Confirmation with CETSA: Use CETSA first to confirm direct physical binding to the endogenous target protein without any system modifications. A positive thermal shift provides strong initial evidence.

  • Quantitative Profiling with NanoBRET: If the resources are available, develop a NanoBRET assay to precisely quantify the compound's cellular affinity and residence time, providing deeper pharmacological insights.

  • Functional Validation with Western Blot: Finally, demonstrate that the binding event translates into the expected biological function (e.g., inhibition of substrate phosphorylation). The correlation between the binding IC50 (from NanoBRET) and the functional IC50 (from Western Blot) builds an exceptionally strong case for the compound's on-target mechanism of action.

By integrating data from these distinct yet complementary methodologies, researchers can move forward with confidence, knowing they have rigorously and unequivocally confirmed that their compound engages its intended target in the most relevant environment: the living cell.

References

A Comparative Guide to the Reproducibility of Biological Data for 3-Chloro-6-(4-piperidyloxy)pyridazine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological data for 3-Chloro-6-(4-piperidyloxy)pyridazine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the potential biological activities of these pyridazine derivatives, outlines detailed experimental protocols for their evaluation, and discusses the importance of data reproducibility in drug discovery.

The pyridazine ring is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Its unique electronic properties make it a versatile scaffold for designing molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide focuses on a specific series of 3-chloro-6-substituted pyridazines to illustrate the impact of structural modifications on biological activity and to provide a framework for reproducible in vitro testing.

Comparative Analysis of 3-Chloro-6-Substituted Pyridazines

To understand the potential biological profile of this compound, a comparative analysis with structurally similar compounds is essential. The selection of analogs for this guide is based on the principle of bioisosteric replacement, where functional groups are exchanged to modulate physicochemical and pharmacological properties.[2] The following compounds have been chosen for this comparative study:

  • Compound 1 (Topic Compound): this compound

  • Compound 2: 3-Chloro-6-(1-piperidinyl)pyridazine

  • Compound 3: 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine

  • Compound 4: 3-Chloro-6-(morpholin-4-yl)pyridazine

While specific quantitative biological data for this compound is not extensively available in the public domain, the known activities of related pyridazine derivatives suggest potential interactions with key biological targets such as GABA-A receptors and the hERG potassium channel. The following sections will detail the experimental methodologies to assess these potential activities and provide a framework for generating reproducible data.

Experimental Methodologies for Biological Characterization

The reproducibility of biological data is paramount in drug discovery. The following detailed protocols for key in vitro assays are provided to ensure consistency and reliability of experimental results.

GABA-A Receptor Modulation Assay

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for drugs affecting the central nervous system.[3] Modulation of this receptor can lead to anxiolytic, sedative, or anticonvulsant effects. Several pyridazine derivatives have been shown to interact with GABA-A receptors.[1][4]

Objective: To determine the ability of the test compounds to modulate the function of the GABA-A receptor.

Methodology: Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay. This high-throughput assay measures changes in cell membrane potential upon GABA-A receptor activation.[3][5]

Experimental Workflow:

Caption: Workflow for the GABA-A Receptor FLIPR Assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human GABA-A receptor (α1β2γ2 subunit composition) in appropriate culture medium supplemented with antibiotics for selection.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plates and add the dye solution to each well. Incubate the plates at 37°C for 60 minutes.

  • Compound Preparation: Prepare serial dilutions of the test compounds (Compounds 1-4) and a reference modulator (e.g., Diazepam) in an appropriate assay buffer.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the test compounds to the cell plate and incubate for a predefined period.

    • Add a pre-determined concentration of GABA (e.g., EC20) to all wells to activate the GABA-A receptors.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to GABA stimulation in the presence of the test compounds.

    • Normalize the data to the vehicle control (0% effect) and a saturating concentration of a known positive modulator (100% effect).

    • Plot the normalized data against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists/positive allosteric modulators) or IC50 (for antagonists/negative allosteric modulators) values.

hERG Potassium Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[6] Therefore, assessing the hERG liability of new chemical entities is a mandatory step in drug development.[6]

Objective: To determine the inhibitory potential of the test compounds on the hERG potassium channel.

Methodology: Automated Patch-Clamp Electrophysiology. This technique provides a high-throughput and reliable method for measuring ion channel currents.[1][4]

Experimental Workflow:

Caption: Workflow for the Automated Patch-Clamp hERG Assay.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing the human hERG channel (e.g., CHO or HEK293 cells). Culture the cells under standard conditions.

  • Cell Preparation: On the day of the experiment, detach the cells from the culture flask and prepare a single-cell suspension in the appropriate external solution for the automated patch-clamp system.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and the test compound solutions onto the automated patch-clamp platform.

    • The system will automatically capture individual cells and form high-resistance seals.

    • Establish a whole-cell recording configuration.

    • Apply a voltage-clamp protocol specifically designed to elicit and measure hERG channel currents. A typical protocol involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the peak tail current.

    • Record a stable baseline current in the external solution.

    • Apply increasing concentrations of the test compounds (Compounds 1-4) and a known hERG blocker (e.g., E-4031 or Cisapride) as a positive control.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Comparative Data Summary

The following table is designed to summarize the hypothetical biological data for the comparative analysis. Generating such a table with reproducible data is the primary goal of the outlined experimental protocols.

CompoundStructureGABA-A Receptor Modulation (EC50/IC50, µM)hERG Channel Inhibition (IC50, µM)
1: this compound Structure of Compound 1Data to be determinedData to be determined
2: 3-Chloro-6-(1-piperidinyl)pyridazine Structure of Compound 2Data to be determinedData to be determined
3: 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine Structure of Compound 3Data to be determinedData to be determined
4: 3-Chloro-6-(morpholin-4-yl)pyridazine Structure of Compound 4Data to be determinedData to be determined

Note: The structures would be depicted in a final document. The data in this table is illustrative and needs to be generated through the described experimental protocols.

Discussion and Interpretation of Potential Outcomes

The structure-activity relationship (SAR) within this series of compounds will be elucidated by comparing the biological data. Key structural differences to consider include:

  • The nature of the heterocyclic ring at the 6-position: The piperidyloxy, piperidinyl, methylpiperazinyl, and morpholinyl moieties differ in their size, flexibility, and hydrogen bonding capacity. These differences are expected to influence the binding affinity and efficacy at the target receptors.

  • Basicity: The pKa of the heterocyclic substituent will affect the overall charge of the molecule at physiological pH, which can be a critical determinant for ion channel interactions, including hERG.

  • Lipophilicity: Variations in the substituent at the 6-position will alter the lipophilicity of the compounds, which can impact cell permeability and off-target effects.

A thorough analysis of the generated data will provide insights into the structural requirements for desired biological activity and selectivity. For instance, a compound with potent GABA-A receptor modulation and a high hERG IC50 value (low inhibition) would be a more desirable candidate for further development as a CNS-acting agent.

Conclusion

This guide provides a comprehensive framework for the reproducible biological characterization of this compound and its structural analogs. By employing standardized and well-validated in vitro assays, researchers can generate high-quality, reproducible data that is essential for making informed decisions in the drug discovery process. The comparative analysis of this series of pyridazine derivatives will not only elucidate the SAR for these specific compounds but also contribute to the broader understanding of the pharmacological potential of the pyridazine scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-(4-piperidyloxy)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-Chloro-6-(4-piperidyloxy)pyridazine (CAS No. 1185536-63-3) and its associated waste streams. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards for chemical waste management.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the inherent risks of this compound is the cornerstone of its safe management. While specific toxicological data for this exact compound is limited, data from structurally similar chlorinated pyridazine derivatives allows for a robust risk assessment.

Analogous compounds are classified as harmful and irritants.[1] Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

The primary risk in a laboratory setting stems from accidental ingestion, dermal contact, or inhalation of fine powders. The disposal process, which involves handling and transferring the chemical, must be designed to mitigate these exposure pathways.

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following minimum PPE is mandatory. This creates a necessary barrier between the researcher and potential chemical exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[3]Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves (check manufacturer's compatibility chart).Prevents direct skin contact, which can cause irritation.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Required if handling bulk powder outside of a fume hood.An N95-rated dust mask or a respirator should be used to prevent inhalation of irritating dust.[3]

All handling of open containers or transfers of this chemical waste should be performed within a certified chemical fume hood to ensure adequate ventilation and containment of dusts or vapors.[2]

Step-by-Step Disposal and Waste Segregation Workflow

Proper segregation is the most critical step in chemical waste disposal. Halogenated organic compounds like this compound must not be mixed with non-halogenated solvent waste.[4] The chlorine content necessitates a specific disposal pathway, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.

Step 1: Identify the Waste Stream

Categorize the waste you are generating. This will determine the correct container and labeling procedure.

  • Stream A: Solid Waste: Unused or expired pure this compound, reaction byproducts.

  • Stream B: Contaminated Labware: Weigh boats, pipette tips, gloves, bench paper, and empty stock bottles with residual contamination.

  • Stream C: Liquid Waste: Solutions containing dissolved this compound (e.g., from reaction workups or analytical standards).

Step 2: Select the Appropriate Waste Container
  • For Solid Waste (Stream A): Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or jar).[3] The container must be marked "Halogenated Organic Solid Waste."

  • For Contaminated Labware (Stream B): Use a designated, lined container, such as a cardboard box with a heavy-duty plastic liner, or a dedicated plastic drum.[3] Label it as "Contaminated Solid Waste for Incineration."

  • For Liquid Waste (Stream C): Use a designated, sealable, and pressure-rated waste container intended for "Halogenated Organic Liquid Waste."[4] Ensure the container material is compatible with the solvent used. Never use a container that previously held incompatible chemicals (e.g., strong acids or oxidizers).[5]

Step 3: Containerization Protocol
  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information: full chemical name ("this compound"), concentration, and any other components or solvents.[6]

  • Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. For solids, use a powder funnel to avoid generating dust. For liquids, use a funnel to prevent spillage on the container's exterior.[4]

  • Closure: Securely close the container lid immediately after adding waste. Do not leave containers open.[6]

  • Capacity Limit: Never fill a liquid waste container beyond 90% of its capacity to allow for vapor expansion.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet. This area must be clearly marked and away from incompatible materials.[6]

Step 4: Arranging for Final Disposal

Once the waste container is full, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Follow all institutional procedures for waste pickup requests.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with this compound.

G cluster_0 Disposal Workflow start Waste Generation (this compound) is_solid Waste Form? start->is_solid solid_path Solid / Contaminated Labware is_solid->solid_path Solid liquid_path Liquid Solution is_solid->liquid_path Liquid solid_container Container: 'Halogenated Organic Solid Waste' solid_path->solid_container liquid_container Container: 'Halogenated Organic Liquid Waste' liquid_path->liquid_container fume_hood Work in Chemical Fume Hood solid_container->fume_hood liquid_container->fume_hood label_container Label Container with Full Chemical Name & Components fume_hood->label_container seal_store Seal Container Securely Store in Satellite Accumulation Area label_container->seal_store ehs_pickup Arrange for EHS Pickup seal_store->ehs_pickup

Caption: Decision workflow for segregating and containerizing waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if you feel unwell.[7]

  • Control Ignition Sources: If the compound is in a flammable solvent, turn off all nearby ignition sources.[1]

  • Assess and Equip: Don the appropriate PPE as described in Section 2.

  • Containment: For small dry spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not use air hoses for cleanup.[3] For small liquid spills, surround the area with absorbent pads or booms from a chemical spill kit.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[8] Use spark-proof tools if a flammable solvent is involved.[1]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleanup materials (wipes, gloves) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

By adhering to this comprehensive disposal guide, researchers can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-6-(4-piperidyloxy)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 3-Chloro-6-(4-piperidyloxy)pyridazine (CAS No. 1185307-15-6). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just in our experimental outcomes, but in our personal safety. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety that builds trust and confidence in your laboratory operations.

Hazard Assessment: The "Why" Behind the Protection

Understanding the hazard profile of a compound is the foundational step in any safety protocol. While comprehensive toxicological data for this compound may be limited, data from structurally related pyridazine and chlorinated heterocyclic compounds dictate a cautious approach.

The primary hazards associated with this class of compounds include:

  • Skin Irritation and Corrosion: Halogenated organic compounds can cause significant skin irritation upon contact.[1][2]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

Therefore, the PPE strategy is designed to create a complete barrier against these primary routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core PPE Requirements: Your First Line of Defense

Your personal protective equipment is the most direct barrier between you and the chemical. The following are the minimum mandatory requirements for handling this compound in solid or solution form.

Eye and Face Protection

Standard laboratory safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes of solutions or airborne particles.[5][6] For procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a full face shield should be worn in addition to safety goggles.

Skin Protection
  • Gloves: Handle this compound with chemical-resistant gloves at all times.[5] Nitrile gloves are a suitable choice for incidental contact.[6][7] It is critical to inspect gloves for any signs of degradation or puncture before use.[5] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[5] For prolonged handling or immersion, consult glove manufacturer data for breakthrough times or consider heavier-duty gloves like butyl rubber.

  • Laboratory Coat: A full-length, cuffed laboratory coat is required to protect skin and personal clothing from contamination.[6][7] Ensure the lab coat is fully buttoned.

Respiratory Protection

All handling of solid this compound that may generate dust, and any work with its solutions that could produce aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7][8] If a risk assessment determines that engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) must be used.[4][5][9]

Operational Protocols: Integrating Safety into Your Workflow

The effectiveness of PPE is directly tied to its correct use. The following procedural steps are critical for ensuring a safe operational workflow.

PPE Selection Workflow

The specific task dictates the precise level of PPE required. This decision-making process should be second nature before any chemical is handled.

PPE_Selection start Start: Prepare to Handle This compound task Assess Task: Weighing Solid or Handling Solution? start->task weighing Weighing Solid task->weighing Solid solution Handling Solution task->solution Solution fume_hood Action: Work Inside Certified Chemical Fume Hood weighing->fume_hood solution->fume_hood core_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Full Lab Coat fume_hood->core_ppe splash_risk High Splash Potential? (e.g., large volume transfer) core_ppe->splash_risk face_shield Additional PPE: Add Full Face Shield splash_risk->face_shield Yes end Proceed with Task splash_risk->end No face_shield->end Donning_Doffing cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (Glove-in-Glove) doff2 2. Lab Coat (Fold Inward) doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.